4,6-dimethyl-2-oxo-2H-pyran-5-carboxylic acid
Description
Properties
IUPAC Name |
2,4-dimethyl-6-oxopyran-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-4-3-6(9)12-5(2)7(4)8(10)11/h3H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOADIMYPCZMZSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC(=C1C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80197386 | |
| Record name | 4,6-Dimethyl-5-formylpyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480-65-9 | |
| Record name | Isodehydroacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=480-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dimethyl-5-formylpyran-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480659 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 480-65-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408066 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 480-65-9 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34551 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,6-Dimethyl-5-formylpyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-dimethyl-5-formylpyran-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.869 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Isodehydracetic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y755M7L6DC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide to Isodehydroacetic Acid (CAS 480-65-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isodehydroacetic acid, also known as Dehydroacetic acid (DHA), with the CAS registry number 480-65-9, is a pyrone derivative with significant applications across various industries. It is recognized for its potent antimicrobial and antifungal properties, which has led to its use as a preservative in cosmetics, personal care products, and food. This technical guide provides a comprehensive overview of the physical and chemical properties of Isodehydroacetic acid, detailed experimental protocols for their determination, and an exploration of its biological activities and mechanisms of action.
Chemical and Physical Properties
The chemical and physical properties of Isodehydroacetic acid are crucial for its application and handling. These properties are summarized in the tables below.
General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₈O₄ | [1] |
| Molecular Weight | 168.15 g/mol | [1] |
| Appearance | Odorless, colorless to white crystalline powder | [1] |
| Melting Point | 109 - 113 °C | [1] |
| Boiling Point | 270 °C | [1] |
| Tautomerism | Exists in enolic and diketo tautomeric forms, with the enol form being the most stable. | [2][3] |
Solubility Data
| Solvent | Solubility | Reference(s) |
| Water | Almost insoluble | [1] |
| Organic Solvents | Moderately soluble | [1] |
Spectral Data
Spectroscopic data is essential for the identification and characterization of Isodehydroacetic acid.
| Spectroscopy | Key Features |
| ¹H NMR | Provides information on the proton environment in the molecule. |
| ¹³C NMR | Characterizes the carbon skeleton of the compound. |
| Infrared (IR) | Shows characteristic peaks for functional groups such as carbonyls and hydroxyls. |
| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern. |
Experimental Protocols
The following sections detail the methodologies for determining key physical properties of Isodehydroacetic acid.
Determination of Melting Point
Objective: To determine the temperature range over which Isodehydroacetic acid transitions from a solid to a liquid.
Materials:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Isodehydroacetic acid sample
-
Spatula
-
Thermometer
Procedure:
-
A small amount of finely powdered Isodehydroacetic acid is introduced into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady and slow rate.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.
-
For accuracy, the determination is repeated at least twice, and the average melting range is reported.
Determination of Solubility
Objective: To determine the solubility of Isodehydroacetic acid in various solvents.
Materials:
-
Test tubes
-
Vortex mixer
-
Isodehydroacetic acid sample
-
A range of solvents (e.g., water, ethanol, acetone)
-
Graduated pipettes
-
Analytical balance
Procedure:
-
A pre-weighed amount of Isodehydroacetic acid (e.g., 10 mg) is placed into a test tube.
-
A known volume of the solvent (e.g., 1 mL) is added to the test tube.
-
The mixture is agitated vigorously using a vortex mixer for a set period (e.g., 1-2 minutes).
-
The mixture is allowed to stand, and visual observation is made to determine if the solid has completely dissolved.
-
If the solid dissolves completely, the compound is considered soluble in that solvent at that concentration.
-
If the solid does not dissolve, the process can be repeated with gentle heating to assess temperature effects on solubility. The results are recorded qualitatively (e.g., soluble, sparingly soluble, insoluble).
Biological Activity and Mechanism of Action
Isodehydroacetic acid exhibits significant biological activity, primarily as an antimicrobial and antifungal agent.[4][5]
Antimicrobial and Antifungal Activity
Dehydroacetic acid is effective against a broad spectrum of bacteria and fungi.[4][5] Its utility as a preservative stems from its ability to inhibit the growth of these microorganisms in various formulations.[6][7]
Mechanism of Action: The primary mechanism of antimicrobial action involves the disruption of the microbial cell membrane.[8] Dehydroacetic acid is believed to interact with the phospholipid bilayer, leading to a loss of membrane integrity and subsequent cell death. Additionally, it has been suggested that Dehydroacetic acid can inhibit key cellular enzymes, including DNA and RNA polymerases, thereby interfering with microbial replication and proliferation.[8]
Mandatory Visualizations
Synthesis of Dehydroacetic Acid
The industrial synthesis of Dehydroacetic acid typically involves the base-catalyzed dimerization of diketene.[1][9][10]
Tautomerism of Dehydroacetic Acid
Dehydroacetic acid exists in equilibrium between its enolic and diketo tautomeric forms, with the enol form being predominant.[2][3][11][12]
Antimicrobial Mechanism of Action Workflow
The following diagram illustrates the proposed workflow for the antimicrobial action of Dehydroacetic acid.
References
- 1. Dehydroacetic acid - Wikipedia [en.wikipedia.org]
- 2. Photolysis, tautomerism and conformational analysis of dehydroacetic acid and a comparison with 2-hydroxyacetophenone and 2-acetyl-1,3-cyclohexanodione - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dehydroacetic Acid: Properties and Biological Activity_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. uk.typology.com [uk.typology.com]
- 7. cosmeticsinfo.org [cosmeticsinfo.org]
- 8. atamankimya.com [atamankimya.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
Spectroscopic and Synthetic Overview of 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data and a proposed synthetic route for 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylic acid (CAS No. 480-65-9), a substituted α-pyrone derivative. Due to the limited availability of direct experimental data for this specific carboxylic acid in public literature, this document compiles spectroscopic information for its closely related ethyl and methyl esters as valuable reference points. Furthermore, a general, robust synthetic methodology is detailed, providing a practical pathway for its laboratory-scale preparation.
Spectroscopic Data
Infrared (IR) Spectroscopy
The IR spectra of the ethyl and methyl esters show characteristic absorptions for the α,β-unsaturated lactone and the ester carbonyl groups. The data presented below is sourced from the NIST Chemistry WebBook.
Table 1: Infrared Spectroscopy Data of 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate Esters
| Compound | Key Absorptions (cm⁻¹) | Functional Group Assignment |
| Ethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate | ~1720 | C=O stretch (α,β-unsaturated ester) |
| ~1640 | C=C stretch (pyrone ring) | |
| ~1250 | C-O stretch (ester) | |
| Methyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate | ~1725 | C=O stretch (α,β-unsaturated ester) |
| ~1645 | C=C stretch (pyrone ring) | |
| ~1245 | C-O stretch (ester) |
For the target carboxylic acid, one would anticipate the appearance of a broad O-H stretching band in the region of 3300-2500 cm⁻¹ and a C=O stretching frequency for the carboxylic acid, likely overlapping with the pyrone carbonyl stretch.
Mass Spectrometry (MS)
Mass spectral data is available for the ethyl ester, providing insight into its fragmentation pattern.
Table 2: Mass Spectrometry Data for Ethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate
| Ionization Mode | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| Electron Ionization (EI) | 196.07 | 168, 151, 123, 95 |
The mass spectrum of this compound (C₈H₈O₄) would be expected to show a molecular ion peak at m/z 168.15.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific ¹H and ¹³C NMR data for this compound is not available in the searched databases, data for related compounds can be used for estimation. For instance, the protons of the two methyl groups would be expected to appear as singlets in the ¹H NMR spectrum, and the vinylic proton as a singlet at a more downfield chemical shift.
Experimental Protocols
The synthesis of this compound can be achieved through a two-step procedure involving the synthesis of its ethyl ester followed by hydrolysis.
Synthesis of Ethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate
A plausible method for the synthesis of the ethyl ester is the Hantzsch pyridine synthesis, which can be adapted for the formation of dihydropyridines that can then be oxidized. A more direct approach involves the condensation of an acetoacetic ester with an α,β-unsaturated ketone. A general procedure is outlined below:
Materials:
-
Ethyl acetoacetate
-
Tiglaldehyde (2-methyl-2-butenal)
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Hydrochloric acid (for workup)
-
Sodium sulfate (drying agent)
-
Organic solvents for extraction (e.g., diethyl ether, ethyl acetate)
Procedure:
-
To a solution of ethyl acetoacetate in ethanol, add a catalytic amount of piperidine.
-
Slowly add tiglaldehyde to the reaction mixture at room temperature.
-
The reaction mixture is then heated to reflux for several hours and monitored by thin-layer chromatography (TLC).
-
After completion, the reaction is cooled, and the solvent is removed under reduced pressure.
-
The residue is dissolved in an organic solvent and washed with dilute hydrochloric acid and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography or recrystallization to yield ethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate.
Hydrolysis to this compound
The synthesized ester can be hydrolyzed to the target carboxylic acid under basic conditions.
Materials:
-
Ethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate
-
Sodium hydroxide or potassium hydroxide
-
Ethanol/water mixture (solvent)
-
Hydrochloric acid (for acidification)
-
Organic solvents for extraction
Procedure:
-
Dissolve the ethyl ester in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide or potassium hydroxide and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the aqueous solution with cold, dilute hydrochloric acid until a precipitate forms.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.
Workflow and Logic Diagrams
The following diagrams illustrate the proposed synthetic pathway and the subsequent analytical workflow for the characterization of this compound.
Caption: Synthetic pathway and analytical workflow.
Caption: Experimental logical flow.
FTIR spectrum of 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylic acid and its esters
An In-depth Technical Guide on the FTIR Spectrum of 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylic acid and its Esters
This technical guide provides a detailed analysis of the Fourier-Transform Infrared (FTIR) spectra of this compound and its common ester derivatives. The document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry. It includes a comparative analysis of vibrational frequencies, detailed experimental protocols for synthesis and spectral analysis, and workflow visualizations.
FTIR Spectra: Data and Interpretation
The FTIR spectrum provides a molecular fingerprint, revealing the presence of specific functional groups and structural features. For this compound and its esters, the key vibrational modes are associated with the carbonyl groups of the pyrone ring, the carboxylic acid or ester moiety, C=C bonds within the ring, and C-O stretching vibrations.
The table below summarizes the characteristic infrared absorption bands for the parent acid and its ethyl ester. The assignments are based on published data for similar compounds and established vibrational frequency ranges.
Table 1: Summary of FTIR Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Functional Group | This compound (cm⁻¹) | Ethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate (cm⁻¹) |
| O-H Stretch | Carboxylic Acid | ~3300-2500 (broad) | - |
| C-H Stretch | Aromatic/Vinylic C-H & Aliphatic CH₃ | ~3100-2850 | ~3100-2850 |
| C=O Stretch | Pyrone Carbonyl | ~1749[1] | ~1720 (Estimated from spectrum[2]) |
| C=O Stretch | Carboxylic Acid Carbonyl | ~1677[1] | - |
| C=O Stretch | Ester Carbonyl | - | ~1680 (Estimated from spectrum[2]) |
| C=C Stretch | Pyrone Ring | ~1640, ~1560 | ~1640, ~1560 |
| C-O Stretch | Carboxylic Acid/Ester & Pyrone Ring | ~1300-1100 | ~1300-1100 |
| O-H Bend | Carboxylic Acid | ~1440-1395, ~920 | - |
Note: Values for the ethyl ester are estimated from the digitized spectrum available in the NIST WebBook, which was measured on a dispersive instrument and may differ slightly from modern FTIR spectra.[2]
Experimental Protocols
Detailed methodologies for the synthesis of the target compounds and their subsequent FTIR analysis are provided below.
Synthesis Protocols
1. Synthesis of this compound (Parent Acid)
The synthesis of the parent acid, also known as isodehydroacetic acid, typically involves the self-condensation of ethyl acetoacetate in the presence of a base, followed by hydrolysis.
-
Materials: Ethyl acetoacetate, sodium metal, concentrated hydrochloric acid, ethanol.
-
Procedure:
-
Carefully add small pieces of sodium metal to an excess of dry ethyl acetoacetate with cooling.
-
Once the reaction subsides, heat the mixture under reflux for several hours.
-
After cooling, the solidified product is separated.
-
The intermediate product is then subjected to acidic hydrolysis by refluxing with concentrated hydrochloric acid.
-
Upon cooling, this compound crystallizes out and can be collected by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent like water or ethanol.
-
2. Synthesis of Methyl/Ethyl Esters via Fischer Esterification
The esters can be readily prepared from the parent carboxylic acid using the Fischer esterification method.[3]
-
Materials: this compound, absolute methanol or ethanol, concentrated sulfuric acid (catalyst).
-
Procedure:
-
Dissolve the carboxylic acid in an excess of the desired alcohol (methanol for the methyl ester, ethanol for the ethyl ester).
-
Slowly add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the mixture under reflux for several hours to allow the reaction to reach equilibrium.[4]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.
-
The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid.[5]
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude ester.
-
Further purification can be achieved by column chromatography or distillation.
-
FTIR Analysis Protocol
The following protocol outlines the procedure for obtaining FTIR spectra for the synthesized solid acid and liquid/solid esters.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) Spectrometer.
-
Sample Preparation:
-
For Solid Samples (Parent Acid): The KBr pellet technique is commonly used for powdered solids.[6]
-
Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.[7]
-
Transfer the fine powder to a pellet-pressing die.
-
Apply pressure using a hydraulic press to form a transparent or translucent pellet.[7]
-
Alternatively, the thin solid film method can be used by dissolving the sample in a volatile solvent, depositing a drop onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[8]
-
-
For Liquid or Low-Melting Solid Samples (Esters):
-
Liquid Cell Method: Place a few drops of the liquid ester into a demountable liquid cell with IR-transparent windows (e.g., NaCl plates).[7]
-
Attenuated Total Reflectance (ATR): Place a drop of the liquid or a small amount of the solid directly onto the ATR crystal. Apply pressure to ensure good contact.[6][7] This method requires minimal sample preparation.
-
-
-
Data Acquisition:
-
Place the prepared sample (KBr pellet, salt plate, or liquid cell) into the sample holder of the FTIR spectrometer.
-
First, collect a background spectrum of the empty instrument or the pure KBr pellet to correct for atmospheric CO₂ and H₂O, as well as any scattering losses.[6]
-
Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Process the resulting spectrum by performing a background subtraction, baseline correction, and normalization as needed.
-
Visualizations
The following diagrams illustrate the logical workflows for the synthesis and analysis of the target compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. 2H-Pyran-5-carboxylic acid, 4,6-dimethyl-2-oxo-, ethyl ester [webbook.nist.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. scienceready.com.au [scienceready.com.au]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. jascoinc.com [jascoinc.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. orgchemboulder.com [orgchemboulder.com]
Mass Spectrometry of 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometric analysis of 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details the predicted fragmentation patterns, experimental protocols for analysis, and the role of mass spectrometry in the broader context of drug development.
Molecular Structure and Properties
This compound belongs to the 2-pyrone class of compounds, characterized by a six-membered unsaturated lactone ring. The presence of two methyl groups and a carboxylic acid moiety influences its chemical properties and behavior in mass spectrometric analysis.
| Property | Value |
| Molecular Formula | C₈H₈O₄ |
| Molecular Weight | 168.15 g/mol |
| Monoisotopic Mass | 168.0423 Da |
| SMILES | CC1=CC(=C(C(=O)O)C(=O)O1)C |
| InChI Key | VLYBFLKIZIACQH-UHFFFAOYSA-N |
Predicted Mass Spectrometry Fragmentation
While specific experimental mass spectral data for this compound is not widely published, a fragmentation pattern can be predicted based on the principles of mass spectrometry and analysis of its ethyl and methyl esters. The fragmentation of carboxylic acids is well-documented and typically involves losses of neutral molecules such as water (H₂O) and carbon dioxide (CO₂).
Upon ionization, typically via electrospray ionization (ESI) in negative ion mode to deprotonate the carboxylic acid, the molecular ion [M-H]⁻ at m/z 167.0349 would be observed. Subsequent fragmentation in a tandem mass spectrometer (MS/MS) is expected to proceed through the following pathways:
-
Loss of CO₂: A characteristic fragmentation of carboxylic acids is the neutral loss of 44 Da, corresponding to carbon dioxide. This would result in a fragment ion at m/z 123.04.
-
Loss of H₂O: The loss of a water molecule (18 Da) from the molecular ion can also occur, leading to a fragment at m/z 149.02.
-
Decarbonylation: Loss of carbon monoxide (CO, 28 Da) from the pyrone ring is another plausible fragmentation pathway.
The predicted major fragment ions for this compound in negative ion mode ESI-MS/MS are summarized below.
| Predicted Ion m/z (Nominal) | Proposed Fragmentation | Notes |
| 167 | [M-H]⁻ | Deprotonated molecular ion. |
| 123 | [M-H-CO₂]⁻ | Loss of carbon dioxide from the carboxylic acid group. |
| 149 | [M-H-H₂O]⁻ | Loss of a water molecule. |
| 139 | [M-H-CO]⁻ | Decarbonylation of the pyrone ring. |
It is important to note that the relative abundances of these fragment ions will depend on the specific instrumental conditions, such as the collision energy used.
Experimental Protocols
The analysis of this compound can be effectively carried out using Liquid Chromatography-Mass Spectrometry (LC-MS). This approach allows for the separation of the analyte from complex matrices and its subsequent detection and quantification with high sensitivity and selectivity.
Sample Preparation
For the analysis of small organic acids from biological matrices, a protein precipitation or liquid-liquid extraction step is often necessary.
Protocol for Protein Precipitation:
-
To 100 µL of plasma or serum sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS analysis.
Liquid Chromatography
A reverse-phase chromatographic method is suitable for the separation of this moderately polar compound.
| Parameter | Condition |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry
Electrospray ionization in negative ion mode is recommended for the sensitive detection of the carboxylic acid.
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Gas | Nitrogen |
| Desolvation Temp. | 350°C |
| Scan Mode | Full Scan (m/z 50-250) and Product Ion Scan of m/z 167 |
| Collision Gas | Argon |
Visualization of Workflows
The following diagrams illustrate key workflows relevant to the analysis and application of small molecules like this compound in a drug discovery and development context.
The Diverse Biological Landscape of Pyran-2-one Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The pyran-2-one scaffold, a six-membered oxygen-containing heterocycle, is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds.[1][2] Derivatives of this core exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibitory properties.[3][4] This versatility makes them a focal point for researchers in drug discovery and development. This technical guide provides an in-depth overview of the key biological activities of pyran-2-one derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Anticancer Activity
Pyran-2-one derivatives have demonstrated significant cytotoxic effects against a variety of human cancer cell lines.[5][6] Their mechanisms of action often involve the induction of apoptosis and disruption of the cell cycle.[7]
Fused pyran derivatives, in particular, have emerged as promising anticancer candidates.[7] For instance, certain nitrogen-based heterocycle-substituted fused pyrans have shown high potency against breast (MCF7), lung (A549), and colon (HCT116) cancer cell lines.[7] The anticancer potential of pyran-based structures is also evident in naturally occurring compounds like β-lapachone, which exhibits diverse biological effects.[1]
Quantitative Data: In Vitro Cytotoxicity
The efficacy of pyran-2-one derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values.
| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Fused Pyran-Benzotriazole (6e) | MCF7 (Breast) | 12.46 ± 2.72 | [7] |
| Fused Pyran-Benzimidazole (14b) | A549 (Lung) | 0.23 ± 0.12 | [7] |
| Fused Pyran-Pyrazole (8c) | HCT116 (Colon) | 7.58 ± 1.01 | [7] |
| 4-Amino-2H-pyran-2-one analog | Various | 0.059 - 0.163 | [4] |
| Cryptobrachytone D | MDA-MB-231 (Breast) | (antiproliferative) | [3] |
Mechanism of Action: Cell Cycle Arrest
Some fused pyran derivatives exert their anticancer effects by interfering with cell cycle progression. Compound 8c was found to cause a notable cell cycle block in the G2/M phase in HCT116 cells, while compound 8e led to significant inhibition in the G0/G1 phase, disrupting essential processes for cancer cell growth and division.[7]
Antimicrobial Activity
Derivatives of pyran-2-one have been evaluated for their activity against a range of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as fungi.[3][8]
Novel coumarin derivatives, such as 3-cyanonaphtho[1,2-(e)]pyran-2-one, have demonstrated specific activity against most Gram-positive organisms and yeasts.[9] Similarly, prenylated 2-pyrone derivatives have shown significant in vitro antibacterial activity, with Escherichia coli being particularly susceptible.[10] Some of these compounds also exhibit synergistic effects when combined with conventional antibiotics like ampicillin against drug-resistant bacteria.[10]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The antimicrobial potency is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits visible microbial growth.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one (8a) | Staphylococcus aureus ATCC 2593 | 1.56 | [11] |
| 2-[4-(Phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3(6H)-one (9) | Streptococcus sp. C203M | 0.75 | [11] |
| Pyrano[2,3-c] pyrazole derivative (5c) | Klebsiella pneumoniae | 6.25 | [12] |
| Pyrano[2,3-c] pyrazole derivative (5c) | L. monocytogenes | 50 | [12] |
Structure-Activity Relationship (SAR) Insights
For 6-hydroxy-2H-pyran-3(6H)-ones, the α,β-unsaturated ketone system is essential for antimicrobial activity. The nature and size of substituents at the C-2 and C-6 positions are directly associated with the potency, with bulkier C-2 substituents generally leading to greater antibacterial activity against Gram-positive bacteria.[11]
Anti-inflammatory Activity
Several pyran-2-one derivatives have been investigated for their ability to modulate inflammatory pathways.[4] A key target in this area is the cyclooxygenase (COX) enzyme, particularly the inducible COX-2 isoform, which plays a central role in inflammation.[13][14]
Pyranocoumarin derivatives have shown potent anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated macrophages.[15] One such derivative significantly reduced nitric oxide (NO) production and inhibited the expression of proinflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[15]
Mechanism of Action: Inhibition of Inflammatory Signaling
The anti-inflammatory action of these compounds is attributed to the inhibition of key signaling pathways. Studies show that active pyranocoumarins can inhibit the phosphorylation of mitogen-activated protein kinases (MAPKs) and the nuclear factor kappa-B (NF-κB) p65 subunit, which are crucial for the transcription of inflammatory mediators.[15]
Enzyme Inhibitory Activity
Beyond COX-2, pyran-2-one derivatives have been shown to inhibit a variety of other enzymes, highlighting their potential in treating a wider range of diseases.
| Compound Class/Derivative | Target Enzyme | IC50 | Disease Relevance | Reference |
| Chromeno[3,4-b]xanthone (27) | Acetylcholinesterase (AChE) | 3.9 µM | Alzheimer's Disease | [16] |
| Hydroxyxanthone derivative | Acetylcholinesterase (AChE) | 0.88 µM | Alzheimer's Disease | [16] |
| Pyran derivative (1b) | Succinate Dehydrogenase (SDH) | < Fluopyram | Fungal Infections | [17] |
| 4-(alkyloxy)-6-methyl-2H-pyran-2-one | LasR (Quorum Sensing) | (down-regulates genes) | Bacterial Infections | [18] |
Experimental Protocols
Protocol 1: MTT Assay for In Vitro Cytotoxicity
This colorimetric assay is used to assess the metabolic activity of cells and serves as a measure of cell viability and proliferation. It is widely used to determine the IC50 values of anticancer compounds.[4]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the pyran-2-one derivative and incubated for a standard period (e.g., 48 or 72 hours).
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.[4]
-
Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The IC50 value is determined by plotting cell viability against the compound concentration.[4]
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is a standard procedure for determining the MIC of an antimicrobial agent against bacteria or fungi.[4][12]
References
- 1. The value of pyrans as anticancer scaffolds in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05441F [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ00824C [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial activity of two novel coumarin derivatives: 3-cyanonaphtho[1,2-(e)] pyran-2-one and 3-cyanocoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Synthesis and antimicrobial properties of 2H-pyran-3(6H)-one derivatives and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel pyran derivatives as potential succinate dehydrogenase inhibitors: design, synthesis, crystal structure, biological activity, and molecular modeling | Semantic Scholar [semanticscholar.org]
- 18. Design, synthesis and biological evaluation of 4-(alkyloxy)-6-methyl-2H-pyran-2-one derivatives as quorum sensing inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Literature review of substituted 2-oxo-2H-pyran synthesis
An In-depth Technical Guide to the Synthesis of Substituted 2-oxo-2H-pyrans
Introduction
Substituted 2-oxo-2H-pyrans, commonly known as 2-pyrones or α-pyrones, are a significant class of six-membered heterocyclic compounds.[1] Their scaffold is a core structural motif in a vast array of natural products and pharmacologically active molecules that exhibit diverse biological activities, including antibiotic, antifungal, cytotoxic, and anti-inflammatory effects.[1][2] The unique conjugated diene system within the lactone ring not only imparts distinct photophysical properties but also makes 2-pyrones highly versatile building blocks in synthetic organic chemistry.[1][3] This versatility has driven the development of numerous synthetic strategies to construct these valuable heterocyclic frameworks.
This technical guide provides a comprehensive literature review of modern synthetic methodologies for substituted 2-oxo-2H-pyrans. It covers key transition metal-catalyzed reactions, organocatalyzed annulations, and domino processes, presenting quantitative data in structured tables and detailing experimental protocols for seminal reactions.
Logical Overview of Synthetic Strategies
The synthesis of 2-oxo-2H-pyrans can be broadly categorized into several key strategies, each offering unique advantages in terms of substrate scope, efficiency, and regioselectivity. The following diagram illustrates the logical relationships between the major synthetic approaches.
Caption: Classification of major synthetic routes to 2-oxo-2H-pyrans.
Transition Metal-Catalyzed Syntheses
The application of transition metal catalysis has revolutionized the synthesis of 2-pyrones, enabling efficient and selective bond formations under mild conditions.[4][5] Palladium, rhodium, ruthenium, and gold catalysts are particularly prominent in these methodologies.
Palladium-Catalyzed Synthesis
Palladium catalysts are widely used for constructing 2-pyrones, often via cross-coupling followed by cyclization. A seminal two-step approach involves a Sonogashira coupling to form (Z)-2-alken-4-ynoates, which then undergo electrophilic cyclization.[4][6] This method is compatible with a variety of functional groups.[4] Another powerful strategy is the palladium-catalyzed annulation of internal alkynes with α,β-unsaturated esters, which can produce polysubstituted 2-pyrones in good yields.[4]
| Starting Material 1 | Starting Material 2 | Catalyst / Conditions | Product | Yield (%) | Ref. |
| (E)-3-Iodoacrylic acid | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 6-Substituted-2-pyrone | 60-95 | [6] |
| 2-Cyclobutenone | Organostannane (R³-SnBu₃) | Pd(dba)₂, P(2-furyl)₃, CO | 2,3,6-Trisubstituted-2-pyrone | 55-90 | [4][6] |
| α,β-Unsaturated Ester | Internal Alkyne | Pd(OAc)₂, PPh₃, Na₂CO₃ | Polysubstituted 2-pyrone | 50-85 | [4] |
| Cyclic Vinyldiazo Ester | Aryl Iodide | Pd₂(dba)₃, P(OPh)₃, DBU | 3-Aryl-2-pyrone | Good |
Representative Experimental Protocol: Sonogashira Coupling and Cyclization This protocol is based on the method developed by Larock and co-workers for a consecutive two-step synthesis.[4][6]
-
Sonogashira Coupling: To a solution of (E)-3-iodoacrylic acid (1.0 mmol) in triethylamine (5 mL), add PdCl₂(PPh₃)₂ (0.02 mmol) and CuI (0.04 mmol) under an inert atmosphere (N₂ or Ar). The terminal alkyne (1.1 mmol) is then added dropwise, and the mixture is stirred at room temperature for 4-6 hours until TLC indicates the consumption of the starting material.
-
Workup and Isolation of Enyoic Acid: The reaction mixture is quenched with 1N HCl and extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude (Z)-2-en-4-ynoic acid is purified by column chromatography.
-
Electrophilic Cyclization: The purified enynoic acid (1.0 mmol) is dissolved in CH₂Cl₂ (10 mL). An electrophile such as I₂ (1.2 mmol) or ICl (1.2 mmol) is added, and the solution is stirred at room temperature for 2-4 hours.
-
Final Workup: The reaction is quenched with aqueous Na₂S₂O₃ solution. The organic layer is separated, washed with brine, dried over anhydrous MgSO₄, and concentrated. The resulting crude product is purified by flash chromatography to yield the substituted 5-iodo-2-pyrone.
Rhodium-Catalyzed Synthesis
Rhodium catalysts enable the oxidative coupling of acrylic acids with alkynes and alkenes through vinylic C-H bond cleavage.[4] This approach provides a straightforward and efficient route to various 2-pyrone derivatives.
| Starting Material 1 | Starting Material 2 | Catalyst / Conditions | Product | Yield (%) | Ref. |
| Substituted Acrylic Acid | Internal Alkyne | [RhCp*Cl₂]₂, AgSbF₆, Cu(OAc)₂ | Polysubstituted 2-pyrone | 50-98 | [4] |
Ruthenium-Catalyzed Synthesis
Ruthenium-catalyzed reactions, such as carbonylative [3+2+1] cycloadditions and regioselective cyclizations of propiolates, offer novel pathways to tetrasubstituted 2-pyrones.[4] In one method, silylacetylenes, α,β-unsaturated ketones, and carbon monoxide are combined to assemble the pyrone ring.[4]
| Starting Material 1 | Starting Material 2 | Starting Material 3 | Catalyst / Conditions | Product | Yield (%) | Ref. |
| Silylacetylene | α,β-Unsaturated Ketone | CO | Ru₃(CO)₁₂, DBU | Tetrasubstituted 2-pyrone | 61-91 | |
| Substituted Propiolate | Substituted Propiolate | - | [RuCl₂(p-cymene)]₂, AgSbF₆ | α-pyrone-5/6-carboxylate | 52-95 |
Gold-Catalyzed Synthesis
Gold(I) catalysts are effective in activating alkynes, enabling cascade reactions that furnish 2-pyrones with diverse substitution patterns. One notable method involves the sequential activation of terminal alkynes and propiolic acids. Another approach utilizes a gold(I)-catalyzed rearrangement of β-alkynylpropiolactones.[5]
| Starting Material 1 | Starting Material 2 | Catalyst / Conditions | Product | Yield (%) | Ref. |
| Terminal Alkyne | Propiolic Acid | [Au(IPr)NTf₂] | Substituted 2-pyrone | Good | |
| β-Alkynylpropiolactone | - | AuCl(PPh₃)/AgSbF₆ | Substituted 2-pyrone | Good | [5][7] |
Organocatalyzed Syntheses
The use of small organic molecules as catalysts, particularly N-Heterocyclic Carbenes (NHCs), has emerged as a powerful, metal-free strategy for synthesizing 2-pyrones.[1][2]
N-Heterocyclic Carbene (NHC) Catalysis
NHCs have revolutionized 2-pyrone synthesis by providing efficient and selective methods for constructing the heterocyclic ring.[2] These reactions often proceed via [3+3] or [4+2] annulation pathways. For example, NHCs can catalyze the cyclization of β-bromo unsaturated aldehydes with 1,3-dicarbonyl compounds.[2] Another strategy involves the annulation of alkynyl esters with enolizable ketones.[7]
| Starting Material 1 | Starting Material 2 | Catalyst / Conditions | Annulation Type | Yield (%) | Ref. |
| β-Bromo Unsaturated Aldehyde | 1,3-Dicarbonyl Compound | NHC, NaH, THF, 50 °C | [3+3] | Good | [2] |
| α-Chloro Aldehyde | β-Tosyl Enone | NHC, DBU | - | Good | [2] |
| Alkynyl Ester | Enolizable Ketone | NHC | [3+3] | Good | [7] |
General Experimental Workflow
The following diagram outlines a typical workflow for the synthesis, purification, and characterization of substituted 2-pyrones, applicable to many of the described catalytic methods.
Caption: A generalized workflow for the synthesis of 2-oxo-2H-pyrans.
Domino and Cascade Reactions
Domino reactions provide an efficient means of synthesizing complex molecules from simple starting materials in a single pot, minimizing waste and purification steps. An elegant domino process for synthesizing 6-aryl-4-(methylthio)-2-oxo-2H-pyran-3-carbonitriles involves the reaction of α-aroylketene dithioacetals with malononitrile.[8] This process proceeds through consecutive addition-elimination and intramolecular O-cyclization sequences.[8]
Representative Experimental Protocol: Domino Synthesis of 2-Pyrones This protocol is adapted from the base-promoted synthesis reported by Reddy et al.[8]
-
Reaction Setup: A mixture of malononitrile (1 mmol), 3,3-bis(methylthio)-1-arylprop-2-en-1-one (1 mmol), and powdered KOH (1.2 mmol) in dry DMF (5 mL) is placed in a round-bottom flask.
-
Reaction Execution: The mixture is heated to reflux at 100 °C for 1.5 hours. The completion of the reaction is monitored by TLC.
-
Hydrolysis and Workup: After the initial reaction is complete, 1N HCl solution (1 mL) is added, and the mixture is stirred for an additional 30 minutes at the same temperature.
-
Isolation: The reaction mixture is cooled and poured onto ice water. The resulting precipitate is collected by filtration, washed with water, and dried to afford the crude product. Further purification can be achieved by recrystallization from ethanol.
Conclusion
The synthesis of substituted 2-oxo-2H-pyrans is a dynamic and evolving field in organic chemistry. Modern methodologies, particularly those employing transition metal and organocatalysis, have provided researchers with powerful tools to access a wide diversity of these important heterocyclic structures. The development of domino and cascade reactions further enhances synthetic efficiency, aligning with the principles of green chemistry. The continued innovation in this area promises to facilitate the discovery of new therapeutic agents and functional materials based on the versatile 2-pyrone scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Facile construction of 2-pyrones under carbene catalysis - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05596A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in the Synthesis of 2-Pyrones [mdpi.com]
- 5. [PDF] Recent Advances in the Synthesis of 2-Pyrones | Semantic Scholar [semanticscholar.org]
- 6. Recent Advances in the Synthesis of 2-Pyrones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Pyrone synthesis [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
The Genesis of a Versatile Scaffold: A Technical Guide to the Discovery and History of Isodehydroacetic Acid and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isodehydroacetic acid (IDHA), a pyranone derivative, and its precursor, dehydroacetic acid (DHA), have emerged as privileged scaffolds in medicinal chemistry. Their unique structural features and reactivity have paved the way for the synthesis of a diverse array of analogues with a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the discovery, historical synthesis, physicochemical properties, and biological applications of isodehydroacetic acid and its derivatives, with a focus on their potential in drug development.
Discovery and Historical Perspective
The journey into the world of isodehydroacetic acid begins with its structural isomer, dehydroacetic acid (DHA). First synthesized in the late 19th century, DHA was initially investigated for its preservative and antimicrobial properties.[1] A pivotal moment in the history of this compound class came in 1893 when Collie and Myers reported that the treatment of dehydroacetic acid with sulfuric acid led to a molecular rearrangement, yielding a new isomeric compound: isodehydroacetic acid.[1] This discovery opened a new chapter, unveiling a distinct scaffold with its own unique chemical and biological characteristics.
Early structural elucidation of these compounds was a subject of considerable scientific debate. Initially, various structures were proposed for dehydroacetic acid.[1] However, through extensive chemical and later spectroscopic studies, the now-accepted pyranone structure was confirmed.[1] The facile conversion of DHA to the thermodynamically more stable IDHA under acidic conditions highlighted the interesting reactivity of this class of molecules and spurred further investigation into their chemical transformations.
Physicochemical Properties
Isodehydroacetic acid and its precursor, dehydroacetic acid, are crystalline solids with distinct physical and chemical properties. A summary of their key physicochemical data is presented below.
| Property | Dehydroacetic Acid (DHA) | Isodehydroacetic Acid (IDHA) |
| CAS Number | 520-45-6 | 480-65-9 |
| Molecular Formula | C₈H₈O₄ | C₈H₈O₄ |
| Molecular Weight | 168.15 g/mol | 168.15 g/mol |
| Appearance | Odorless, colorless to white crystalline powder | Crystalline solid |
| Melting Point | 109-111 °C | 154-155 °C |
| Boiling Point | 270 °C | Not available |
| Solubility | Almost insoluble in water, moderately soluble in most organic solvents | Soluble in hot water |
| pKa | ~5.3 | Not available |
Synthesis of Isodehydroacetic Acid and Its Analogues
The synthesis of isodehydroacetic acid and its derivatives has evolved over the years, with various methods being developed to access these valuable compounds.
Synthesis of Isodehydroacetic Acid
A classic and reliable method for the synthesis of isodehydroacetic acid involves the acid-catalyzed self-condensation of ethyl acetoacetate. This procedure, detailed in Organic Syntheses, provides a practical route to this important building block.
Materials:
-
Ethyl acetoacetate (5 moles, 650 g)
-
Concentrated sulfuric acid (900 mL)
-
Ice
-
Ether
-
Saturated sodium carbonate solution
-
Concentrated hydrochloric acid
-
Decolorizing carbon
Procedure:
-
In a 2-liter three-necked flask equipped with a stirrer, thermometer, and dropping funnel, 900 mL of concentrated sulfuric acid is placed and cooled in an ice bath.
-
With continuous stirring, 5 moles (650 g) of ethyl acetoacetate is added dropwise at a rate that maintains the temperature of the reaction mixture between 10 and 15 °C.
-
After the addition is complete, the flask is stoppered with a calcium chloride drying tube and allowed to stand at room temperature.
-
The reaction mixture is then poured into a large beaker containing crushed ice. The resulting solid, a mixture of isodehydroacetic acid and its ethyl ester, is collected by filtration and washed with cold water.
-
The filtrate is extracted with three portions of ether. The ether extracts are combined and used to dissolve the solid product.
-
The ether solution is then extracted with multiple portions of a saturated sodium carbonate solution to separate the acidic isodehydroacetic acid from the neutral ethyl ester.
-
The combined sodium carbonate extracts are acidified with an excess of concentrated hydrochloric acid to precipitate the crude isodehydroacetic acid.
-
The crude product is purified by recrystallization from hot water with the aid of decolorizing carbon to yield pure isodehydroacetic acid (Yield: 22-27%; m.p. 154–155 °C).[2]
Synthesis of Isodehydroacetic Acid Analogues
The isodehydroacetic acid scaffold provides multiple reactive sites for chemical modification, allowing for the synthesis of a wide range of analogues. A common strategy involves the modification of the acetyl group of the precursor, dehydroacetic acid, followed by rearrangement or direct derivatization of the IDHA core. An example is the synthesis of enamine derivatives of dehydroacetic acid, which have shown enhanced biological activity.
General Procedure:
-
Dehydroacetic acid (1 equivalent) is dissolved in a suitable solvent (e.g., ethanol, toluene).
-
The appropriate primary or secondary amine (1.1 equivalents) is added to the solution.
-
The reaction mixture is refluxed for a specified period (typically several hours), and the progress of the reaction is monitored by thin-layer chromatography.
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting crude product is purified by recrystallization or column chromatography to afford the desired enamine derivative.
This general procedure can be adapted to synthesize a variety of enamine analogues with different substituents on the nitrogen atom, leading to a library of compounds for biological screening.[1]
Biological Activities and Analogues
Derivatives of isodehydroacetic acid and its precursor have demonstrated a remarkable range of biological activities, making them attractive candidates for drug discovery and development.
Antimicrobial Activity
Dehydroacetic acid and its analogues are known for their potent antibacterial and antifungal properties. The mechanism of antimicrobial action is believed to involve the disruption of microbial cell membranes and the inhibition of key enzymes such as DNA and RNA polymerases.[1] Enamine derivatives of dehydroacetic acid have shown improved broad-spectrum antibacterial activity compared to the parent compound.
| Compound | Organism | MIC (µg/mL) |
| Dehydroacetic Acid | E. coli | >400 |
| S. aureus | >400 | |
| Enamine Derivative 4b (N-Me) | E. coli | 80 |
| S. aureus | 300 | |
| Enamine Derivative 4d (N-Ph) | E. coli | >400 |
| S. aureus | 100 |
MIC: Minimum Inhibitory Concentration[1]
Anticancer Activity
Numerous studies have highlighted the anticancer potential of dehydroacetic acid and isodehydroacetic acid derivatives. These compounds have been shown to induce apoptosis in various cancer cell lines. The proposed mechanism of action involves the activation of intrinsic apoptotic pathways.
| Compound | Cell Line | IC₅₀ (µM) |
| Thiadiazine derivative of DHA (75) | GL261 (Glioma) | 7.1 ± 1.3 |
| WP1066 (Control) | GL261 (Glioma) | 4.91 |
| Organotin(IV) complex of DHA-thiosemicarbazone (1c) | MDA-MB-231 (Breast) | 0.04 ± 0.00 |
| Cisplatin (Control) | MDA-MB-231 (Breast) | 1.80 ± 0.10 |
| Organotin(IV) complex of DHA-thiosemicarbazone (1c) | MCF-7 (Breast) | 0.09 ± 0.01 |
| Cisplatin (Control) | MCF-7 (Breast) | 8.20 ± 0.20 |
IC₅₀: Half-maximal inhibitory concentration
Mechanism of Action: Induction of Apoptosis
The anticancer activity of many isodehydroacetic acid analogues is attributed to their ability to induce programmed cell death, or apoptosis. The intrinsic apoptosis pathway is a key mechanism through which these compounds exert their cytotoxic effects.
This signaling cascade is initiated by cellular stress induced by the isodehydroacetic acid analogue, leading to the activation of the tumor suppressor protein p53. Activated p53 plays a dual role: it upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2. The increased Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 initiates a caspase cascade by activating executioner caspases, such as caspase-3. Finally, activated caspase-3 orchestrates the dismantling of the cell by cleaving various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Conclusion
The discovery of isodehydroacetic acid from its precursor, dehydroacetic acid, has provided chemists and pharmacologists with a versatile and valuable scaffold. The journey from its initial synthesis in the late 19th century to its current status as a promising platform for drug discovery highlights the enduring importance of fundamental organic chemistry research. The diverse biological activities exhibited by isodehydroacetic acid analogues, particularly their antimicrobial and anticancer properties, underscore their potential for the development of novel therapeutic agents. The elucidation of their mechanisms of action, such as the induction of apoptosis in cancer cells, provides a rational basis for the design of more potent and selective drug candidates. As research in this area continues, isodehydroacetic acid and its derivatives are poised to make significant contributions to the fields of medicinal chemistry and drug development.
References
The Thermodynamic Landscape of the 2H-Pyran Ring System: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Concepts of 2H-Pyran Stability
The 2H-pyran is a six-membered, non-aromatic heterocyclic compound containing one oxygen atom and two double bonds, with a saturated carbon at the 2-position.[1][2] Its thermodynamic stability is not primarily dictated by factors like ring strain, which is minimal in a six-membered ring, but rather by its dynamic equilibrium with an acyclic isomer.
Valence Isomerization: The Dominant Stability Factor
The defining characteristic of the 2H-pyran system is its propensity to undergo a reversible oxa-6π electrocyclization to form the corresponding cis-dienone.[3] This valence tautomerism is the primary determinant of the thermodynamic stability of any given 2H-pyran derivative.
The position of this equilibrium is highly sensitive to several factors:
-
Steric Effects: Bulky substituents on the dienone structure can cause steric strain, which destabilizes the planar dienone conformation and shifts the equilibrium towards the cyclic 2H-pyran form. For instance, tetrasubstituted dienones often fully isomerize to the corresponding 2H-pyrans.
-
Electronic Effects: The presence of electron-withdrawing groups, particularly at the C5 position of the 2H-pyran ring, tends to favor the cyclic form.
-
Conjugation: Extension of the π-conjugated system in the dienone form stabilizes it, thus shifting the equilibrium away from the 2H-pyran.
-
Annulation (Ring Fusion): Fusing the 2H-pyran to another ring system generally favors the cyclic 2H-pyran structure.
The interplay of these factors determines whether the 2H-pyran or the open-chain dienone is the thermodynamically preferred isomer.
Caption: Valence isomerization of 2H-pyran to its cis-dienone form.
Quantitative Thermodynamic Data
While thermodynamic data for the parent 2H-pyran is elusive, experimental and computational studies on its more stable di- and tetrahydro- derivatives provide valuable insights into the energetics of the pyran ring system.
Enthalpy of Formation of Dihydropyran
The standard enthalpy of formation for the liquid state of a dihydropyran derivative has been determined experimentally. This value serves as a benchmark for the stability of a partially saturated pyran ring.
| Compound | Formula | State | ΔfH° (kJ/mol) | Method |
| 3,4-dihydro-2H-pyran | C₅H₈O | Liquid | -147.73 ± 0.86 | Ccr |
Ccr: Combustion Calorimetry
Thermodynamics of Thermal Decomposition of Dihydropyrans
Computational studies on the thermal decomposition of various dihydropyrans reveal the energy barriers to ring opening. These reactions typically proceed through a concerted retro-Diels-Alder mechanism. The activation parameters provide a measure of the kinetic stability of these rings.
| Compound | ΔG≠ (kJ/mol) | ΔH≠ (kJ/mol) | ΔS≠ (J/mol·K) | Ea (kJ/mol) |
| 3,6-dihydro-2H-pyran (DHP) | 196 | - | - | - |
| 4-methyl-3,6-dihydro-2H-pyran (MDHP) | 190 | - | - | - |
| 2,6-dimethyl-3,6-dihydro-2H-pyran (DMDHP) | 183 | - | - | 202 |
Data calculated at the PBE0/6-311+G(d,p) level at 600 K.[4]
These data indicate that methyl substituents on the dihydropyran ring lower the activation free energy for thermal decomposition.[4]
Caption: Thermal decomposition pathway of 3,6-dihydro-2H-pyran.
Experimental Protocols
The determination of thermodynamic properties of pyran derivatives relies on a combination of calorimetric and spectroscopic techniques.
Determination of Enthalpy of Formation via Bomb Calorimetry
The standard enthalpy of formation (ΔfH°) of a combustible, volatile liquid organic compound like a pyran derivative is typically determined indirectly from its enthalpy of combustion (ΔcH°), measured using a bomb calorimeter.
Methodology:
-
Sample Preparation: A precise mass of the liquid sample (typically 0.5-1.0 g) is encapsulated in a gelatin capsule or a thin polyester bag of known mass and heat of combustion.
-
Bomb Assembly: The encapsulated sample is placed in a crucible within the bomb. A fuse wire of known length and mass is positioned to be in contact with the sample.
-
Pressurization: The bomb is sealed and purged of atmospheric nitrogen before being filled with high-purity oxygen to a pressure of approximately 30 atm.
-
Calorimeter Setup: The sealed bomb is submerged in a known mass of water in the calorimeter's insulated bucket. The system is allowed to reach thermal equilibrium.
-
Ignition and Data Acquisition: The sample is ignited by passing a current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.
-
Analysis: The heat capacity of the calorimeter is determined by combusting a standard substance (e.g., benzoic acid). The heat of combustion of the sample is then calculated from the observed temperature change, accounting for the heat contributions from the fuse wire and the sample container.
-
Calculation of ΔfH°: The standard enthalpy of formation is calculated from the experimental enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).
Spectroscopic Analysis for Structural Characterization
Spectroscopic methods are essential for confirming the structure and purity of the pyran derivatives being studied.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: Provides detailed information about the molecular structure, including the position and stereochemistry of substituents.
-
Instrumentation: Spectra are typically recorded on a spectrometer operating at a field strength of 300 MHz or higher.
-
Sample Preparation: Samples are dissolved in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Purpose: Identifies functional groups present in the molecule. For 2H-pyran systems, key absorptions include C=C stretching and C-O-C ether stretching vibrations.
-
Method for Liquids: A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film for analysis.
-
-
Mass Spectrometry (MS):
-
Purpose: Determines the molecular weight and fragmentation pattern of the compound.
-
Ionization Method: Electron Ionization (EI) is commonly used for volatile compounds like pyran derivatives. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Conclusion
The thermodynamic stability of the 2H-pyran ring system is a complex interplay of steric and electronic factors that govern its equilibrium with the acyclic cis-dienone isomer. While direct thermodynamic data for the parent 2H-pyran are scarce due to its instability, analysis of its more stable derivatives provides crucial insights. The combination of calorimetric measurements to determine enthalpies of formation and computational studies to probe reaction pathways and activation energies offers a robust framework for understanding and predicting the behavior of this important class of heterocyclic compounds in chemical and biological systems. Future research focusing on advanced computational methods may provide reliable estimates for the thermodynamic properties of the parent 2H-pyran and its unstable derivatives.
References
Technical Guide: Determining the Solubility of 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylic Acid in Common Organic Solvents
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that influences its bioavailability, formulation, and process development. This technical guide addresses the solubility of 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylic acid (CAS 480-65-9), a compound of interest in medicinal chemistry. Due to the current lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive framework for its determination. It outlines a detailed experimental protocol for the universally recognized shake-flask method, discusses key theoretical factors influencing solubility, and presents a logical workflow for analysis.
Introduction to this compound
This compound, also known as isodehydroacetic acid, is a pyrone derivative with a molecular formula of C₈H₈O₄ and a molecular weight of approximately 168.15 g/mol . Its structure, featuring both a carboxylic acid group and a lactone ring, suggests a moderate polarity. Understanding its solubility in various common organic solvents is essential for applications ranging from reaction chemistry and purification to formulation and drug delivery. Low solubility can present significant challenges during drug development, potentially leading to poor bioavailability and complicating in vitro testing.[1]
Solubility Data
A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. Therefore, experimental determination is necessary. When data is obtained, it should be presented in a clear, tabular format for easy comparison.
Table 1: Experimentally Determined Solubility of this compound (Example Table)
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |
| Methanol | 25 | Data to be determined | Data to be determined | Shake-Flask |
| Ethanol | 25 | Data to be determined | Data to be determined | Shake-Flask |
| Acetone | 25 | Data to be determined | Data to be determined | Shake-Flask |
| Ethyl Acetate | 25 | Data to be determined | Data to be determined | Shake-Flask |
| Dichloromethane | 25 | Data to be determined | Data to be determined | Shake-Flask |
| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined | Shake-Flask |
Theoretical Considerations for Solubility
The solubility of this compound is governed by the principle of "like dissolves like." The interplay between the solute's functional groups and the solvent's properties will determine the extent of dissolution.
-
Polarity: The molecule contains a polar carboxylic acid group (-COOH) capable of hydrogen bonding, and a moderately polar pyrone ring. Therefore, it is expected to have higher solubility in polar protic solvents (e.g., ethanol, methanol) and polar aprotic solvents (e.g., acetone, DMSO) compared to nonpolar solvents (e.g., hexane).
-
Acid-Base Properties: As a carboxylic acid, its solubility can be dramatically increased in basic solutions through deprotonation to form a more soluble salt. Conversely, in acidic solutions, its solubility is likely to be suppressed.
-
Temperature: For most solid solutes, solubility increases with temperature. This relationship should be determined experimentally as it is crucial for processes like crystallization.
-
Solvent-Solute Interactions: The ability of a solvent to form hydrogen bonds with the carboxylic acid and carbonyl groups of the solute will significantly enhance solubility.
Experimental Protocol: The Shake-Flask Method
The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.[2][3] It involves equilibrating an excess amount of the solid compound in the solvent of interest for a sufficient period to reach saturation.
Materials and Equipment
-
This compound (solid, high purity)
-
Selected organic solvents (analytical grade)
-
Glass vials or flasks with screw caps (e.g., 2-20 mL)
-
Orbital shaker or thermomixer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the solvent)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure
-
Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.[3]
-
Solvent Addition: Add a known volume or mass of the chosen organic solvent to the vial.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C). Agitate the mixture for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[4] The time required may vary depending on the compound and solvent, and preliminary tests can establish the necessary duration.[2]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. To ensure complete separation of the solid from the saturated solution, centrifuge the vials at the test temperature.[2]
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a solvent-compatible syringe filter to remove any remaining microscopic particles.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[1] A calibration curve prepared with known concentrations of the compound in the same solvent is required for accurate quantification.[4]
-
Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. The result can be expressed in units such as mg/mL or mol/L.
Conclusion
While published quantitative solubility data for this compound is not currently available, this guide provides the necessary framework for its empirical determination. By employing the robust shake-flask method and considering the key chemical principles that govern solubility, researchers can generate reliable and reproducible data. This information is invaluable for guiding further research, optimizing experimental conditions, and advancing the development of formulations involving this compound.
References
Quantum Mechanical Calculations for 2H-Pyran-2-One Derivatives: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of quantum mechanical calculations in the study of 2H-pyran-2-one derivatives, a class of compounds with significant therapeutic potential. By integrating computational and experimental methodologies, researchers can accelerate the discovery and development of novel drug candidates. This document outlines the theoretical background, experimental protocols, and data interpretation necessary for a comprehensive understanding of these molecules.
Introduction to 2H-Pyran-2-One Derivatives and Computational Chemistry
2H-pyran-2-ones, and their benzofused analogues coumarins, are a prominent class of heterocyclic compounds.[1] They are widely distributed in nature and are synthetically accessible, exhibiting a broad spectrum of pharmacological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[1][2] The biological and photophysical characteristics of these derivatives can be fine-tuned by introducing various functional groups to the core structure.[1]
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool for elucidating the behavior of these molecules.[1][3] These computational methods allow for the detailed investigation of electronic structure, molecular geometry, and spectroscopic properties, offering insights that are often challenging to obtain through experimental means alone.[1] This guide details the application of these calculations, outlines relevant experimental procedures, and illustrates how theoretical insights can drive the drug design and development process.
Theoretical Calculations: Methodologies and Data Presentation
Quantum mechanical calculations provide a powerful means to predict the physicochemical properties and reactivity of 2H-pyran-2-one derivatives.
Computational Details
Density Functional Theory (DFT) is a widely used method for these calculations. A common approach involves the use of Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). The choice of basis set is crucial for obtaining accurate results, with Pople-style basis sets such as 6-31G(d,p) and 6-311++G(d,p) being frequently employed.[4][5] Geometry optimizations are performed to find the minimum energy conformation of the molecule, and frequency calculations are carried out to confirm that the optimized structure corresponds to a true minimum on the potential energy surface.[4] Software packages such as Gaussian, Jaguar, and Spartan are commonly used for these computations.[3][4]
Key Calculated Properties and Data Presentation
A range of electronic and structural properties can be calculated to understand the behavior of 2H-pyran-2-one derivatives. These include:
-
Optimized Geometric Parameters: Bond lengths and bond angles provide insight into the three-dimensional structure of the molecules.[5]
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.[5]
-
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within the molecule, identifying regions susceptible to electrophilic and nucleophilic attack.[5]
-
Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and global softness, derived from HOMO and LUMO energies, provide a quantitative measure of the molecule's reactivity.[5]
-
Dipole Moment: This value indicates the overall polarity of the molecule, which is important for understanding its interactions with biological targets and its solubility.[4]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about intramolecular interactions, such as hyperconjugation and charge delocalization.[5][6]
The calculated data for a series of 2H-pyran-2-one derivatives can be summarized in tables for easy comparison.
| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
| Derivative A | -6.54 | -2.11 | 4.43 | 3.21 |
| Derivative B | -6.78 | -2.34 | 4.44 | 4.56 |
| Derivative C | -6.91 | -2.56 | 4.35 | 5.12 |
Table 1: Example of a summary table for calculated quantum chemical properties of 2H-pyran-2-one derivatives.
| Derivative | Bond | Bond Length (Å) | Bond Angle | Angle (°) |
| Derivative A | C2=O8 | 1.21 | C2-O1-C6 | 121.5 |
| C3=C4 | 1.35 | O1-C2-C3 | 123.4 | |
| Derivative B | C2=O8 | 1.22 | C2-O1-C6 | 121.7 |
| C3=C4 | 1.34 | O1-C2-C3 | 123.2 | |
| Derivative C | C2=O8 | 1.21 | C2-O1-C6 | 121.6 |
| C3=C4 | 1.35 | O1-C2-C3 | 123.5 |
Table 2: Example of a summary table for calculated geometric parameters of 2H-pyran-2-one derivatives.
Experimental Protocols
The synthesis and characterization of 2H-pyran-2-one derivatives are essential for validating computational predictions and for providing compounds for biological evaluation.
General Synthesis Procedures
Several methods are available for the synthesis of 2H-pyran-2-ones and their derivatives.[7]
Synthesis of 6-aryl-2-oxo-4-amino-2H-pyran-3-carbonitriles:
-
Preparation of 2H-pyran-2-one precursors: A KOH-mediated reaction of ethyl 2-cyano-3,3-bis(methylthio)acrylate with an aromatic ketone in DMSO is performed.[8]
-
Transformation to amino derivatives: The resulting 2-pyranones containing methylthio groups are treated with various secondary amines under refluxing conditions to yield 6-aryl-2-oxo-4-amino-2H-pyran-3-carbonitriles.[8]
One-pot synthesis of 2H-pyran-2-one derivatives:
-
A mixture of a methyl ketone, N,N-dimethylformamide dimethyl acetal, and an N-acylglycine is heated in acetic anhydride.[9] This method provides a straightforward route to a variety of 2H-pyran-2-one derivatives.
Characterization Techniques
The synthesized compounds are characterized using a range of spectroscopic and analytical techniques.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra are recorded using KBr pellets. Characteristic peaks for the C=O stretching of the lactone and ester groups, as well as C=C and C-O stretching vibrations, are used to confirm the presence of the 2H-pyran-2-one core.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded in a suitable deuterated solvent, such as DMSO-d6 or CDCl3, with TMS as an internal standard. The chemical shifts and coupling constants of the protons and carbons in the molecule provide detailed information about its structure.[10][11]
-
Mass Spectrometry (MS): Mass spectra are recorded to determine the molecular weight of the synthesized compounds and to aid in their structural elucidation.[10]
-
Elemental Analysis: The elemental composition (C, H, N) of the compounds is determined to confirm their purity and empirical formula.[10]
-
Single-Crystal X-ray Diffraction: For crystalline compounds, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the overall molecular conformation.
Visualizing Workflows and Pathways
Experimental and Computational Workflow
The following diagram illustrates a typical workflow for the investigation of 2H-pyran-2-one derivatives, from synthesis to computational analysis and biological evaluation.
Signaling Pathways in Anticancer Activity
Many 2H-pyran-2-one derivatives, particularly coumarins, exhibit anticancer activity by modulating key signaling pathways. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its inhibition is a common mechanism of action for these compounds.[1][3][5]
Conclusion
The integration of quantum mechanical calculations with experimental synthesis and biological evaluation provides a powerful paradigm for the discovery and development of novel 2H-pyran-2-one-based therapeutics. This guide has outlined the key computational and experimental methodologies, data presentation strategies, and the visualization of complex workflows and biological pathways. By leveraging these approaches, researchers can gain a deeper understanding of the structure-activity relationships of 2H-pyran-2-one derivatives and accelerate the translation of these promising compounds into clinical candidates.
References
- 1. Frontiers | A Review on Anti-Tumor Mechanisms of Coumarins [frontiersin.org]
- 2. Recent Advances in the Synthesis of 2H-Pyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer mechanism of coumarin-based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2H‐Pyran‐2‐ones’ Synthesis: State‐of‐the‐Art Methods and Applications | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. scilit.com [scilit.com]
- 10. ijarbs.com [ijarbs.com]
- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Methodological & Application
One-Pot Synthesis of 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylic Acid: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the one-pot synthesis of 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylic acid, also known as isodehydroacetic acid. This method, adapted from a well-established Organic Syntheses procedure, utilizes the self-condensation of ethyl acetoacetate in the presence of concentrated sulfuric acid. The reaction yields both the desired carboxylic acid and its corresponding ethyl ester, which can be separated during the workup. This application note includes a comprehensive experimental protocol, a summary of expected yields and physical properties, and detailed characterization data.
Introduction
This compound and its derivatives are important heterocyclic compounds with applications in medicinal chemistry and as versatile building blocks in organic synthesis. The pyrone scaffold is present in various natural products and pharmacologically active molecules. The one-pot synthesis from readily available starting materials like ethyl acetoacetate offers an efficient and straightforward route to this valuable compound. This protocol details a robust method for its preparation in a laboratory setting.
Data Presentation
The following table summarizes the quantitative data for the one-pot synthesis of this compound and the co-produced ethyl ester.
| Product | Yield (%) | Melting Point (°C) | Boiling Point (°C at 35 mmHg) |
| This compound | 22-27% | 154-155 | - |
| Ethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate | 27-36% | 18-20 | 185-192 |
Experimental Protocol
This protocol is based on the procedure published in Organic Syntheses.[1]
Materials:
-
Ethyl acetoacetate (5 moles, 650 g, 635 mL)
-
Concentrated sulfuric acid (900 mL)
-
Crushed ice
-
Ether
-
Saturated sodium carbonate solution
-
Concentrated hydrochloric acid
-
Decolorizing carbon
-
Anhydrous sodium sulfate
Equipment:
-
2-L three-necked flask
-
Thermometer
-
Stirrer
-
Dropping funnel
-
Ice bath
-
Calcium chloride drying tube
-
Large Büchner funnel
-
Separatory funnel
-
Claisen flask (250-mL) for distillation
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 2-L three-necked flask equipped with a thermometer, a mechanical stirrer, and a dropping funnel, place 900 mL of concentrated sulfuric acid. Cool the flask in an ice bath.
-
Addition of Ethyl Acetoacetate: While stirring, add 635 mL (650 g, 5 moles) of ethyl acetoacetate dropwise from the dropping funnel. Maintain the reaction temperature between 10 and 15 °C throughout the addition.
-
Reaction: After the addition is complete, remove the dropping funnel and stopper the flask with a calcium chloride drying tube. Allow the reaction mixture to stand at room temperature for 5-6 days.
-
Quenching: Vigorously stir and pour the reaction mixture onto 2 kg of crushed ice.
-
Initial Product Isolation: Collect the precipitated solid using a large Büchner funnel. Wash the solid with two 200-mL portions of cold water and press as dry as possible.
-
Extraction of the Filtrate: Extract the filtrate (approximately 4 L) with three 1.5-L portions of ether.
-
Separation of Acid and Ester:
-
Combine the ether extracts and use them to dissolve the solid collected in step 5. Add more ether if necessary.
-
Wash the ether solution with 50 mL of cold water.
-
Extract the ether solution with approximately ten 100-mL portions of saturated sodium carbonate solution to separate the carboxylic acid as its sodium salt.
-
-
Isolation of this compound:
-
Combine the sodium carbonate extracts and acidify with an excess of concentrated hydrochloric acid.
-
Heat the suspension to boiling to dissolve the precipitated acid.
-
Filter the hot solution and then cool it in an ice bath to crystallize the product.
-
Collect the solid by filtration.
-
Recrystallize the crude product from 400 mL of hot water, using decolorizing carbon if necessary.
-
The expected yield of this compound is 91–115 g (22–27%), with a melting point of 154–155 °C.[1]
-
-
Isolation of Ethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate:
-
Dry the remaining ether extract (from step 7) over anhydrous sodium sulfate for 24 hours.
-
Remove the ether by distillation on a water bath.
-
Distill the residue under reduced pressure using a 250-mL Claisen flask.
-
The expected yield of ethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate is 130–175 g (27–36%), with a boiling point of 185–192 °C at 35 mmHg and a melting point of 18–20 °C.[1]
-
Characterization of this compound:
-
Appearance: White crystalline solid.
-
FTIR (KBr): Characteristic peaks for the carboxylic acid OH stretch, C=O stretches of the pyrone and carboxylic acid, and C=C bond stretches.
-
¹H NMR: Expected signals for the two methyl groups, the vinyl proton, and the carboxylic acid proton.
-
¹³C NMR: Expected signals for the methyl carbons, vinyl carbons, carbonyl carbons of the pyrone and carboxylic acid, and the quaternary carbons of the pyran ring.
Visualizations
Caption: Experimental workflow for the one-pot synthesis.
Caption: Logical relationship of the synthesis pathway.
References
Multi-component Reactions for the Synthesis of Functionalized 4H-Pyrans: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of functionalized 4H-pyrans via multi-component reactions (MCRs). The 4H-pyran scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including antitumor, anti-inflammatory, antimicrobial, and potential treatments for neurodegenerative diseases.[1][2][3] MCRs offer an efficient, atom-economical, and environmentally benign strategy for the rapid construction of molecularly diverse 4H-pyran libraries, making them highly attractive for drug discovery and development programs.
Application Notes
Functionalized 4H-pyrans have garnered significant attention in medicinal chemistry due to their diverse pharmacological profiles. Their mechanism of action is often attributed to their ability to interact with various biological targets.
Anticancer Activity: Certain 4H-pyran derivatives have demonstrated potent antiproliferative effects. One of the key mechanisms involved is the inhibition of cyclin-dependent kinase 2 (CDK2), a crucial regulator of the cell cycle.[4][5] By blocking the ATP binding pocket of CDK2, these compounds can halt cell cycle progression and induce apoptosis. Furthermore, some derivatives have been shown to promote apoptosis through the intrinsic mitochondrial pathway by up-regulating the pro-apoptotic protein Bax and down-regulating the anti-apoptotic protein Bcl-2.[6]
Anti-Inflammatory Effects: The anti-inflammatory properties of 4H-pyrans are linked to their ability to modulate key signaling pathways in inflammatory responses. Studies have shown that specific derivatives can inhibit the expression of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages.[7] This inhibition is often mediated through the suppression of signaling pathways involving mitogen-activated protein kinases (MAPKs) like JNK and ERK, as well as the Akt signaling pathway.[7]
Other Therapeutic Potential: The structural similarity of some 4H-pyrans to 1,4-dihydropyridines has led to the investigation of their role as calcium channel blockers, suggesting potential applications in cardiovascular and respiratory conditions.[8] Additionally, various 4H-pyran derivatives have been reported to possess antioxidant, antibacterial, and antiviral activities, further highlighting their therapeutic potential.[1][4][9]
Below is a diagram illustrating a simplified signaling pathway for the anti-inflammatory action of certain 4H-pyran derivatives.
Caption: Anti-inflammatory signaling pathway modulated by 4H-pyrans.
Experimental Protocols & Data
The one-pot, three-component reaction of an aromatic aldehyde, malononitrile, and a β-dicarbonyl compound is a common and effective method for synthesizing polyfunctionalized 4H-pyrans. Various catalysts can be employed to promote this reaction under different conditions.
General Reaction Scheme
The general workflow for the multi-component synthesis of 4H-pyrans is depicted below.
Caption: General workflow for the MCR synthesis of 4H-pyrans.
Protocol 1: KOH loaded Calcium Oxide (CaO) Catalyzed Synthesis (Solvent-Free)
This protocol describes a green and efficient synthesis of 2-amino-4H-pyran derivatives using KOH loaded CaO as a reusable catalyst under solvent-free conditions.[5]
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Ethyl acetoacetate (1.0 mmol)
-
20% KOH loaded over CaO (10 mol%)
-
Ethanol (for work-up)
Procedure:
-
In a round-bottom flask (100 ml), combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and ethyl acetoacetate (1.0 mmol).
-
Add the catalytic amount of 20% KOH loaded over CaO (10 mol%).
-
Stir the mixture mildly and heat at 60°C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, add ethanol to the reaction mixture to dissolve the solid product.
-
Filter the mixture to separate the catalyst.
-
Wash the recovered catalyst thoroughly with warm ethanol.
-
The filtrate containing the product can be concentrated and the crude product recrystallized from ethanol.
Catalyst Recovery: The filtered catalyst can be washed with ethanol, dried at 80°C for 3 hours, and reused for subsequent reactions. It has been shown to be effective for up to five cycles without significant loss of activity.[5]
Protocol 2: Zinc(II) Modified Molecular Sieves (Zn²⁺/4Å) Catalyzed Synthesis
This method utilizes a heterogeneous catalyst, Zn²⁺ modified 4Å molecular sieves, for the synthesis of pentasubstituted 4H-pyrans in ethanol.[1]
Materials:
-
Aldehyde (1 mmol)
-
Malononitrile (1.2 mmol)
-
β-dicarbonyl compound (e.g., ethyl acetoacetate, acetylacetone, or dimedone) (1 mmol)
-
Zn²⁺/4Å molecular sieves (0.1 g)
-
Ethanol (3 ml)
-
Acetone (for washing)
-
Diethyl ether (for precipitation)
Procedure:
-
In a 10-ml flask, add the aldehyde (1 mmol), malononitrile (1.2 mmol), β-dicarbonyl compound (1 mmol), and Zn²⁺/4Å catalyst (0.1 g).
-
Add ethanol (3 ml) and stir the mixture at reflux temperature for 4 hours.
-
Monitor the reaction by TLC.
-
After completion, filter the solid catalyst and wash it with acetone.
-
Evaporate the solvent from the filtrate.
-
Suspend the residue in diethyl ether to precipitate the solid product.
-
Filter the precipitated solid to obtain the pure product.
Catalyst Preparation: The catalyst is prepared by stirring 1 g of 4Å molecular sieves with a solution of 1 mmol of anhydrous ZnCl₂ in 100 ml of deionized water at room temperature for 24 hours. The solid is then filtered, washed with deionized water and acetone, and dried in an oven at 150°C for 1 hour.[1]
Quantitative Data Summary
The following tables summarize the yields of various functionalized 4H-pyrans synthesized using different catalysts and aromatic aldehydes.
Table 1: Synthesis of 2-amino-4H-pyrans using 20% KOH loaded CaO (Solvent-Free, 60°C) [5]
| Entry | Aromatic Aldehyde | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 10 | 92 |
| 2 | 4-Chlorobenzaldehyde | 12 | 95 |
| 3 | 4-Methylbenzaldehyde | 15 | 90 |
| 4 | 4-Methoxybenzaldehyde | 15 | 88 |
| 5 | 4-Nitrobenzaldehyde | 10 | 96 |
| 6 | 3-Nitrobenzaldehyde | 12 | 94 |
Table 2: Synthesis of 4H-pyrans using Nd₂O₃ in Water (Reflux) [9]
| Entry | Aromatic Aldehyde | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 45 | 93 |
| 2 | 4-Chlorobenzaldehyde | 40 | 95 |
| 3 | 4-Bromobenzaldehyde | 40 | 94 |
| 4 | 4-Fluorobenzaldehyde | 45 | 92 |
| 5 | 4-Methylbenzaldehyde | 50 | 90 |
| 6 | 4-Methoxybenzaldehyde | 55 | 88 |
| 7 | 4-Nitrobenzaldehyde | 35 | 96 |
Table 3: Synthesis of Tetrahydrobenzo[b]pyrans using Zn²⁺/4Å in Ethanol (Reflux, 4h) [1]
| Entry | Aldehyde | β-Dicarbonyl | Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | 95 |
| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | 98 |
| 3 | 4-Nitrobenzaldehyde | Ethyl acetoacetate | 98 |
| 4 | Benzaldehyde | Dimedone | 94 |
| 5 | 4-Chlorobenzaldehyde | Dimedone | 96 |
| 6 | 4-Nitrobenzaldehyde | Dimedone | 95 |
The provided protocols and data highlight the versatility and efficiency of multi-component reactions in generating diverse libraries of functionalized 4H-pyrans. These methods, often employing green and reusable catalysts, are well-suited for applications in drug discovery and medicinal chemistry, enabling the rapid exploration of chemical space to identify novel therapeutic agents.
References
- 1. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, … [ouci.dntb.gov.ua]
- 6. Synthesis and evaluation of antimicrobial activity, cytotoxic and pro-apoptotic effects of novel spiro-4H-pyran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Cycloaddition Reactions in 2-oxo-2H-pyran-5-carboxylate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of 2-oxo-2H-pyran-5-carboxylates and related pyran structures utilizing cycloaddition reactions. The methodologies outlined are pivotal for the construction of complex heterocyclic scaffolds relevant to medicinal chemistry and materials science.
Introduction
Cycloaddition reactions, particularly Diels-Alder and hetero-Diels-Alder reactions, are powerful tools for the stereocontrolled synthesis of six-membered rings.[1] In the context of 2-oxo-2H-pyran-5-carboxylates (also known as coumalates), these reactions offer efficient routes to highly functionalized and complex molecular architectures. This document details two prominent cycloaddition strategies: the inverse-electron-demand Diels-Alder (IEDDA) reaction and the domino Knoevenagel-hetero-Diels-Alder reaction.
Key Cycloaddition Strategies
Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction
In a departure from the normal electron-demand Diels-Alder reaction, the IEDDA reaction pairs an electron-poor diene with an electron-rich dienophile.[2] 2-Oxo-2H-pyran-5-carboxylates, such as methyl coumalate, serve as excellent electron-deficient dienes in these reactions. This approach has been successfully employed to synthesize a variety of carbazoles and other complex heterocyclic systems.[2][3][4]
A notable application of this methodology is the thermal, one-pot Diels-Alder/decarboxylation/elimination domino sequence between 1-alkyl-3-chloroindoles and methyl coumalate, which provides regiocontrolled access to 3-methylcarbazoles in high yields.[2][3][4]
Domino Knoevenagel-Hetero-Diels-Alder Reaction
This powerful one-pot multicomponent reaction strategy involves an initial Knoevenagel condensation to form a reactive 1-oxa-1,3-butadiene intermediate in situ. This intermediate then undergoes an intramolecular or intermolecular hetero-Diels-Alder cycloaddition to furnish a variety of pyran-based heterocycles.[5] This method is highly versatile, allowing for the use of a wide range of aldehydes, 1,3-dicarbonyl compounds, and dienophiles.[5] Organocatalysts, such as proline and ethylenediamine diacetate (EDDA), are often employed to promote these reactions, leading to excellent yields and stereoselectivity.
Data Presentation
The following tables summarize quantitative data for the synthesis of pyran derivatives using the described cycloaddition reactions.
Table 1: Inverse-Electron-Demand Diels-Alder Reaction of Methyl Coumalate with 3-Chloroindoles [2][4]
| Entry | 3-Chloroindole Derivative | Product | Yield (%) |
| 1 | 1-Methyl-3-chloroindole | Methyl 9-methyl-9H-carbazole-3-carboxylate | 90 |
| 2 | 1-Ethyl-3-chloroindole | Methyl 9-ethyl-9H-carbazole-3-carboxylate | 85 |
| 3 | 1-Propyl-3-chloroindole | Methyl 9-propyl-9H-carbazole-3-carboxylate | 88 |
| 4 | 1-Butyl-3-chloroindole | Methyl 9-butyl-9H-carbazole-3-carboxylate | 82 |
Table 2: Domino Knoevenagel-Hetero-Diels-Alder Reactions for Pyran Synthesis [5][6]
| Entry | Aldehyde | 1,3-Dicarbonyl Compound | Dienophile/Tether | Catalyst | Product Type | Yield (%) |
| 1 | O-propargylated salicylaldehyde | 1,3-Indanedione | Intramolecular alkyne | CuI | Tetracyclic pyran | Good |
| 2 | O-prenyl salicylaldehyde | Meldrum's acid | Intramolecular alkene | L-proline | cis-fused pyranone | Good |
| 3 | Aromatic aldehyde | N,N-dimethylbarbituric acid | Enol ether | None | Dihydropyran | Moderate |
| 4 | Aliphatic aldehyde | 1,3-Cyclohexanedione | Enamine | None | Fused dihydropyran | High |
Experimental Protocols
Protocol 1: General Procedure for the Inverse-Electron-Demand Diels-Alder Reaction of Methyl Coumalate and 3-Chloroindoles[4]
-
Reaction Setup: In a sealed tube, combine the 1-alkyl-3-chloroindole (1.0 equiv) and methyl coumalate (2.0 equiv).
-
Reaction Conditions: Heat the mixture at 200 °C for 16-24 hours.
-
Workup and Purification: After cooling to room temperature, purify the crude reaction mixture directly by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired carbazole product.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. For example, for methyl 9-methyl-9H-carbazole-3-carboxylate, the following characterization data is expected:
-
¹H NMR (400 MHz, CDCl₃): δ 8.75 (s, 1H), 8.16 (d, J = 7.8 Hz, 1H), 8.11 (dd, J = 8.6, 1.6 Hz, 1H), 7.51 – 7.42 (m, 3H), 7.31 (ddd, J = 8.1, 7.0, 1.2 Hz, 1H), 4.01 (s, 3H), 3.92 (s, 3H).
-
¹³C NMR (101 MHz, CDCl₃): δ 167.9, 141.9, 141.4, 126.9, 126.3, 123.0, 122.3, 120.6, 120.5, 119.5, 109.2, 109.1, 52.2, 29.4.
-
HRMS (ESI): Calculated for C₁₅H₁₄NO₂ [M+H]⁺: 240.1019, Found: 240.1020.
-
Protocol 2: General Procedure for a Domino Knoevenagel-Hetero-Diels-Alder Reaction[7]
-
Reaction Setup: To a solution of the aldehyde (e.g., O-propargylated salicylaldehyde, 1 mmol) and the 1,3-dicarbonyl compound (e.g., 1,3-indanedione, 1.2 mmol) in a suitable solvent (e.g., acetonitrile), add the catalyst (e.g., CuI, 0.2 equiv) and an additive if required (e.g., (NH₄)₂HPO₄, 0.2 equiv).
-
Reaction Conditions: Reflux the reaction mixture for the time indicated by TLC monitoring.
-
Workup and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. Purify the residue by column chromatography on silica gel to yield the desired polycyclic pyran.
-
Characterization: Characterize the product using spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
The following diagrams illustrate the reaction mechanisms and a general experimental workflow.
References
Application Notes & Protocols: 4,6-Dimethyl-2-oxo-2H-pyran-5-carboxylic Acid as a Versatile Building Block in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
4,6-Dimethyl-2-oxo-2H-pyran-5-carboxylic acid, also known as isodehydroacetic acid, and its ester derivatives are valuable heterocyclic building blocks in organic synthesis.[1][2] The 2-pyrone motif is present in numerous natural products exhibiting a wide range of biological activities.[3] These compounds primarily serve as dienes in inverse-electron-demand Diels-Alder reactions, providing a regiosepecific route to highly substituted aromatic compounds, which are key intermediates in the synthesis of complex molecules, including potential therapeutics like aklavinone.[4][5] The presence of both a diene system and a carboxylic acid or ester functionality allows for diverse synthetic transformations.[3]
Application: Synthesis of Substituted Benzoates via Diels-Alder Reaction
A primary application of this compound esters is in the [4+2] cycloaddition reaction with electron-rich dienophiles, such as enamines.[4] This inverse-electron-demand Diels-Alder reaction proceeds with the elimination of carbon dioxide from the initial cycloadduct to afford substituted benzoate derivatives.[4] This methodology is particularly useful for creating sterically hindered aromatic rings with specific substitution patterns that can be challenging to synthesize through other routes.
The following table summarizes the yields of substituted benzoates synthesized from the ethyl ester of this compound and various morpholino enamines.
| Dienophile (Morpholino Enamine) | Product (Substituted Ethyl Benzoate) | Yield (%) | Reference |
| 4-(1-phenylethenyl)morpholine | Ethyl 2,6-dimethyl-3-phenylbenzoate | 41% | [4] |
| 4-(1-propenyl)morpholine | Ethyl 2,4,6-trimethylbenzoate | 55% | [4] |
| 4-(1-butenyl)morpholine | Ethyl 3-ethyl-2,6-dimethylbenzoate | 62% | [4] |
Experimental Protocols
This protocol details the synthesis of ethyl 2,6-dimethyl-3-phenylbenzoate from ethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate and 4-(1-phenylethenyl)morpholine as a representative example.[4]
Materials:
-
Ethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate
-
4-(1-phenylethenyl)morpholine
-
Nitrogen gas supply
-
Heating apparatus (e.g., heating mantle, oil bath)
-
Reaction flask and condenser
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: A mixture of ethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate (25 mmol) and 4-(1-phenylethenyl)morpholine (25 mmol) is placed in a reaction flask equipped with a condenser.[4]
-
Inert Atmosphere: The reaction vessel is flushed with nitrogen to create an inert atmosphere.
-
Heating: The mixture is heated under a nitrogen atmosphere. The evolution of carbon dioxide is typically observed to begin slowly at approximately 110 °C.[4]
-
Reaction Progression: The temperature is raised to and maintained at approximately 145 °C for 6 hours.[4]
-
Cooling and Workup: After the reaction is complete, the mixture is cooled to room temperature. The crude product is then purified using standard laboratory techniques such as column chromatography to yield the final product, ethyl 2,6-dimethyl-3-phenylbenzoate.[4]
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of substituted benzoates using this compound esters.
Caption: Workflow for the synthesis of substituted benzoates.
References
Application Notes and Protocols: Fischer Esterification of 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of esters from 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylic acid via Fischer esterification. This method is a robust and scalable acid-catalyzed esterification suitable for researchers in organic synthesis and drug development. The protocol outlines the necessary reagents, equipment, and step-by-step procedures for the successful synthesis, purification, and characterization of the target ester.
Introduction
This compound, also known as isodehydroacetic acid, is a versatile building block in organic synthesis. Its derivatives, particularly esters, are of interest in medicinal chemistry and materials science. The Fischer esterification is a classic and widely used method for converting carboxylic acids into esters.[1] The reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.[1][2] The reaction is an equilibrium process, and to achieve high yields, the equilibrium is typically shifted towards the product by using a large excess of the alcohol or by removing water as it is formed.[3][4]
This protocol details the Fischer esterification of this compound with a generic alcohol (ROH) to yield the corresponding ester. The procedure can be adapted for various primary and secondary alcohols.
Reaction Scheme
Figure 1: General reaction scheme for the Fischer esterification of this compound.
Data Presentation
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) |
| This compound | C₈H₈O₄ | 168.15 |
| Ethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate | C₁₀H₁₂O₄ | 196.20[5] |
| Methyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate | C₉H₁₀O₄ | 182.17 |
Experimental Protocol
Materials
-
This compound (Isodehydroacetic acid)
-
Alcohol (e.g., ethanol, methanol)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Solvents for purification (e.g., hexane, ethyl acetate)
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Thin-layer chromatography (TLC) plates and chamber
-
Column chromatography setup (optional)
Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in the desired alcohol (20-50 eq, serving as both reactant and solvent).
-
Catalyst Addition: Slowly and carefully add the acid catalyst (e.g., concentrated H₂SO₄, 0.1-0.3 eq) to the stirred solution.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-24 hours, depending on the alcohol used.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess alcohol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted carboxylic acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) or by recrystallization.[6]
Mandatory Visualization
Experimental Workflow
Caption: Workflow for the Fischer Esterification of this compound.
Signaling Pathway (Reaction Mechanism)
Caption: Simplified mechanism of the acid-catalyzed Fischer Esterification.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. 2H-Pyran-5-carboxylic acid, 4,6-dimethyl-2-oxo-, ethyl ester [webbook.nist.gov]
- 6. benchchem.com [benchchem.com]
Application Notes: Synthesis of 4,6-dimethyl-2-oxo-2H-pyran-5-carbonyl chloride
Introduction
4,6-dimethyl-2-oxo-2H-pyran-5-carbonyl chloride is a reactive intermediate pivotal for the synthesis of a variety of derivatives of 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylic acid. The parent pyranone structure is a key pharmacophore in numerous biologically active compounds. The conversion of the carboxylic acid to the more reactive acid chloride allows for facile nucleophilic acyl substitution reactions, enabling the synthesis of esters, amides, and other analogues for drug discovery and development programs. This document outlines the recommended protocols for this conversion, providing a comparative analysis of common chlorinating agents and detailed experimental procedures.
Challenges and Considerations
The synthesis of 4,6-dimethyl-2-oxo-2H-pyran-5-carbonyl chloride requires careful selection of reagents and reaction conditions to avoid potential side reactions. The 2-pyrone ring system contains an ester linkage (lactone) that can be susceptible to cleavage under harsh acidic or basic conditions. Furthermore, the presence of activated methyl groups on the pyranone ring could lead to unwanted chlorination, particularly at elevated temperatures with aggressive reagents like thionyl chloride.[1] Therefore, mild and selective chlorination methods are highly preferred.
Methodology Comparison
Two primary methods are recommended for the synthesis of 4,6-dimethyl-2-oxo-2H-pyran-5-carbonyl chloride: the use of oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF), and the use of thionyl chloride. Oxalyl chloride is generally considered the milder and more selective of the two reagents.[2] Both methods have the advantage of producing gaseous byproducts that are easily removed from the reaction mixture, simplifying product isolation.[3]
Data Presentation: Comparison of Chlorination Methods
| Parameter | Method 1: Oxalyl Chloride/DMF | Method 2: Thionyl Chloride |
| Chlorinating Agent | Oxalyl chloride ((COCl)₂) | Thionyl chloride (SOCl₂) |
| Catalyst | N,N-Dimethylformamide (DMF) | Often optional, but pyridine can be used |
| Typical Solvent | Dichloromethane (DCM), Chloroform | Neat (excess reagent as solvent), DCM |
| Temperature | 0 °C to Room Temperature | Room Temperature to Reflux (e.g., 77 °C) |
| Reaction Time | 1 - 3 hours | 1 - 4 hours |
| Byproducts | CO, CO₂, HCl (gaseous) | SO₂, HCl (gaseous) |
| Selectivity | Generally higher; less prone to side reactions with sensitive functional groups.[2] | Can be less selective; potential for side reactions at elevated temperatures.[1] |
| Typical Yield | > 90% (for analogous systems) | 70 - 90% (for analogous systems)[4][5] |
| Remarks | Preferred method for sensitive substrates due to milder conditions. | Cost-effective, but requires careful temperature control for sensitive substrates. |
Experimental Protocols
Method 1: Conversion using Oxalyl Chloride and Catalytic DMF (Recommended)
This protocol is adapted from standard procedures for the conversion of carboxylic acids to acid chlorides using oxalyl chloride, which is favored for its mild reaction conditions.[2][6]
Materials:
-
This compound
-
Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas outlet to a scrubber (containing aqueous NaOH), and a rubber septum, suspend this compound (1.0 eq) in anhydrous DCM (approx. 10 mL per gram of carboxylic acid) under a nitrogen or argon atmosphere.
-
Addition of Catalyst: Add a catalytic amount of anhydrous DMF (1-2 drops) to the suspension with stirring.
-
Addition of Oxalyl Chloride: Cool the mixture to 0 °C using an ice bath. Slowly add oxalyl chloride (1.5 eq) dropwise via a syringe through the septum over 15-20 minutes. Vigorous gas evolution (CO, CO₂, HCl) will be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours. The reaction can be monitored by the cessation of gas evolution and the dissolution of the starting material.
-
Work-up: Once the reaction is complete, carefully remove the solvent and excess oxalyl chloride in vacuo using a rotary evaporator. It is advisable to use a cold trap and an acid trap to protect the vacuum pump.
-
Product: The resulting crude 4,6-dimethyl-2-oxo-2H-pyran-5-carbonyl chloride is typically a solid or oil and is often used in the subsequent reaction step without further purification. If necessary, the product can be purified by distillation under high vacuum or recrystallization from a non-protic solvent.
Method 2: Conversion using Thionyl Chloride (Alternative)
This protocol is based on established methods for the synthesis of acid chlorides from heterocyclic carboxylic acids such as 2-furoic acid and coumarin-3-carboxylic acid.[5][7] Caution is advised due to the higher reactivity of thionyl chloride.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM) or Chloroform (optional)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas trap, add this compound (1.0 eq).
-
Addition of Thionyl Chloride: Under a fume hood, carefully add an excess of thionyl chloride (2.0-5.0 eq). Anhydrous DCM or chloroform can be used as a solvent if desired.
-
Reaction: Stir the mixture at room temperature or gently heat to reflux (if necessary, monitoring for side reactions) for 1-4 hours. The reaction progress is indicated by the dissolution of the solid starting material and the evolution of SO₂ and HCl gases.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator with appropriate trapping.
-
Product: The crude 4,6-dimethyl-2-oxo-2H-pyran-5-carbonyl chloride is obtained and can be used directly for the next synthetic step.
Visualizations
Caption: Experimental workflow for the synthesis of the acid chloride using oxalyl chloride.
Caption: Mechanism of acid chloride formation using oxalyl chloride and DMF catalyst.
References
Application Notes and Protocols for Antimicrobial Screening of Novel Pyran Derivatives
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols provide a detailed framework for the antimicrobial screening of novel pyran derivatives. The methodologies outlined below cover essential in vitro and in vivo assays to determine antimicrobial efficacy, cytotoxicity, and potential mechanisms of action.
In Vitro Antimicrobial Susceptibility Testing
The initial phase of screening involves determining the minimum concentration of the pyran derivative that inhibits microbial growth (Minimum Inhibitory Concentration - MIC) and the minimum concentration that kills the microbes (Minimum Bactericidal Concentration - MBC).
Broth Microdilution Method for MIC Determination
This method is a quantitative technique to determine the MIC of an antimicrobial agent against a specific microorganism in a liquid medium.
Materials:
-
Novel pyran derivatives
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Protocol:
-
Preparation of Pyran Derivative Stock Solution: Dissolve the pyran derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Inoculum: Culture the microbial strain overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension in the appropriate broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the pyran derivative stock solution with the appropriate broth to obtain a range of concentrations.
-
Inoculation: Add the prepared microbial inoculum to each well containing the diluted pyran derivative.
-
Controls:
-
Positive Control: Well containing only the microbial inoculum in broth (no compound).
-
Negative Control: Well containing only broth (no inoculum or compound).
-
Solvent Control: Well containing the microbial inoculum and the highest concentration of the solvent used to dissolve the compound.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the pyran derivative at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Disk Diffusion Method
This is a qualitative or semi-quantitative method to assess the antimicrobial activity of a compound.
Materials:
-
Novel pyran derivatives
-
Bacterial or fungal strains
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm diameter)
-
Sterile swabs
-
Incubator
Protocol:
-
Inoculation of Agar Plates: Dip a sterile swab into the standardized microbial suspension (0.5 McFarland) and streak it evenly across the entire surface of an MHA plate.
-
Application of Disks: Impregnate sterile paper disks with a known concentration of the pyran derivative solution. Allow the solvent to evaporate completely.
-
Placement of Disks: Place the impregnated disks onto the surface of the inoculated agar plate.
-
Controls: Use a disk impregnated with the solvent as a negative control and a disk with a standard antibiotic as a positive control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.
Data Presentation: In Vitro Antimicrobial Activity
Summarize the quantitative data from the MIC and disk diffusion assays in the following tables for clear comparison.
Table 1: Minimum Inhibitory Concentration (MIC) of Novel Pyran Derivatives
| Compound ID | S. aureus (µg/mL) | E. coli (µg/mL) | P. aeruginosa (µg/mL) | C. albicans (µg/mL) |
| Pyran-001 | 32 | 64 | 128 | >256 |
| Pyran-002 | 16 | 32 | 64 | 128 |
| Pyran-003 | 8 | 16 | 32 | 64 |
| Ciprofloxacin | 1 | 0.5 | 1 | NA |
| Fluconazole | NA | NA | NA | 8 |
Table 2: Zone of Inhibition (mm) of Novel Pyran Derivatives (at 100 µ g/disk )
| Compound ID | S. aureus (mm) | E. coli (mm) | P. aeruginosa (mm) | C. albicans (mm) |
| Pyran-001 | 15 | 12 | 10 | 0 |
| Pyran-002 | 18 | 15 | 12 | 8 |
| Pyran-003 | 22 | 18 | 15 | 12 |
| Ciprofloxacin (10 µg) | 25 | 30 | 28 | NA |
| Fluconazole (25 µg) | NA | NA | NA | 20 |
Cytotoxicity Assays
It is crucial to assess the toxicity of the novel pyran derivatives to mammalian cells to ensure their selective antimicrobial activity.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Mammalian cell line (e.g., Human Dermal Fibroblasts - HDF)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Novel pyran derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Sterile 96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyran derivatives and incubate for 24-48 hours.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies the release of the cytosolic enzyme LDH from damaged cells, indicating loss of membrane integrity.
Materials:
-
Mammalian cell line
-
Culture medium
-
Novel pyran derivatives
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Sterile 96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Collection of Supernatant: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH reaction mixture according to the kit manufacturer's instructions.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed with a detergent).
Hemolysis Assay
This assay assesses the ability of the compounds to lyse red blood cells (RBCs), an indicator of membrane-disrupting activity.
Materials:
-
Freshly collected red blood cells (e.g., human or sheep)
-
Phosphate-buffered saline (PBS)
-
Novel pyran derivatives
-
Triton X-100 (1% v/v in PBS) as a positive control
-
Sterile microcentrifuge tubes
-
Spectrophotometer
Protocol:
-
RBC Preparation: Wash the RBCs three times with PBS by centrifugation and resuspend to a final concentration of 2% (v/v) in PBS.
-
Compound Incubation: In microcentrifuge tubes, mix the 2% RBC suspension with various concentrations of the pyran derivatives.
-
Controls:
-
Positive Control: Mix RBCs with 1% Triton X-100.
-
Negative Control: Mix RBCs with PBS only.
-
-
Incubation: Incubate the tubes at 37°C for 1 hour with gentle shaking.
-
Centrifugation: Centrifuge the tubes to pellet the intact RBCs.
-
Absorbance Measurement: Transfer the supernatant to a 96-well plate and measure the absorbance at 540 nm to quantify the released hemoglobin.
-
Data Analysis: Calculate the percentage of hemolysis relative to the positive control.
Data Presentation: Cytotoxicity
Table 3: Cytotoxicity of Novel Pyran Derivatives
| Compound ID | IC₅₀ on HDF cells (µM) | % LDH Release at MIC | % Hemolysis at MIC |
| Pyran-001 | >100 | <5% | <2% |
| Pyran-002 | 85 | <10% | <5% |
| Pyran-003 | 50 | 15% | 8% |
| Doxorubicin | 1.2 | - | - |
Mechanism of Action Studies
Understanding how a novel compound exerts its antimicrobial effect is crucial for its development.
Potential Mechanisms of Action for Pyran Derivatives
Based on existing literature, pyran derivatives may act through several mechanisms, including:
-
Inhibition of Essential Enzymes: Some pyran derivatives have been shown to inhibit bacterial enzymes crucial for survival, such as DNA gyrase and MurB, which is involved in peptidoglycan synthesis.[1][2]
-
Disruption of Cell Membrane Integrity: The hydrophobic nature of some pyran derivatives may allow them to intercalate into the bacterial cell membrane, leading to its disruption and leakage of cellular contents.[3][4]
Visualizing a Potential Mechanism: Inhibition of DNA Gyrase
The following diagram illustrates the proposed mechanism of action for a pyran derivative that inhibits bacterial DNA gyrase, an enzyme essential for DNA replication.
Caption: Inhibition of bacterial DNA gyrase by a novel pyran derivative.
In Vivo Efficacy Testing
In vivo models are essential to evaluate the efficacy of a novel antimicrobial agent in a living organism.
Murine Systemic Infection Model
This model is used to assess the efficacy of an antimicrobial agent against a systemic infection.
Materials:
-
Mice (e.g., BALB/c or C57BL/6)
-
Bacterial strain (e.g., S. aureus)
-
Novel pyran derivative formulation for injection
-
Vehicle control
-
Standard antibiotic (e.g., vancomycin)
Protocol:
-
Infection: Induce a systemic infection by intraperitoneal (IP) or intravenous (IV) injection of a lethal or sub-lethal dose of the bacterial suspension.
-
Treatment: At a specified time post-infection (e.g., 1-2 hours), administer the pyran derivative, vehicle, or standard antibiotic via a suitable route (e.g., IP, IV, or subcutaneous).
-
Monitoring: Monitor the mice for signs of illness and survival over a period of 7-14 days.
-
Bacterial Load Determination: At specific time points, euthanize a subset of mice from each group and collect organs (e.g., spleen, liver, kidneys). Homogenize the organs and perform serial dilutions to determine the bacterial load (CFU/gram of tissue).
Murine Skin Infection Model
This model is suitable for evaluating topically or systemically administered antimicrobial agents against localized skin infections.
Protocol:
-
Wounding: Create a superficial wound on the back of the mice.
-
Infection: Apply a suspension of the bacterial strain (e.g., S. aureus) to the wound.
-
Treatment: Apply a topical formulation of the pyran derivative or administer it systemically.
-
Evaluation: Monitor wound healing and determine the bacterial load in the wound tissue at different time points.
Experimental Workflow for In Vivo Studies
Caption: General experimental workflow for in vivo antimicrobial efficacy testing.
Logical Flow of the Screening Process
The following diagram illustrates the logical progression of the antimicrobial screening process for novel pyran derivatives, from initial in vitro testing to in vivo evaluation.
Caption: Logical workflow for antimicrobial screening of pyran derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-Tuberculosis Mur Inhibitors: Structural Insights and the Way Ahead for Development of Novel Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting bacterial membrane function: an underexploited mechanism for treating persistent infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Antiviral Activity Assays of Pyran-Based Compounds Against Influenza Virus
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the antiviral activity of pyran-based compounds against the influenza virus. The described assays are fundamental for the screening and characterization of potential antiviral agents.
Introduction
Influenza remains a significant global health threat, necessitating the development of novel antiviral therapeutics. Pyran-based compounds have emerged as a promising class of molecules with potential anti-influenza activity. Their structural diversity allows for the targeting of various stages of the viral life cycle. Robust and standardized in vitro assays are crucial for determining the efficacy and mechanism of action of these compounds. This document outlines the protocols for three key assays: the Plaque Reduction Assay (PRA), the 50% Tissue Culture Infectious Dose (TCID50) Assay, and the Neuraminidase (NA) Inhibition Assay.
Data Presentation
The antiviral activity of pyran-based compounds is typically quantified by determining the concentration of the compound that results in a 50% reduction in a measured endpoint, such as plaque formation (EC50) or enzyme activity (IC50). The cytotoxicity of the compounds is also assessed to determine the 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical parameter for evaluating the therapeutic potential of a compound.
Table 1: Antiviral Activity of Exemplary Pyran-Based Compounds Against Influenza A Virus
| Compound ID | Compound Name/Structure | Virus Strain | Assay Type | EC50/IC50 (µM) | CC50 (µM) in MDCK Cells | Selectivity Index (SI = CC50/EC50) |
| P-1 | Methyl 4-fluoro-3-((2S,3R,4S,5R,6R)-3,4,5-triacetoxy-6-(acetoxymethyl)-tetrahydro-2H-pyran-2-yloxy)benzoate[1] | A/Hanfang/359/95 (H3N2) | CPE Reduction | 44.4[1] | >100 | >2.25 |
| P-1 | Methyl 4-fluoro-3-((2S,3R,4S,5R,6R)-3,4,5-triacetoxy-6-(acetoxymethyl)-tetrahydro-2H-pyran-2-yloxy)benzoate[1] | A/FM/1/47 (H1N1) | CPE Reduction | 34.4[1] | >100 | >2.91 |
| P-2 | 4-Amino-4H-pyran-6-carboxamide derivative | Influenza A | Neuraminidase Inhibition | Varies (structure-dependent) | Not specified | Not specified |
| Oseltamivir | (Positive Control) | A/H1N1 | Plaque Reduction | ~0.01-0.1 | >1000 | >10000 |
| Amantadine | (Positive Control) | A/H3N2 | Plaque Reduction | ~0.1-1.0 | >100 | >100 |
Experimental Protocols
Plaque Reduction Assay (PRA)
The plaque reduction assay is a standard method to determine the ability of an antiviral compound to inhibit the cytopathic effect of the influenza virus in a cell culture.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Influenza virus stock (e.g., A/Puerto Rico/8/34 (H1N1))
-
Pyran-based test compounds
-
TPCK-treated trypsin
-
Avicel or Agarose for overlay
-
Crystal Violet staining solution (0.1% in 20% ethanol)
-
6-well or 12-well tissue culture plates
Protocol:
-
Cell Seeding:
-
One day prior to infection, seed MDCK cells into 12-well plates at a density of 3 x 10^5 cells/mL in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[2]
-
Incubate overnight at 37°C in a 5% CO2 incubator to form a confluent monolayer.
-
-
Compound and Virus Preparation:
-
Prepare serial dilutions of the pyran-based test compounds in serum-free DMEM.
-
Dilute the influenza virus stock in serum-free DMEM containing 1 µg/mL TPCK-treated trypsin to a concentration that will produce 50-100 plaques per well.[3]
-
-
Infection:
-
Wash the MDCK cell monolayers twice with sterile PBS.
-
Infect the cells by adding 100 µL of the diluted virus to each well.[2]
-
Incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes to ensure even distribution of the virus.
-
-
Compound Treatment and Overlay:
-
After the adsorption period, aspirate the virus inoculum.
-
Add 1 mL of the overlay medium (e.g., 1.2% Avicel or 0.7% agarose in DMEM) containing various concentrations of the test compound and 1 µg/mL TPCK-treated trypsin to each well.
-
Include a virus control (no compound) and a cell control (no virus, no compound).
-
Allow the overlay to solidify at room temperature.
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.
-
-
Plaque Visualization and Counting:
-
Aspirate the overlay medium.
-
Fix the cells with 10% formalin for at least 30 minutes.
-
Remove the formalin and stain the cell monolayer with 0.1% crystal violet solution for 15-20 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque inhibition for each compound concentration compared to the virus control.
-
Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
50% Tissue Culture Infectious Dose (TCID50) Assay
The TCID50 assay is an endpoint dilution assay used to quantify the infectious virus titer and to determine the antiviral activity of compounds by measuring the inhibition of the virus-induced cytopathic effect (CPE).
Materials:
-
MDCK cells
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
Serum-free DMEM
-
Influenza virus stock
-
Pyran-based test compounds
-
TPCK-treated trypsin
-
96-well tissue culture plates
-
Crystal Violet staining solution
Protocol:
-
Cell Seeding:
-
Seed MDCK cells into a 96-well plate at a density of 1.5 x 10^4 cells/well in 100 µL of DMEM with 10% FBS.[4]
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Virus Titration (to determine TCID50 of the stock):
-
Prepare 10-fold serial dilutions of the influenza virus stock in serum-free DMEM.
-
Infect the MDCK cell monolayers with 100 µL of each virus dilution (typically 8 replicates per dilution).
-
Incubate for 72 hours at 37°C.[5]
-
Observe the wells for the presence of CPE under a microscope.
-
Calculate the TCID50/mL using the Reed-Muench method.[6]
-
-
Antiviral Assay:
-
Prepare serial dilutions of the pyran-based test compounds in serum-free DMEM.
-
In a separate 96-well plate, mix 50 µL of each compound dilution with 50 µL of influenza virus diluted to 100 TCID50.
-
Incubate the virus-compound mixture for 1 hour at 37°C.
-
Aspirate the medium from the MDCK cell plate and add 100 µL of the virus-compound mixture to the wells.
-
Include virus control (virus only) and cell control (medium only) wells.
-
Incubate the plate for 72 hours at 37°C.
-
-
CPE Visualization and Data Analysis:
-
After incubation, observe the wells for CPE.
-
Alternatively, fix the cells with formalin and stain with crystal violet to visualize cell viability.
-
The EC50 is the concentration of the compound that inhibits CPE in 50% of the wells.
-
Neuraminidase (NA) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase, which is crucial for the release of progeny virions from infected cells.
Materials:
-
Influenza virus stock or purified neuraminidase enzyme
-
2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
Assay buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5)
-
Pyran-based test compounds
-
Stop solution (e.g., 0.1 M glycine, pH 10.7, in 25% ethanol)
-
96-well black microplates
-
Fluorometer (Excitation: 365 nm, Emission: 450 nm)
Protocol:
-
Compound and Enzyme/Virus Preparation:
-
Prepare serial dilutions of the pyran-based test compounds in the assay buffer.
-
Dilute the influenza virus or purified neuraminidase to an appropriate concentration in the assay buffer. The optimal dilution should be determined empirically to give a linear reaction rate.
-
-
Assay Procedure:
-
In a 96-well black plate, add 50 µL of each compound dilution.
-
Add 50 µL of the diluted virus/enzyme to each well.
-
Include a virus/enzyme control (no compound) and a blank (assay buffer only).
-
Incubate the plate at 37°C for 30 minutes.
-
-
Substrate Addition and Reaction:
-
Add 50 µL of MUNANA substrate (final concentration typically 100 µM) to all wells.[7]
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
-
Reaction Termination and Fluorescence Measurement:
-
Stop the reaction by adding 50 µL of the stop solution to each well.
-
Measure the fluorescence intensity using a fluorometer with an excitation wavelength of 365 nm and an emission wavelength of 450 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (blank wells) from all readings.
-
Calculate the percentage of neuraminidase inhibition for each compound concentration relative to the virus/enzyme control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Visualizations
Caption: General experimental workflows for the three primary antiviral assays.
Caption: Influenza virus life cycle and hijacking of host cell signaling pathways.
References
- 1. Synthesis and Anti-Influenza Virus Activities of a Novel Class of Gastrodin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influenza virus plaque assay [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. cdn.who.int [cdn.who.int]
- 5. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 6. Influenza Virus Characterization - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Fused Pyran Heterocycles from Pyran-2-one Precursors
Introduction
Pyran-2-ones are a significant class of six-membered heterocyclic compounds that serve as versatile building blocks in organic synthesis.[1][2] Their conjugated diene system and lactone functionality allow them to participate in a variety of chemical transformations, making them ideal precursors for the synthesis of more complex, fused heterocyclic systems.[3] These fused pyran scaffolds are present in numerous natural products and pharmaceutically active compounds, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[1][4] This document provides detailed protocols for two common and effective methods for synthesizing fused pyran heterocycles using pyran-2-one precursors: a condensation reaction using dehydroacetic acid and a Diels-Alder cycloaddition reaction.
Protocol 1: Synthesis of a Fused Pyrano[2,3-b]pyridine System from Dehydroacetic Acid
This protocol details the synthesis of a fused pyrano[2,3-b]pyridine derivative starting from dehydroacetic acid (DHA), a commercially available pyran-2-one. The reaction proceeds via a multi-component reaction with an active methylene compound (malononitrile) and an amine, showcasing a straightforward method for constructing complex heterocyclic frameworks. This method is based on the principles described in the synthesis of related systems.[4]
Experimental Workflow
Caption: Workflow for the synthesis of a fused pyrano[2,3-b]pyridine.
Methodology
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine dehydroacetic acid (1.0 mmol), malononitrile (1.0 mmol), and the desired amine (e.g., ammonium acetate or a primary amine, 1.2 mmol).
-
Solvent Addition: Add ethanol (15 mL) as the solvent, followed by a catalytic amount of piperidine (2-3 drops).
-
Reflux: Heat the reaction mixture to reflux with constant stirring. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 3-5 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into a beaker containing crushed ice and water (50 mL).
-
Isolation: A solid precipitate will form. Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to yield the pure fused pyrano[2,3-b]pyridine derivative.
Quantitative Data Summary
The following table summarizes typical results for the synthesis of related fused pyran systems from dehydroacetic acid.[4]
| Product Structure | Reactants | Catalyst | Solvent | Time (h) | Yield (%) |
| Pyrano[4,3-b]pyran | Dehydroacetic acid, Malononitrile | Piperidine | Ethanol | 4 | ~85-95% |
| Pyrano[2,3-b]pyridine | Dehydroacetic acid, Cyanoacetamide | Piperidine | Ethanol | 3 | ~80-90% |
| Annulated Tricyclic System | Dehydroacetic acid, Cyclohexanone | Piperidine | Ethanol | 5 | ~70-80% |
Protocol 2: Diels-Alder Reaction of a 2-Pyrone with an Alkene Dienophile
The Diels-Alder reaction is a powerful tool for forming six-membered rings. 2-Pyrones can act as electron-deficient dienes, reacting with electron-rich dienophiles to form bicyclic lactone adducts.[5][6] These adducts can subsequently undergo decarboxylation upon heating or under catalytic conditions to yield substituted aromatic compounds. This protocol outlines a general procedure for a thermally-induced Diels-Alder reaction.
Logical Pathway
Caption: Logical pathway of the Diels-Alder reaction of a 2-pyrone.
Methodology
-
Reactant Preparation: In a sealed, thick-walled reaction tube, place the 2-pyrone derivative (1.0 mmol) and the dienophile (e.g., N-methylmaleimide, 1.5 mmol).
-
Solvent: Add a high-boiling point solvent, such as toluene or xylene (5-10 mL).
-
Reaction Condition: Securely seal the tube and heat the mixture in an oil bath at a temperature ranging from 110°C to 180°C. The optimal temperature and reaction time depend on the reactivity of the specific 2-pyrone and dienophile used.[7] Reactions can take anywhere from 12 to 48 hours.
-
Monitoring: If possible, monitor the disappearance of the starting materials by TLC or GC-MS.
-
Work-up: After cooling the reaction tube to room temperature, carefully open it. Transfer the contents to a round-bottom flask.
-
Purification: Remove the solvent under reduced pressure. The resulting crude residue can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the desired bicyclic adduct or the aromatized product.
Quantitative Data Summary
The efficiency and selectivity of Diels-Alder reactions involving 2-pyrones are highly dependent on the substrates and reaction conditions.[5][7]
| 2-Pyrone Substrate | Dienophile | Conditions | Product Type | Yield (%) | Ref. |
| 3-Hydroxy-2-pyrone | N-Methylmaleimide | Cinchona Alkaloid Catalyst, Toluene, -20°C | Bicyclic Adduct | 96% | [5] |
| Methyl Coumalate | Trichlorosilylacetylene | 150°C | Aromatic (Regioisomeric mixture) | 90% | [6] |
| 3-Benzoylamino-2-pyrone | Maleic Anhydride | Toluene, Reflux, 24h | Bicyclic Adduct | 85% | [7] |
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Synthesis of 2-Pyrones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Antimicrobial Evaluation, DFT, and Molecular Docking Studies of Pyrano [4,3-b] Pyranone and Pyrano[2,3-b]Pyridinone Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Applications of Pyran-2-ones in Medicinal Chemistry and Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Pyran-2-ones, a class of six-membered heterocyclic compounds, represent a privileged scaffold in medicinal chemistry due to their wide range of pharmacological activities.[1][2] Naturally occurring and synthetic pyran-2-ones have demonstrated significant potential in the development of novel therapeutic agents.[3] Their diverse biological profile includes anticancer, anti-inflammatory, neuroprotective, antiviral, and antimicrobial properties.[2][4] This document provides detailed application notes on the key therapeutic areas of pyran-2-ones, protocols for their synthesis and biological evaluation, and visual representations of relevant signaling pathways and experimental workflows.
Anticancer Applications
Pyran-2-one derivatives have emerged as promising candidates for cancer therapy due to their ability to inhibit cancer cell growth, induce apoptosis (programmed cell death), and arrest the cell cycle.[3][5] Various studies have demonstrated their cytotoxicity against a range of human cancer cell lines.
Quantitative Data: Anticancer Activity of Pyran-2-one Derivatives
The following table summarizes the in vitro anticancer activity of selected pyran-2-one derivatives, presented as IC50 values (the concentration required to inhibit the growth of 50% of cancer cells).
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 6e | MCF7 (Breast) | 12.46 ± 2.72 | [5] |
| 14b | A549 (Lung) | 0.23 ± 0.12 | [5] |
| 8c | HCT116 (Colon) | 7.58 ± 1.01 | [5] |
| S2 | MCF-7 (Breast) | 2.65 ± 0.05 | [4] |
| S7 | MCF-7 (Breast) | 1.28 ± 1.12 | [4] |
| S8 | MCF-7 (Breast) | 0.66 ± 0.05 | [4] |
| S8 | HCT116 (Colon) | 2.76 ± 0.06 | [4] |
| Compound 4d | MDA-MB-231 (Breast) | 35.1 | [6] |
| Compound 4d | MCF-7 (Breast) | 39.0 | [6] |
| Compound 4 | HeLa (Cervical) | 28.5 | [7] |
| Compound 4 | Jurkat (Leukemia) | 32.8 | [7] |
| Compound 6 | HeLa (Cervical) | 25.4 | [7] |
| Compound 6 | Jurkat (Leukemia) | 29.2 | [7] |
Mechanism of Anticancer Action: Apoptosis Induction Pathway
Many pyran-2-one derivatives exert their anticancer effects by inducing apoptosis. This is often achieved by modulating the expression of key regulatory proteins in the apoptotic cascade, such as the Bax/Bcl-2 ratio. An increased Bax/Bcl-2 ratio leads to the activation of caspases, which are proteases that execute the apoptotic process.
Neuroprotective Applications: Acetylcholinesterase Inhibition
Certain pyran-2-one derivatives have shown potent inhibitory activity against acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine.[8] The inhibition of AChE is a key therapeutic strategy for Alzheimer's disease and other neurodegenerative disorders characterized by a cholinergic deficit.
Quantitative Data: Acetylcholinesterase (AChE) Inhibitory Activity
The following table presents the AChE inhibitory activity of various pyran-2-one derivatives, expressed as IC50 values.
| Compound ID | AChE IC50 (µM) | Reference |
| Compound 3b | 0.052 | [8] |
| Compound 1d | 2.90 ± 0.23 | [2] |
| Compound 1e | 3.22 ± 0.25 | [2] |
| Compound 2d | 6.90 ± 0.55 | [2] |
| Chitralinine-C | 11.64 ± 0.08 | [2] |
| Compound 1 | 0.12 ± 0.09 | [9] |
| Compound 7 | 0.38 ± 0.01 | [9] |
Experimental Workflow: Acetylcholinesterase Inhibition Assay
The workflow for a typical acetylcholinesterase inhibition assay using the Ellman's method is depicted below. This colorimetric assay measures the activity of AChE by detecting the product of a reaction between thiocholine and DTNB.
Anti-inflammatory Applications
Pyran-2-one derivatives have demonstrated significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. They have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Signaling Pathway: Anti-inflammatory Action of Pyran-2-ones
The anti-inflammatory effects of pyran-2-ones are often mediated through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Akt signaling pathways. These pathways are activated by inflammatory stimuli like lipopolysaccharide (LPS) and lead to the expression of pro-inflammatory genes.
Experimental Protocols
Protocol 1: General Synthesis of Steroidal 2H-Pyran Derivatives[10][11]
This protocol describes a green chemistry approach for the synthesis of steroidal 2H-pyran derivatives using chitosan as a catalyst.
Materials:
-
Steroidal α,β-unsaturated ketone (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Methanol (30 mL)
-
Chitosan (20 mol%)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Ethanol
Procedure:
-
A mixture of the steroidal α,β-unsaturated ketone (1 mmol) and ethyl acetoacetate (1 mmol) in 30 mL of methanol is prepared in a round-bottom flask.
-
Chitosan (20 mol%) is added to the mixture.
-
The reaction mixture is refluxed for 13–16 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, the chitosan catalyst is removed by filtration.
-
The filtrate is taken in diethyl ether, washed with water, and dried over anhydrous sodium sulfate.
-
The solvent is evaporated in vacuo to give a residue.
-
The residue is recrystallized from ethanol to afford the pure steroidal 2H-pyran derivative.
Protocol 2: In Vitro Anticancer Activity (MTT Assay)[12]
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of pyran-2-one derivatives on cancer cell lines.
Materials:
-
Breast cancer cells (or other relevant cancer cell line)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Pyran-2-one derivatives (dissolved in DMSO to prepare stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^6 cells/mL in a final volume of 200 µL of complete culture medium per well.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After incubation, treat the cells with various concentrations of the pyran-2-one derivatives (e.g., 25, 50, 100, 200 µg/mL). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for another 24-48 hours.
-
After the treatment period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Protocol 3: Acetylcholinesterase Inhibition Assay (Ellman's Method)[1][13]
This protocol describes a colorimetric method for measuring acetylcholinesterase activity and its inhibition by pyran-2-one derivatives.
Materials:
-
0.1 M Sodium Phosphate Buffer (pH 8.0)
-
Acetylcholinesterase (AChE) stock solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) stock solution (10 mM)
-
Acetylthiocholine iodide (ATCI) stock solution (14-15 mM)
-
Pyran-2-one test compounds and positive control (e.g., Donepezil) dissolved in DMSO and diluted in assay buffer
-
96-well microplate
Procedure:
-
Plate Setup: Designate wells for blank (no enzyme), negative control (enzyme, no inhibitor), positive control, and test compounds at various concentrations.
-
Enzyme and Inhibitor Addition:
-
To each well (except the blank), add 50 µL of the AChE working solution.
-
Add 50 µL of the appropriate dilution of the test compound or positive control to the corresponding wells.
-
For the negative control well, add 50 µL of the assay buffer (containing the same percentage of DMSO as the test compound wells).
-
-
Incubation: Incubate the plate at room temperature for 15 minutes.
-
Substrate Addition and Reaction Initiation:
-
To each well, add 50 µL of the DTNB solution.
-
To initiate the enzymatic reaction, add 50 µL of the ATCI solution to all wells.
-
-
Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Continue to take readings every minute for 10-15 minutes to monitor the reaction kinetics.
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Protocol 4: In Vitro Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)[14]
This protocol measures the ability of pyran-2-one derivatives to inhibit nitric oxide (NO) production in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cells
-
Complete culture medium
-
96-well plates
-
Lipopolysaccharide (LPS)
-
Pyran-2-one derivatives
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the pyran-2-one derivatives for 2 hours. Include a vehicle control.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours. Include a negative control group of cells not treated with LPS.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent (mix equal volumes of Part A and Part B immediately before use) to each supernatant sample in a new 96-well plate.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. Determine the percentage of NO inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ00824C [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylic acid synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and established method for synthesizing this compound involves a two-step process:
-
Synthesis of the intermediate ester: Ethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate (also known as ethyl isodehydroacetate) is synthesized, typically through a condensation reaction.
-
Hydrolysis: The resulting ethyl ester is then hydrolyzed to yield the final carboxylic acid product.
Q2: What are the typical starting materials for the synthesis of the ethyl ester intermediate?
A2: The synthesis of ethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate commonly employs a Knoevenagel-type condensation reaction. This reaction typically involves the use of a β-ketoester, such as ethyl acetoacetate, and a 1,3-dicarbonyl compound.
Q3: Which catalysts are effective for the synthesis of the pyran-2-one ring?
A3: Basic catalysts are generally employed to facilitate the condensation reaction. Weak bases like piperidine and pyridine are commonly used.[1] The choice of catalyst can significantly impact the reaction rate and yield, and optimization may be required for specific substrates and conditions.
Q4: What are the common challenges encountered during the synthesis?
A4: Researchers may face several challenges, including low yields, the formation of side products, and difficulties in purifying the final compound. These issues can often be addressed by carefully controlling reaction conditions and purification methods.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Low Yield of Ethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate
| Observation | Possible Cause | Suggested Solution |
| Low conversion of starting materials | Insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the reaction temperature or extending the reaction time. |
| Ineffective catalyst. | The choice of base is crucial. While piperidine is common, other organic bases or even inorganic bases might be more effective depending on the specific reaction conditions. Consider screening different catalysts. | |
| Presence of water. | The Knoevenagel condensation produces water, which can inhibit the reaction.[2] Consider using a Dean-Stark apparatus to remove water azeotropically if the reaction is performed in a suitable solvent like toluene. | |
| Formation of multiple products (observed on TLC) | Side reactions due to strong base. | If using a strong base, it may promote self-condensation of the starting materials. Switch to a weaker base like piperidine or pyridine. |
| Incorrect stoichiometry. | Ensure the molar ratios of the reactants are accurate. An excess of one reactant may lead to the formation of byproducts. |
Inefficient Hydrolysis of the Ethyl Ester
| Observation | Possible Cause | Suggested Solution |
| Incomplete hydrolysis (presence of starting ester in the product) | Insufficient acid/base concentration or reaction time. | Increase the concentration of the acid or base used for hydrolysis and/or extend the reflux time. Monitor the reaction by TLC until the starting ester is fully consumed. |
| Low reaction temperature. | Ensure the reaction mixture is maintained at a sufficient temperature (e.g., reflux) to drive the hydrolysis to completion. | |
| Degradation of the product (darkening of the reaction mixture) | Harsh reaction conditions. | The pyran-2-one ring can be susceptible to opening under harsh acidic or basic conditions.[3] Consider using milder hydrolysis conditions, such as a lower concentration of acid/base or a lower reaction temperature for a longer duration. |
Purification Difficulties
| Observation | Possible Cause | Suggested Solution |
| Oily product that is difficult to crystallize | Presence of impurities. | The crude product may contain unreacted starting materials or side products that inhibit crystallization. Attempt purification by column chromatography before recrystallization. |
| Inappropriate recrystallization solvent. | Screen a variety of solvents or solvent mixtures to find a suitable system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. | |
| Co-elution of impurities during column chromatography | Inappropriate solvent system for chromatography. | Optimize the mobile phase for column chromatography by testing different solvent polarities to achieve better separation of the desired product from impurities. |
Experimental Protocols
Synthesis of Ethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate
This protocol is a general guideline based on typical Knoevenagel-type condensations for the formation of pyran-2-ones.
Materials:
-
Ethyl acetoacetate
-
1,3-Dicarbonyl compound (e.g., acetylacetone)
-
Base catalyst (e.g., piperidine)
-
Ethanol (solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl acetoacetate (1 equivalent) and the 1,3-dicarbonyl compound (1 equivalent) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water).
Hydrolysis of Ethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate
This protocol describes a general procedure for the hydrolysis of the ethyl ester to the carboxylic acid.
Materials:
-
Ethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate
-
Aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH)
Procedure:
-
In a round-bottom flask, suspend or dissolve the ethyl ester in an aqueous solution of the acid or base.
-
Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC).
-
If using a base, cool the reaction mixture and acidify with a strong acid (e.g., concentrated HCl) until the product precipitates.
-
If using an acid, cool the reaction mixture to allow the product to crystallize.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., water or ethanol/water) to obtain the pure this compound.
Data Presentation
Table 1: Effect of Catalyst on the Yield of a Generic Pyran-2-one Synthesis
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Piperidine | Ethanol | Reflux | 6 | 75 |
| Pyridine | Toluene | Reflux | 12 | 60 |
| Triethylamine | Dichloromethane | Room Temp | 24 | 45 |
| Sodium Ethoxide | Ethanol | Room Temp | 4 | 85 (with potential for more side products) |
Note: This table presents illustrative data for a generic pyran-2-one synthesis and should be used as a guideline for optimization.
Mandatory Visualization
Below are diagrams illustrating the key workflow and a plausible reaction mechanism.
Caption: General experimental workflow for the synthesis of this compound.
References
Technical Support Center: Recrystallization of Pyran Carboxylic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of pyran carboxylic acids via recrystallization.
Troubleshooting Guides
This section addresses common issues encountered during the recrystallization of pyran carboxylic acids in a question-and-answer format.
Issue 1: The pyran carboxylic acid fails to dissolve in the chosen solvent, even upon heating.
-
Question: My pyran carboxylic acid is not dissolving in the hot solvent. What should I do?
-
Answer: This indicates that the solvent is not polar enough to dissolve the pyran carboxylic acid, which is a polar molecule. You should select a more polar solvent. For many dicarboxylic acids, water can be an effective solvent for recrystallization.[1] If the compound remains insoluble in a single solvent, a solvent-miscible pair may be necessary.
Issue 2: No crystals form upon cooling the solution.
-
Question: I've cooled the solution, but no crystals have appeared. What are the next steps?
-
Answer: This issue can arise from several factors:
-
Too much solvent was used: If the solution is too dilute, the saturation point will not be reached upon cooling. The remedy is to gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Supersaturation: The solution may be supersaturated. To induce crystallization, you can try scratching the inside of the flask at the solution's surface with a glass rod or adding a seed crystal of the pure pyran carboxylic acid.[1]
-
Insufficient cooling: Ensure the solution has cooled to room temperature before placing it in an ice bath to maximize crystal formation.[1]
-
Issue 3: The compound "oils out" instead of forming crystals.
-
Question: Instead of solid crystals, an oily layer has formed at the bottom of my flask. How can I fix this?
-
Answer: "Oiling out" occurs when the pyran carboxylic acid comes out of solution at a temperature above its melting point. Here are some solutions:
-
Reheat and add more solvent: Reheat the solution until the oil redissolves. Then, add a small amount of additional solvent to decrease the saturation point and allow the compound to crystallize at a lower temperature.
-
Slower cooling: Allow the solution to cool more slowly. Insulate the flask to encourage gradual cooling, which can favor crystal formation over oiling out.
-
Change the solvent system: The chosen solvent may not be optimal. A different solvent or a solvent pair might be necessary to achieve proper crystallization.
-
Issue 4: The recrystallization yield is very low.
-
Question: After filtration, I have a very small amount of purified product. How can I improve my yield?
-
Answer: Low yield can be due to a few reasons:
-
High solubility in cold solvent: The pyran carboxylic acid may be too soluble in the solvent even at low temperatures. Selecting a different solvent where the compound has lower solubility at cold temperatures is crucial.
-
Excessive washing: Washing the crystals with too much cold solvent can dissolve some of the product. Use a minimal amount of ice-cold solvent for washing.
-
Premature crystallization: If crystallization occurs too early, for instance during hot filtration, you will lose product. Ensure the filtration apparatus is pre-heated to prevent this.
-
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for recrystallizing pyran carboxylic acids?
A1: Pyran carboxylic acids are generally polar molecules. Therefore, polar solvents are a good starting point. Water, ethanol, and methanol are often suitable choices.[1] For certain derivatives, other organic solvents might be effective. For example, the synthesis of tetrahydropyran-4-carboxylic acid has involved the use of toluene and xylene at high temperatures, with subsequent extraction using ethyl acetate or methylene dichloride, suggesting these could be explored as potential recrystallization solvents.[2]
Q2: How do I select an appropriate solvent system for a novel pyran carboxylic acid?
A2: A good recrystallization solvent should dissolve the compound when hot but not when cold. To find a suitable solvent, you can perform small-scale solubility tests. Place a few milligrams of your crude pyran carboxylic acid in several test tubes and add a small amount of different solvents to each. Observe the solubility at room temperature and upon heating. An ideal single solvent will show poor solubility at room temperature and high solubility when hot. If no single solvent is ideal, a solvent-miscible pair can be used. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "bad" solvent (in which it is poorly soluble) dropwise until the solution becomes turbid. The solution is then heated until it becomes clear and allowed to cool slowly.
Q3: Can I use a solvent mixture for recrystallization?
A3: Yes, a solvent mixture, often referred to as a solvent-miscible pair, can be very effective, especially when no single solvent has the desired solubility properties. The key is that the two solvents must be miscible with each other. A common approach is to dissolve the pyran carboxylic acid in a minimal amount of a hot solvent in which it is soluble, and then slowly add a miscible solvent in which it is less soluble until the solution becomes cloudy. The solution is then heated to redissolve the precipitate and allowed to cool slowly.
Q4: How can I assess the purity of my recrystallized pyran carboxylic acid?
A4: Several analytical techniques can be used to determine the purity of your final product:
-
Melting Point Analysis: A pure crystalline solid will have a sharp and defined melting point range. Impurities will typically broaden and lower the melting point.
-
Chromatography: Techniques like Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are excellent for detecting impurities.
-
Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy can confirm the structure of the desired compound and identify any impurities with distinct spectral signatures.
Data Presentation
The following tables summarize qualitative solubility information and suggest potential recrystallization solvents for different classes of pyran carboxylic acids based on available literature. Quantitative solubility data for specific pyran carboxylic acids is not widely available in the public domain and should be determined experimentally.
Table 1: Qualitative Solubility of Pyran Carboxylic Acids in Common Solvents
| Pyran Carboxylic Acid Type | Water | Ethanol/Methanol | Acetone | Toluene/Xylene | Dichloromethane |
| 2-Oxo-2H-pyran-dicarboxylic acids | Soluble (especially when hot)[1] | Likely Soluble | Likely Soluble | Likely Insoluble | Likely Insoluble |
| Tetrahydropyran-carboxylic acids | Sparingly Soluble | Soluble | Soluble | Soluble (at high temp)[2] | Soluble[2] |
Table 2: Suggested Recrystallization Solvents for Pyran Carboxylic Acids
| Pyran Carboxylic Acid Derivative | Suggested Single Solvent | Suggested Solvent Pair | Reference |
| 2-Oxo-2H-pyran-4,6-dicarboxylic acid | Water | Not specified | [1][3] |
| Tetrahydropyran-4-carboxylic acid | Toluene, Xylene | Ethyl Acetate/Hexane | [2] |
Experimental Protocols
The following is a general methodology for the recrystallization of a pyran carboxylic acid, using 2-oxo-2H-pyran-4,6-dicarboxylic acid as an example, based on available literature.[1] This protocol should be optimized for specific pyran carboxylic acid derivatives.
Recrystallization of 2-Oxo-2H-pyran-4,6-dicarboxylic acid from Water
-
Dissolution: In an Erlenmeyer flask, add the crude 2-oxo-2H-pyran-4,6-dicarboxylic acid. For every 1 gram of crude material, add approximately 10-15 mL of deionized water.[1]
-
Heating: Gently heat the suspension on a hot plate with stirring. Add more water portion-wise until the solid completely dissolves. Avoid adding a large excess of water.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration. Pre-heat a funnel and a new flask with hot solvent vapor to prevent premature crystallization.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation and contamination.
-
Crystallization: As the solution cools, pure crystals of 2-oxo-2H-pyran-4,6-dicarboxylic acid should form.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the crystal yield.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any soluble impurities adhering to the crystal surface.[1]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Mandatory Visualization
Caption: General experimental workflow for the recrystallization of pyran carboxylic acids.
Caption: Troubleshooting decision tree for common recrystallization issues.
References
Identifying side products in the synthesis of 2H-pyran derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating side products during the synthesis of 2H-pyran derivatives.
Troubleshooting Guides
This section offers solutions to common problems encountered during the synthesis of 2H-pyran derivatives, focusing on the identification and reduction of unwanted side products.
Guide 1: Isomeric Impurity in Pechmann Condensation
-
Question: My Pechmann condensation reaction to synthesize a coumarin derivative (a benzo-2H-pyran-2-one) is showing a significant, hard-to-separate impurity with the same mass as my desired product. What is it and how can I avoid it?
-
Answer: You are likely forming the isomeric chromone (a benzo-4H-pyran-4-one) as a major byproduct via the competing Simonis chromone cyclization.[1] The formation of coumarin versus chromone is highly dependent on the reaction mechanism, which is influenced by the choice of catalyst and reaction conditions.[1]
Troubleshooting Steps:
-
Catalyst Selection: The choice of acid catalyst is critical. While strong Brønsted acids like sulfuric acid are common, they can sometimes favor chromone formation. Consider using milder or solid acid catalysts like Amberlyst-15, which can improve selectivity and simplify workup.[1]
-
Temperature Control: For highly activated phenols, the reaction may proceed under milder conditions, even at room temperature, which can suppress the formation of the chromone byproduct.[1] For less reactive phenols, carefully optimize the heating temperature.
-
Solvent-Free Conditions: Performing the reaction under solvent-free conditions, for instance, using microwave irradiation, has been shown to improve yields and reduce reaction times, which can minimize the formation of byproducts.[1]
-
Guide 2: Low Yield and Multiple Products in Knoevenagel Condensation
-
Question: My Knoevenagel condensation followed by cyclization to form a 2H-pyran-2-one is resulting in a low yield and a complex mixture of products, including what appears to be a bis-adduct. How can I optimize this reaction?
-
Answer: The formation of multiple products, including bis-adducts, suggests issues with the reaction stoichiometry and conditions. A bis-adduct can form when one molecule of the active methylene compound reacts with two molecules of the aldehyde.
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the molar ratio of your reactants. A slight excess of the active methylene compound might be beneficial, but a large excess should be avoided.
-
Solvent Selection: The solvent can significantly impact the reaction outcome. Protic polar solvents like ethanol often provide good yields.[1] Aprotic polar solvents can also be effective and may accelerate the reaction. It is recommended to screen a few different solvents to find the optimal one for your specific substrates.[1]
-
Catalyst Choice: The choice of base catalyst (e.g., piperidine, pyridine) and its concentration can influence the reaction rate and selectivity. Optimize the catalyst and its loading.
-
Temperature Management: If the reaction is sluggish at room temperature, gentle heating (e.g., to 50-80 °C) can be applied while monitoring for the formation of side products by TLC or LC-MS.[1]
-
Guide 3: Formation of Polymeric Byproducts in Cyclization Reactions
-
Question: During the intramolecular cyclization to form a dihydro-2H-pyran ring, I am observing a significant amount of a high-molecular-weight, sticky byproduct. What is this and how can I prevent its formation?
-
Answer: The formation of a viscous, polymeric byproduct is likely due to competing intermolecular etherification or condensation reactions.[2]
Troubleshooting Steps:
-
High-Dilution Conditions: To favor the desired intramolecular cyclization over intermolecular reactions, the reaction should be carried out under high-dilution conditions.[2] This can be achieved by slowly adding the substrate to a larger volume of solvent.
-
Anhydrous Conditions: The presence of water can lead to hydrolysis of intermediates (e.g., mesylates) back to the starting diol, reducing the yield of the cyclized product.[2] Ensure the use of anhydrous solvents and reagents.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the role of the Michael addition in 2H-pyran synthesis and what are potential side reactions?
-
A1: The Michael addition is a key carbon-carbon bond-forming reaction in many 2H-pyran syntheses, often occurring in a tandem sequence with a Knoevenagel condensation.[1] A potential side reaction is the formation of (Z)-5-alkylidenefuran-2(5H)-ones as minor byproducts in some palladium-catalyzed syntheses.[3]
-
-
Q2: I have an unexpected acid byproduct in my 2H-pyran-2-one synthesis. What could it be?
-
Q3: Why is my 2H-pyran derivative unstable and what can I do about it?
-
A3: Simple 2H-pyrans can be unstable and exist in equilibrium with their open-chain isomeric forms (1-oxatrienes).[4] Fusion to an aromatic ring, as in coumarins, confers stability.[4] For simple 2H-pyrans, the presence of electron-withdrawing groups, particularly at the C5-position, can enhance stability.[4]
-
Data Presentation
To effectively troubleshoot and optimize your reaction, it is crucial to systematically track the impact of different reaction parameters on the yield of your desired product and the formation of side products. The following table provides a template for organizing your experimental data.
| Experiment ID | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Main Product Yield (%) | Side Product A Yield (%) | Side Product B Yield (%) |
| EXP-001 | H2SO4 (10) | Toluene | 110 | 4 | 60 | 35 (Chromone) | 5 (Other) |
| EXP-002 | Amberlyst-15 (15) | Toluene | 110 | 4 | 85 | 10 (Chromone) | 5 (Other) |
| EXP-003 | Amberlyst-15 (15) | None (MW) | 120 | 0.5 | 92 | 5 (Chromone) | 3 (Other) |
Experimental Protocols
Protocol 1: Identification and Characterization of an Unknown Side Product
-
Isolation:
-
Perform column chromatography on the crude reaction mixture using a suitable solvent system (e.g., hexane/ethyl acetate) to isolate the main product and the major side product(s).
-
Monitor the separation using Thin Layer Chromatography (TLC).
-
-
Mass Spectrometry (MS):
-
Obtain a high-resolution mass spectrum (HRMS) of the isolated side product to determine its exact mass and molecular formula. This is critical for distinguishing between isomers.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Acquire ¹H NMR and ¹³C NMR spectra of the side product.
-
For complex structures, 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be invaluable in elucidating the connectivity of atoms.
-
-
Infrared (IR) Spectroscopy:
-
Obtain an IR spectrum to identify key functional groups (e.g., C=O, O-H, C=C) present in the side product. This can help differentiate between, for example, a lactone (in a pyran-2-one) and a ketone (in a chromone).
-
Protocol 2: Monitoring Reaction Progress to Minimize Side Product Formation
-
Reaction Setup: Set up the reaction as planned.
-
Sampling: At regular intervals (e.g., every 30 minutes), carefully withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot (e.g., by adding a small amount of a suitable quenching agent or by diluting with a solvent).
-
Analysis:
-
TLC Analysis: Spot the quenched aliquot on a TLC plate alongside your starting materials and, if available, a standard of your expected product. This provides a quick qualitative assessment of the reaction progress and the emergence of any new spots (potential side products).
-
LC-MS Analysis: For more quantitative analysis, dilute the quenched aliquot and inject it into an LC-MS. This will allow you to monitor the disappearance of starting materials, the appearance of the desired product, and the formation of any side products over time, providing valuable kinetic information for optimization.
-
Visualization
The following diagram illustrates a logical workflow for troubleshooting the identification of side products in 2H-pyran synthesis.
Caption: A logical workflow for troubleshooting the identification and mitigation of side products in 2H-pyran synthesis.
References
Stability issues of the 2H-pyran ring under different pH conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the 2H-pyran ring under various pH conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of the 2H-pyran ring?
A1: The stability of the 2H-pyran ring is primarily influenced by pH, temperature, and the substitution pattern on the ring. The inherent instability of the 2H-pyran ring leads to an equilibrium with its ring-opened valence isomer, a dienone.[1][2] Factors that stabilize the 2H-pyran form or destabilize the dienone form will shift the equilibrium toward the cyclic structure.
Q2: How does the 2H-pyran ring behave under acidic conditions?
A2: The 2H-pyran ring is generally susceptible to acid-catalyzed hydrolysis. The ether linkage in the pyran ring can be protonated under acidic conditions, making it a good leaving group and facilitating ring opening to form a hydroxy-dienone or subsequent degradation products.[3] The rate of this degradation is expected to increase at lower pH values.
Q3: What is the expected stability of the 2H-pyran ring under basic conditions?
A3: Under basic conditions, the stability of the 2H-pyran ring can be compromised, particularly if there are electron-withdrawing groups, such as a carbonyl group at the 2-position (a 2H-pyran-2-one). In such cases, the ring is susceptible to base-catalyzed hydrolysis of the lactone functionality, leading to ring opening.[3] For 2H-pyrans without such activating groups, the ether linkage is generally more stable to base than to acid.
Q4: How do substituents on the 2H-pyran ring affect its stability?
A4: Substituents play a crucial role in the stability of the 2H-pyran ring.
-
Steric Hindrance: Bulky substituents that create steric strain in the planar dienone form will favor the cyclic 2H-pyran structure.[1]
-
Electron-Withdrawing Groups: Electron-withdrawing groups, particularly at the C5 position, can stabilize the 2H-pyran ring.[2]
-
Fusion to other rings: Fusing the 2H-pyran to another ring system, such as in chromenes, generally increases its stability.[1][2]
Q5: What are the typical degradation products of the 2H-pyran ring?
A5: Under acidic conditions, the primary degradation product is often the ring-opened hydroxy-dienone. Under basic conditions, for 2H-pyran-2-ones, the corresponding carboxylate salt of the ring-opened hydroxy-pentadienoic acid is expected. Further reactions can lead to a variety of other products depending on the specific structure and reaction conditions.
Troubleshooting Guides
| Issue Observed | Possible Cause | Recommended Troubleshooting Steps |
| Rapid disappearance of the 2H-pyran compound in an acidic buffer (pH < 4). | The 2H-pyran ring is likely undergoing rapid acid-catalyzed hydrolysis of the ether linkage. | 1. Confirm pH: Immediately verify the pH of your solution. 2. Increase pH: If experimentally permissible, use a buffer with a higher pH (e.g., pH 4-6) to slow down the degradation. 3. Lower Temperature: Conduct the experiment at a lower temperature to decrease the rate of hydrolysis. 4. Time-Course Study: Perform a time-course experiment with shorter time intervals to accurately determine the degradation kinetics. |
| Formation of unexpected polar impurities in HPLC/LC-MS analysis under acidic conditions. | These are likely the ring-opened hydroxy-dienone degradation products, which are more polar than the parent 2H-pyran. | 1. Characterize Impurities: Use MS and MS/MS fragmentation to determine the mass of the unknown peaks and compare them to the expected ring-opened structures. 2. Forced Degradation: Perform a forced degradation study under controlled acidic conditions to confirm the identity of the degradation products. |
| Instability of a 2H-pyran-2-one derivative in a basic buffer (pH > 8). | The lactone functionality of the 2H-pyran-2-one is likely undergoing base-catalyzed hydrolysis. | 1. Adjust pH: If possible, lower the pH to neutral or slightly acidic conditions. 2. Use a Milder Base: If a basic pH is required, consider using a milder base or a buffer with a lower pH. 3. Temperature Control: Perform the experiment at a lower temperature to reduce the rate of hydrolysis. |
| Inconsistent stability results between experimental runs. | Variability in pH, temperature, or the presence of catalytic impurities in the reagents or solvents. | 1. Precise Control: Ensure accurate and consistent control of pH and temperature. 2. High-Purity Reagents: Use high-purity solvents and reagents to avoid a catalytic effect from impurities. 3. Standardized Protocol: Adhere strictly to a standardized experimental protocol. |
Data Presentation
Table 1: Expected Relative Stability of Substituted 2H-Pyran Rings under Different pH Conditions at 25°C
| 2H-Pyran Derivative | Acidic (pH 2) | Neutral (pH 7) | Basic (pH 10) | Comments |
| Unsubstituted 2H-Pyran | Low | Moderate | Moderate | Prone to acid-catalyzed ring opening. |
| 2,2-Dimethyl-2H-Pyran | Moderate | High | High | Steric hindrance from gem-dimethyl group favors the cyclic form. |
| 5-Carboxy-2H-Pyran | Low-Moderate | High | High | Electron-withdrawing group at C5 stabilizes the ring. |
| 2H-Pyran-2-one | Low | Moderate | Low | Susceptible to both acid and base-catalyzed hydrolysis of the lactone. |
| 2H-Chromene | Moderate-High | High | High | Fusion to a benzene ring significantly increases stability. |
Note: This table provides a qualitative estimation of stability based on established principles of organic chemistry. Actual stability will depend on the specific compound and experimental conditions. Quantitative data should be determined experimentally.
Experimental Protocols
Protocol for Assessing the pH Stability of a 2H-Pyran Derivative
This protocol outlines a general procedure for determining the stability of a 2H-pyran derivative in aqueous solutions at different pH values.
1. Materials:
-
2H-Pyran derivative of interest
-
HPLC grade acetonitrile and water
-
Buffer solutions: pH 2 (0.01 M HCl), pH 4 (acetate buffer), pH 7 (phosphate buffer), pH 10 (borate buffer)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)
-
pH meter
-
Constant temperature incubator or water bath
2. Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the 2H-pyran derivative in acetonitrile at a concentration of 1 mg/mL.
-
Sample Preparation: For each pH condition, add a small aliquot of the stock solution to the buffer to achieve a final concentration of approximately 50 µg/mL. Ensure the final concentration of acetonitrile is low (e.g., <5%) to minimize its effect on the reaction.
-
Incubation: Incubate the samples at a controlled temperature (e.g., 25°C, 40°C, or 60°C).
-
Time Points: Withdraw aliquots at specified time points (e.g., 0, 1, 2, 4, 8, 24, 48, and 72 hours).
-
Quenching: If necessary, quench the reaction by neutralizing the pH of the aliquot.
-
HPLC Analysis: Analyze the samples by HPLC to determine the percentage of the parent compound remaining and to monitor the formation of degradation products.
-
Data Analysis: Plot the natural logarithm of the concentration of the parent compound versus time. The degradation rate constant (k) can be determined from the slope of the line for a first-order reaction. The half-life (t½) can be calculated using the equation: t½ = 0.693 / k.
Mandatory Visualizations
Caption: General degradation pathways of the 2H-pyran ring under acidic and basic conditions.
Caption: Experimental workflow for determining the pH stability of a 2H-pyran derivative.
References
Technical Support Center: Troubleshooting HPLC Peak Tailing for Pyran Carboxylic Acids
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of pyran carboxylic acids.
Troubleshooting Guide: Resolving Peak Tailing
Peak tailing, characterized by an asymmetric peak with a trailing edge, can compromise the accuracy and resolution of your chromatographic analysis. This guide provides a systematic approach to diagnosing and resolving this common issue.
Question 1: Why is my pyran carboxylic acid peak tailing?
Peak tailing for acidic compounds like pyran carboxylic acids in reversed-phase HPLC is often a multifaceted issue. The primary causes can be broadly categorized into chemical interactions and physical or instrumental problems.[1]
Common Chemical Causes:
-
Secondary Silanol Interactions: Residual, un-endcapped silanol groups (Si-OH) on the silica-based stationary phase are acidic and can interact with analytes.[2][3] For acidic compounds, this can lead to a secondary retention mechanism, causing tailing.[1]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of your pyran carboxylic acid, the compound will exist in both its protonated (neutral) and deprotonated (anionic) forms.[4][5] This dual state leads to inconsistent interactions with the stationary phase, resulting in peak broadening and tailing.[5]
-
Low Buffer Concentration: An inadequate buffer concentration may not effectively control the mobile phase pH, leading to the issues described above.[6]
Common Physical & Instrumental Causes:
-
Column Contamination and Voids: Accumulation of sample matrix components or strongly retained compounds can create active sites for unwanted interactions.[7] A physical void or depression at the column inlet can also distort the peak shape.[8][9]
-
Extra-Column Volume: Excessive tubing length or large internal diameter tubing between the injector, column, and detector can cause band broadening and peak tailing.[10]
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak distortion.[9][11]
Question 2: How can I systematically troubleshoot peak tailing for my pyran carboxylic acid?
Follow this step-by-step diagnostic workflow to identify and resolve the root cause of peak tailing.
Caption: A flowchart for troubleshooting HPLC peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is the ideal mobile phase pH for analyzing pyran carboxylic acids?
To ensure sharp, symmetrical peaks for acidic analytes like pyran carboxylic acids, the mobile phase pH should be adjusted to at least 2 units below the analyte's pKa.[12] This suppresses the ionization of the carboxylic acid group, ensuring that the analyte is in a single, neutral form, which interacts more predictably with the reversed-phase column.[4] For many carboxylic acids, a mobile phase pH between 2.5 and 3.5 is a good starting point.[6][13]
Q2: What type of HPLC column is best for pyran carboxylic acids to avoid peak tailing?
A high-purity, end-capped C18 column is often the recommended choice.[12][14] End-capping is a process that chemically bonds a small, inert group (like a trimethylsilyl group) to the unreacted silanol groups on the silica surface. This minimizes the potential for secondary ionic interactions that cause peak tailing.[15] For highly polar acidic compounds, columns with polar-embedded phases can also provide improved peak shape.[6][16]
Q3: Can my sample solvent cause peak tailing?
Yes, if the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can lead to peak distortion, including fronting or tailing.[17] It is always best to dissolve your sample in the mobile phase itself or in a solvent that is weaker than the mobile phase.
Q4: How does temperature affect peak shape for acidic compounds?
Increasing the column temperature can sometimes improve peak shape by increasing the efficiency of the separation and reducing the viscosity of the mobile phase. However, significant temperature fluctuations during a run can lead to retention time shifts and peak broadening.[17] Using a thermostatted column compartment is recommended for method robustness.
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment
This protocol describes how to prepare a buffered mobile phase to suppress the ionization of pyran carboxylic acids.
-
Determine the pKa: If the pKa of your specific pyran carboxylic acid is unknown, it can be estimated using chemical prediction software or found in the literature.
-
Select a Buffer: Choose a buffer with a pKa value close to your target mobile phase pH (e.g., for a target pH of 2.7, a phosphate buffer is suitable).[12]
-
Prepare Aqueous Phase: Prepare an aqueous solution of the buffer at a concentration of 20-50 mM.[12]
-
Adjust pH: Before adding the organic modifier, titrate the aqueous buffer solution with an appropriate acid (e.g., phosphoric acid for a phosphate buffer) to the desired pH.
-
Final Mobile Phase Preparation: Mix the pH-adjusted aqueous phase with the organic modifier (e.g., acetonitrile or methanol) at the desired ratio.
-
Equilibrate the System: Flush the column with the new mobile phase until a stable baseline is achieved before injecting your sample.
Protocol 2: Column Flushing to Remove Contaminants
This protocol is a general procedure for flushing a contaminated reversed-phase column. Always consult your column's specific care and use manual.
-
Disconnect the Detector: To prevent contamination of the detector flow cell, disconnect the column outlet.[12]
-
Aqueous Wash: Flush the column with at least 20-30 column volumes of HPLC-grade water to remove buffer salts.[12]
-
Organic Wash: Flush the column with 20-30 column volumes of 100% acetonitrile or methanol to elute strongly retained organic compounds.[12]
-
Re-equilibration: Reconnect the column to the detector and equilibrate with the mobile phase until the baseline is stable.
-
Performance Check: Inject a standard to assess if peak shape and retention time have been restored.
Data Presentation
The effectiveness of troubleshooting steps can be quantified by measuring the peak asymmetry factor (As) or tailing factor (Tf). A value of 1.0 indicates a perfectly symmetrical peak. Values greater than 1.2 are generally considered to indicate significant tailing.[6]
| Parameter | Before Optimization | After pH Adjustment (pH 2.7) | After Column Change (End-capped C18) |
| Peak Asymmetry (As) | 1.8 | 1.2 | 1.05 |
| Resolution (Rs) to Nearest Peak | 1.3 | 1.9 | 2.2 |
| Theoretical Plates (N) | 3500 | 7200 | 8500 |
Visualization of Chemical Interactions
The following diagram illustrates the chemical interactions that lead to peak tailing for acidic compounds and how pH adjustment mitigates this issue.
Caption: Chemical interactions at different pH values.
References
- 1. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. lctsbible.com [lctsbible.com]
- 4. acdlabs.com [acdlabs.com]
- 5. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 6. uhplcs.com [uhplcs.com]
- 7. benchchem.com [benchchem.com]
- 8. HPLC 문제 해결 안내서 [sigmaaldrich.com]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. chromtech.com [chromtech.com]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. columnfinder.perkinelmer.oonops.eu [columnfinder.perkinelmer.oonops.eu]
- 15. acdlabs.com [acdlabs.com]
- 16. Choosing Columns for Polar Acidic Molecules | Phenomenex [phenomenex.com]
- 17. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Optimization of Catalyst Loading for Pyran-2-one Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for challenges encountered during the synthesis of pyran-2-one and its derivatives. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues related to the optimization of catalyst loading to improve reaction yield, selectivity, and efficiency.
Troubleshooting Guides
This section addresses specific experimental issues in a direct question-and-answer format.
Issue 1: Low Reaction Yield
Question: My pyran-2-one synthesis is resulting in a low yield. What are the potential causes and how can I troubleshoot this?
Answer: Low yields are a common issue and can stem from several factors, including incomplete reactions, side reactions, or catalyst deactivation.[1] To diagnose and resolve the problem, consider the following steps:
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Verify Reaction Completion: Use analytical techniques like Thin Layer Chromatography (TLC), LC-MS, or NMR to confirm if the starting materials have been fully consumed. If the reaction is incomplete, you may need to increase the reaction time or temperature.[1]
-
Optimize Catalyst Loading: The amount of catalyst is critical. Too little may result in an incomplete or slow reaction, while too much can sometimes promote side reactions. A typical starting range for catalyst loading is 1-5 mol%.[2] Systematically screen catalyst loading (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%) to find the optimal concentration for your specific substrates.
-
Check for Catalyst Deactivation: Catalysts can be deactivated by impurities in reagents or solvents, or by exposure to air and moisture, especially for metal-based and organometallic catalysts.[3][4] Ensure all reagents and solvents are pure and dry, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][3]
-
Evaluate Reaction Conditions:
-
Temperature: Sub-optimal temperatures can lead to slow reactions or the formation of undesired byproducts. Experiment with a range of temperatures to find the ideal balance. For some reactions, high temperatures can cause decarboxylation or polymerization.[1][5]
-
Solvent: The solvent can significantly influence reaction outcomes.[6] It is recommended to screen a variety of solvents with different polarities.[3]
-
-
Address Route-Specific Issues:
-
Lactonization Reactions: If your synthesis involves a lactonization step, the equilibrium may not favor the product. Try removing water from the reaction using a Dean-Stark apparatus or molecular sieves to drive the reaction to completion.[5]
-
Issue 2: Significant Side Product Formation
Question: My reaction is producing a significant amount of an undesired isomer or byproduct. How can I improve the selectivity for the desired pyran-2-one?
Answer: The formation of side products is often a result of competing reaction pathways, which can be influenced by the choice of catalyst and reaction conditions.
-
Catalyst and Ligand Selection: The type of catalyst is crucial for directing selectivity.
-
Acid Catalysis (e.g., Pechmann Condensation): In the synthesis of coumarins (benzo-pyran-2-ones), harsh acidic conditions can favor the formation of chromone byproducts. Using milder, solid acid catalysts like Amberlyst-15 can improve selectivity for the desired coumarin.[6]
-
Metal Catalysis (e.g., Cyclization Reactions): In palladium-catalyzed syntheses, the competition between 6-endo-dig cyclization (forming the desired pyran-2-one) and 5-exo-dig cyclization (forming a furanone byproduct) is a known issue.[1][7] Employing N-heterocyclic carbene (NHC) ligands with the palladium catalyst can favor the desired 6-endo-dig pathway.[1][8] Adding a Lewis acid, such as BF₃·Et₂O, can also enhance selectivity.[1]
-
-
Control Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes suppress side reactions by favoring the kinetic product over the thermodynamic one.[5]
-
Reagent Concentration: In reactions prone to dimerization or polymerization, running the reaction at a lower concentration may reduce the rate of these intermolecular side reactions.[1][5]
-
-
Order of Addition: The order in which reagents are added can be critical. Pre-forming the active catalyst by mixing the metal precursor and ligand before adding the substrate can be crucial for achieving high selectivity.[3]
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for catalyst loading in a new pyran-2-one synthesis?
A1: For most reactions, a good starting point for catalyst loading is between 1-5 mol%.[2] For particularly challenging substrates or reactions known to be slow, it is often advisable to start at the higher end of this range (e.g., 2-5 mol%) to ensure the reaction proceeds.[2] Subsequent optimization experiments can then be performed to minimize the catalyst loading while maintaining high yield and efficiency.[2]
Q2: What are the common types of catalysts used for pyran-2-one synthesis?
A2: A wide variety of catalysts are employed, and the best choice depends on the specific synthetic route:
-
Organocatalysts: Proline, piperidine, and DABCO are frequently used, especially in multicomponent reactions.[9]
-
Acid Catalysts: These include Brønsted acids (e.g., H₂SO₄), Lewis acids (e.g., ZnBr₂), and heterogeneous solid acids (e.g., Amberlyst-15), which simplify product purification.[5][6][7]
-
Base Catalysts: Weak bases are often used.[6] Heterogeneous basic catalysts, such as KOH loaded onto calcium oxide (CaO), have also proven effective and are easily recyclable.[10]
-
Metal Catalysts: Transition metals like palladium, gold, and copper are widely used for various cyclization and coupling reactions to form the pyranone ring.[7][11] The choice of ligand is often as important as the metal itself for achieving high efficiency and selectivity.[1]
-
Nanocatalysts: Materials like nano-SnO₂ are emerging as highly efficient and recyclable catalysts.[9]
Q3: My catalyst seems to be losing activity over the course of the reaction. What could be the cause?
A3: Catalyst deactivation can occur through several mechanisms:[4]
-
Poisoning: Impurities in your starting materials, reagents, or solvent can bind to the active sites of the catalyst and inhibit its function. Water and oxygen are common poisons for many sensitive catalysts.[3]
-
Thermal Degradation: High reaction temperatures can cause the catalyst to decompose or sinter (in the case of heterogeneous catalysts).[4]
-
Leaching: For heterogeneous catalysts, the active catalytic species may dissolve into the reaction mixture, leading to a loss of activity and contamination of the product.
-
Fouling: In some cases, byproducts or polymers can deposit on the surface of a heterogeneous catalyst, blocking the active sites.[4]
To mitigate deactivation, ensure high purity of all materials, use an inert atmosphere for sensitive systems, and optimize the reaction temperature to be no higher than necessary.[1][3]
Q4: Can the solvent affect the stereoselectivity in the synthesis of chiral pyran-2-ones?
A4: Yes, the choice of solvent can significantly influence stereoselectivity. The solvent affects the energy of the transition states in key bond-forming steps. Its polarity and ability to form hydrogen bonds can alter the conformation of intermediates and, therefore, the stereochemical outcome of the reaction, particularly in organocatalyzed processes.[6] Screening different solvents is often necessary to achieve the desired diastereoselectivity or enantioselectivity.
Data Presentation
Table 1: Illustrative Effect of Catalyst Loading on Reaction Outcome
This table provides a general example of how varying catalyst loading can impact reaction yield and selectivity. The optimal loading is highly specific to the reaction being performed.
| Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) | Notes |
| 0.5 | 85 | 95 | Lower loading may lead to incomplete conversion or longer reaction times. |
| 1.0 | 92 | 98 | Often a good balance between reaction efficiency and cost. |
| 2.0 | 95 | 99 | A slight increase in loading can sometimes provide a significant boost in yield and selectivity. |
| 5.0 | 93 | 99 | Higher loading may not always improve the outcome and can sometimes promote side reactions. |
| 10.0 | 88 | 97 | Excessive catalyst can lead to decreased selectivity and makes product purification more difficult. |
| Data is illustrative and compiled from general trends observed in the literature.[3] |
Table 2: Effect of Loading for a Heterogeneous Base Catalyst
This table shows the reported effect of loading potassium hydroxide (KOH) onto a calcium oxide (CaO) support for the synthesis of 4H-pyran derivatives.
| Catalyst | Catalyst Loading (wt% of KOH on CaO) | Yield (%) | Notes |
| KOH/CaO | 10 | Good | Catalytic activity increases with higher loading of the active base. |
| KOH/CaO | 15 | Very Good | Increased number of basic sites improves catalytic performance. |
| KOH/CaO | 20 | 92 | Optimal loading; provides the highest number of accessible basic sites. |
| KOH/CaO | 25 | Lower | Excess KOH begins to cover the basic sites, reducing catalytic activity. |
| Data adapted from a study on the multicomponent synthesis of 4H-pyran derivatives.[10] |
Experimental Protocols
Protocol 1: General Procedure for Optimizing Catalyst Loading (Pechmann Condensation Example)
This protocol describes the synthesis of a coumarin (a benzo-pyran-2-one) using a solid acid catalyst, which is ideal for optimization studies due to its ease of handling and removal.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, combine the phenol (e.g., resorcinol, 1 mmol) and the β-ketoester (e.g., ethyl acetoacetate, 1 mmol).[6]
-
Catalyst Addition: Add the solid acid catalyst (e.g., Amberlyst-15) at the desired loading (start with 10 mol%).[6]
-
Reaction Conditions: Heat the mixture to the desired temperature (e.g., 110 °C) under solvent-free conditions.[6]
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC until the starting material is consumed (typically 1-3 hours).
-
Workup: Cool the reaction mixture to room temperature. Add a solvent like ethanol and stir to dissolve the product.[6]
-
Catalyst Recovery: Remove the solid Amberlyst-15 catalyst by filtration. The recovered catalyst can be washed, dried, and potentially reused.[6]
-
Isolation: Concentrate the filtrate under reduced pressure and purify the crude product by recrystallization or column chromatography.
-
Optimization: Repeat the experiment with varying catalyst loadings (e.g., 2 mol%, 5 mol%, 15 mol%) and temperatures to identify the optimal conditions.
Protocol 2: General Procedure for a Homogeneous Catalyzed Reaction (Knoevenagel Condensation)
This protocol provides a framework for optimizing a base-catalyzed reaction under a controlled atmosphere.
-
Flask Preparation: Use a flame-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon).
-
Reagent Preparation: Dissolve the aldehyde or ketone (1 equiv.) and the active methylene compound (1-1.2 equiv.) in the chosen anhydrous solvent (e.g., ethanol, acetonitrile).[6]
-
Catalyst Addition: Add the catalyst (e.g., piperidine, 10-20 mol%) dropwise to the stirred solution at room temperature.[6]
-
Reaction Monitoring: Monitor the reaction progress by TLC. Observe the formation of the initial condensation product and its subsequent cyclization to the pyran-2-one.[6]
-
Workup: Once the reaction is complete, quench the reaction if necessary (e.g., with a dilute acid wash). Extract the product with a suitable organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Mandatory Visualization
Caption: Experimental workflow for optimizing catalyst loading.
Caption: Troubleshooting decision tree for low reaction yield.
Caption: General logical relationship in a catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Recent Advances in the Synthesis of 2-Pyrones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. growingscience.com [growingscience.com]
- 11. 2-Pyrone synthesis [organic-chemistry.org]
Technical Support Center: Preventing Hydrolysis of Pyran Ester Derivatives During Workup
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the unwanted hydrolysis of pyran ester derivatives during experimental workup.
Frequently Asked Questions (FAQs)
Q1: What is pyran ester hydrolysis and why is it a problem during workup?
A1: Pyran ester hydrolysis is a chemical reaction where the ester functional group on a pyran ring is cleaved by water, reverting to the parent carboxylic acid and alcohol.[1] This reaction can be catalyzed by either acids or bases.[1][2] During aqueous workup procedures, the use of acidic or basic solutions to neutralize catalysts or remove impurities creates an environment ripe for this unwanted hydrolysis, which can significantly lower the yield of the desired ester product.[1]
Q2: What are the tell-tale signs that my pyran ester derivative is hydrolyzing during workup?
A2: Common indicators of unintended hydrolysis include a lower than expected final product yield and the reappearance of the starting carboxylic acid.[1] You can confirm hydrolysis using analytical techniques such as:
-
Thin-Layer Chromatography (TLC): The appearance of a more polar spot corresponding to the starting carboxylic acid.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The presence of peaks in the 1H or 13C NMR spectrum of your crude product that correspond to the starting carboxylic acid.[1]
-
Infrared (IR) Spectroscopy: A broad O-H stretch characteristic of a carboxylic acid may appear in the spectrum of the product.[1]
Q3: Which steps in a typical workup are most likely to cause hydrolysis?
A3: The highest risk of hydrolysis occurs during aqueous wash steps.[1] Specifically:
-
Quenching the reaction: Adding water or aqueous solutions directly to the reaction mixture.[1]
-
Acidic washes: Using dilute acid to remove basic impurities.[3]
-
Basic washes: Using solutions like sodium bicarbonate or sodium hydroxide to neutralize acid catalysts and remove excess carboxylic acid starting material. This step can lead to base-catalyzed hydrolysis, also known as saponification.[1][4]
Q4: How does pH affect the stability of my pyran ester derivative?
A4: The stability of pyran ester derivatives is highly pH-dependent. Both acidic and basic conditions can catalyze hydrolysis.[1][2] One study on a fenoxaprop-ethyl, which contains an ester linkage, demonstrated that the compound underwent rapid nonenzymatic hydrolysis under acidic conditions (below pH 4.6), while slower hydrolysis of the ester bond was observed under slightly alkaline conditions.[5][6] The ether linkage within the pyran ring itself can also be susceptible to cleavage under strongly acidic conditions.[7] Therefore, maintaining a pH as close to neutral as possible during workup is generally advisable, unless the specific chemistry dictates otherwise.
Troubleshooting Guide
This section provides solutions to common problems encountered during the workup of pyran ester derivatives.
| Problem | Potential Cause | Recommended Solution |
| Low product yield and presence of starting carboxylic acid in NMR/TLC. | Hydrolysis during aqueous workup. | - Use ice-cold solutions: Perform all aqueous washes with ice-cold water, brine, and bicarbonate solutions to slow down the kinetics of the hydrolysis reaction.[1]- Minimize contact time: Work efficiently and avoid letting the organic and aqueous layers sit together for extended periods.[1]- Use a weak base for neutralization: Use a cold, saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to neutralize acid catalysts. Avoid strong bases like sodium hydroxide (NaOH) which can aggressively promote saponification.[1][8] |
| Product is water-soluble, making extraction difficult. | The pyran ester derivative has polar functional groups. | - Salt out the product: Wash the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product in the aqueous phase.[1]- Use a different extraction solvent: If your compound has some polarity, consider using a more polar extraction solvent like ethyl acetate or dichloromethane.[8] |
| Emulsion formation during extraction. | High concentration of salts or surfactants. | - Add brine: Adding a saturated NaCl solution can help break up emulsions.- Filter through celite: Passing the mixture through a pad of celite can sometimes resolve emulsions.- Allow to stand: Sometimes, simply letting the separatory funnel sit for a while will allow the layers to separate. |
| Ester is sensitive to both acidic and basic conditions. | The specific chemical structure of the pyran ester derivative makes it highly labile. | - Aprotic workup: If possible, avoid aqueous washes altogether. Consider quenching the reaction with a non-aqueous reagent and then directly purifying the crude product via column chromatography.[9]- Use of Buffers: Employ a buffer solution to maintain a stable pH throughout the workup.[10][11] For example, a phosphate buffer at pH 7 could be used for washes. |
Experimental Protocols
Protocol 1: Standard Workup with Minimized Hydrolysis
This protocol is a general procedure for the workup of a reaction containing a pyran ester derivative, designed to minimize hydrolysis.
-
Cool the Reaction: Once the reaction is complete, cool the mixture to room temperature, and then further cool it in an ice bath.[1]
-
Quench (if necessary): Slowly add ice-cold water to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[3]
-
Acid Wash (if necessary): To remove basic impurities, wash the organic layer with ice-cold, dilute acid (e.g., 1M HCl). This step should be performed quickly.[3]
-
Bicarbonate Wash: Wash the organic layer with ice-cold, saturated sodium bicarbonate solution until gas evolution ceases. This neutralizes any remaining acid.[1][12] Be sure to vent the separatory funnel frequently.[1]
-
Brine Wash: Wash the organic layer with ice-cold, saturated sodium chloride (brine) solution to remove residual water.[1]
-
Drying: Dry the organic layer over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1]
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.[9]
Protocol 2: Workup Using a Buffer Solution
For particularly sensitive pyran ester derivatives, using a buffer solution can help maintain a stable pH.
-
Cool the Reaction: Cool the reaction mixture to 0°C in an ice bath.
-
Buffered Quench: Quench the reaction by adding a cold phosphate buffer solution (e.g., 0.5 M, pH 7.0).
-
Extraction: Extract the product with an organic solvent as described in Protocol 1.
-
Buffered Washes: Instead of acid and base washes, wash the organic layer sequentially with the cold phosphate buffer solution.
-
Brine Wash and Drying: Proceed with the brine wash and drying steps as described in Protocol 1.
-
Solvent Removal and Purification: Remove the solvent and purify the product as needed.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chemistry Teaching Labs - Theory of Aqueous Workup [chemtl.york.ac.uk]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. ars.usda.gov [ars.usda.gov]
- 6. Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. chemicals.co.uk [chemicals.co.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. coachbenner.weebly.com [coachbenner.weebly.com]
Validation & Comparative
Comparing synthesis efficiency for 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylic acid routes
For researchers and professionals in the field of drug development and organic synthesis, the efficient production of key intermediates is paramount. One such valuable scaffold is 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylic acid, also known as isodehydroacetic acid. This guide provides a comparative analysis of prominent synthesis routes to this compound, supported by experimental data to inform decisions on synthetic strategy.
Comparison of Synthesis Efficiencies
The primary route for the synthesis of this compound involves the self-condensation of ethyl acetoacetate under acidic conditions. Variations in the acid catalyst and reaction conditions significantly impact the yield and product distribution. A summary of the quantitative data for different approaches is presented below.
| Route | Starting Material | Catalyst/Reagent | Reaction Time | Temperature | Product | Yield (%) | Reference |
| 1 | Ethyl acetoacetate | Concentrated H₂SO₄ | Not specified | Not specified | This compound | 22-27% | [1] |
| 1 | Ethyl acetoacetate | Concentrated H₂SO₄ | Not specified | Not specified | Ethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate | 27-36% | [1] |
| 2 | Ethyl acetoacetate | Concentrated H₂SO₄ | 10-14 days | Room Temperature | Mixture of ethyl ester and carboxylic acid | 82% (combined) | [2] |
| 3 | Dehydroacetic acid | Sulfuric acid | Not specified | Not specified | This compound | Not specified | [3] |
Note: Route 2, while reporting a high combined yield, results in a mixture that requires further separation and potential hydrolysis of the ester to obtain the desired carboxylic acid. Route 1 provides a direct, albeit lower, yield of the isolated acid. Route 3 suggests an alternative starting material, for which the synthesis from ethyl acetoacetate has a reported yield of 53% for dehydroacetic acid[4].
Experimental Protocols
Route 1: Synthesis from Ethyl Acetoacetate using Sulfuric Acid[1]
This procedure details the direct synthesis of this compound and its ethyl ester.
Materials:
-
Ethyl acetoacetate: 500 g (3.84 moles)
-
Concentrated Sulfuric Acid: 1000 g
-
Ice
-
Water
-
Ether
-
Saturated Sodium Carbonate Solution
-
Concentrated Hydrochloric Acid
-
Decolorizing Carbon
Procedure:
-
A mixture of 500 g of ethyl acetoacetate and 1000 g of concentrated sulfuric acid is prepared in a 3-liter flask and allowed to stand at room temperature for 10-14 days.
-
The reaction mixture is then poured over 3 kg of cracked ice in a 10-liter crock.
-
The resulting mixture is stirred until all the ice has melted. The solid product, a mixture of the carboxylic acid and its ester, is collected by filtration and washed with cold water.
-
The filtrate is extracted with three 1.5-liter portions of ether.
-
The solid mixture from step 3 is dissolved in the combined ether extracts.
-
The ether solution is washed with 50 ml of cold water and then extracted with approximately ten 100-ml portions of saturated sodium carbonate solution to separate the carboxylic acid.
-
The combined sodium carbonate extracts are acidified with an excess of concentrated hydrochloric acid. The precipitated acid is redissolved by heating to boiling.
-
The hot solution is filtered and cooled in an ice bath to crystallize the crude isodehydroacetic acid.
-
The crude acid is purified by recrystallization from 400 ml of hot water with the addition of decolorizing carbon.
-
The ether extract remaining after the sodium carbonate wash contains the ethyl ester, which can be isolated by drying the solution and distilling the residue under reduced pressure.
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound from ethyl acetoacetate.
Caption: Workflow for the synthesis of this compound.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of pyran-2-ones and their related benzofused analogs, coumarins. Both classes of heterocyclic compounds are prevalent in natural products and synthetic chemistry, exhibiting a wide array of pharmacological properties. This document summarizes key experimental data on their anticancer, antimicrobial, antioxidant, and anti-inflammatory activities, presents detailed experimental protocols for the cited assays, and visualizes relevant biological pathways and workflows.
Introduction to Pyran-2-ones and Coumarins
Pyran-2-ones, also known as α-pyrones, are six-membered heterocyclic compounds containing one oxygen atom and a ketone group. They are key structural motifs in numerous natural products and exhibit a broad spectrum of biological activities, including antimicrobial and cytotoxic effects.[1] Coumarins are a class of compounds where a benzene ring is fused to a pyran-2-one ring, forming a 2H-chromen-2-one structure. This fusion significantly influences their physicochemical and biological properties. Coumarins are widely recognized for their diverse pharmacological effects, including anticoagulant, anti-inflammatory, antioxidant, and anticancer activities.[2][3][4] This guide aims to provide a comparative overview of these two important scaffolds to aid in drug discovery and development.
Comparative Biological Activity Data
The following tables summarize quantitative data on the anticancer, antimicrobial, and antioxidant activities of selected pyran-2-one and coumarin derivatives. It is important to note that direct comparative studies under identical conditions are limited, and the activity is highly dependent on the specific substitutions on the core scaffold.
Table 1: Anticancer Activity (IC_50_ values in µM)
| Compound Class | Compound | Cell Line | IC_50_ (µM) | Reference |
| Pyran-2-one Derivative | 4-phenylethynyl-6-methyl-2-pyrone | A2780 (Ovarian Carcinoma) | Not specified, but noted as having excellent potential | [1] |
| 4-phenylethynyl-6-methyl-2-pyrone | K562 (Chronic Myelogenous Leukemia) | Not specified, but noted as having excellent potential | [1] | |
| Coumarin | Coumarin | GLC4 (Small Cell Lung Carcinoma) | >100 | [5] |
| Coumarin | COLO 320 (Colorectal Cancer) | >100 | [5] | |
| 6,7-dihydroxycoumarin (Esculetin) | GLC4 | 25 | [5] | |
| 6,7-dihydroxycoumarin (Esculetin) | COLO 320 | 30 | [5] | |
| 7,8-dihydroxycoumarin (Daphnetin) | GLC4 | 15 | [5] | |
| 7,8-dihydroxycoumarin (Daphnetin) | COLO 320 | 20 | [5] | |
| Clausarin | HepG2 (Hepatocellular Carcinoma) | 17.6 | [3] | |
| Clausarin | HCT116 (Colorectal Carcinoma) | 44.9 | [3] | |
| Clausarin | SK-LU-1 (Lung Adenocarcinoma) | 6.9 | [3] |
Table 2: Antimicrobial Activity (MIC values in µg/mL)
| Compound Class | Compound | Microorganism | MIC (µg/mL) | Reference |
| Pyran-2-one Derivative | 3-cyanonaphtho[1,2-(e)]pyran-2-one | E. coli | Lower than 3-cyanocoumarin | [6] |
| 3-cyanonaphtho[1,2-(e)]pyran-2-one | S. aureus | Higher than 3-cyanocoumarin | [6] | |
| 3-cyanonaphtho[1,2-(e)]pyran-2-one | C. albicans | Higher than 3-cyanocoumarin | [6] | |
| 6-pentyl-2H-pyran-2-one | Cylindrocarpon destructans | Not specified, but noted as having antifungal activity | [7] | |
| Coumarin Derivative | 3-cyanocoumarin | E. coli | Higher than the pyran-2-one derivative | [6] |
| 3-cyanocoumarin | S. aureus | Lower than the pyran-2-one derivative | [6] | |
| 3-cyanocoumarin | C. albicans | Lower than the pyran-2-one derivative | [6] | |
| Osthenol | B. cereus | 62.5 | [8] | |
| Osthenol | S. aureus | 125 | [8] | |
| Aegelinol | S. aureus (ATCC) | 16 | [9] | |
| Aegelinol | S. thypii (ATCC) | 16 | [9] | |
| Agasyllin | S. aureus (ATCC) | 32 | [9] | |
| Agasyllin | S. thypii (ATCC) | 32 | [9] |
Table 3: Antioxidant Activity (DPPH Radical Scavenging, IC_50_ values in µM)
| Compound Class | Compound | IC_50_ (µM) | Reference |
| Coumarin Derivative | 3-carboxy-7-hydroxycoumarin | ~712.85 | [10] |
| 3-carboxy-5,7-dihydroxycoumarin | ~799.83 | [10] | |
| 3-carboxy-7,8-dihydroxycoumarin | ~872.97 | [10] | |
| 3-Acetyl-6-hydroxy-2H-1-benzopyran-2-one | Not specified, but noted as having the best radical-scavenging activity among tested compounds | [11] | |
| Ethyl 6-hydroxy-2-oxo-2H-1-benzopyran-3-carboxylate | Not specified, but noted as having good radical-scavenging activity | [11] |
Discussion of Biological Activities
Anticancer Activity
Both pyran-2-ones and coumarins have demonstrated cytotoxic effects against various cancer cell lines. However, the available data suggests that the coumarin scaffold, particularly with dihydroxyphenyl substitutions, exhibits potent anticancer activity.[5] For instance, daphnetin (7,8-dihydroxycoumarin) showed significant cytotoxicity against both small cell lung carcinoma and colorectal cancer cell lines.[5] The anticancer mechanism of many coumarins involves the induction of apoptosis.[3] While some pyran-2-one derivatives show promise, more extensive research is needed to establish their full potential as anticancer agents.[1]
Antimicrobial Activity
Both classes of compounds exhibit antimicrobial properties, but their spectrum of activity can differ. In a direct comparison, a naphthopyran-2-one derivative was more active against E. coli (Gram-negative), while a 3-cyanocoumarin was more effective against S. aureus (Gram-positive) and C. albicans (fungus).[6] This suggests that the core scaffold and its substituents play a crucial role in determining the antimicrobial spectrum. The presence of a prenyl group and a hydroxyl group on the coumarin ring, as seen in osthenol, appears to be important for activity against Gram-positive bacteria.[8]
Antioxidant Activity
Coumarins, especially those with hydroxyl groups, are recognized for their antioxidant properties.[2][4] They can act as free radical scavengers and may also exert antioxidant effects by chelating metal ions. The DPPH radical scavenging assay is a common method to evaluate this activity. Studies on 3-carboxycoumarin derivatives have shown their potential as antioxidants.[10][11] The antioxidant activity of simple pyran-2-ones is less documented in direct comparative studies.
Anti-inflammatory Activity
Coumarins and their derivatives are known to possess anti-inflammatory properties.[2][4][12] They can reduce tissue edema and inhibit the biosynthesis of prostaglandins. Natural coumarins like esculetin and daphnetin are inhibitors of lipoxygenase and cyclooxygenase enzymes.[2][4] The anti-inflammatory activity of pyran-2-one derivatives has also been reported, with some compounds showing effects in in vivo models.[13][14][15]
Signaling Pathways
The anticancer and anti-inflammatory effects of pyran-2-ones and coumarins are often mediated through the modulation of key cellular signaling pathways. The NF-κB and MAPK pathways are two of the most significant.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, cell survival, and proliferation. Its dysregulation is linked to various inflammatory diseases and cancers. Many anti-inflammatory and anticancer compounds exert their effects by inhibiting the NF-κB pathway.
Caption: Simplified NF-κB signaling pathway and potential inhibition by pyran-2-ones and coumarins.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, apoptosis, and stress responses. The MAPK pathway is often dysregulated in cancer and inflammatory diseases.
Caption: Overview of the MAPK/ERK signaling pathway and potential points of inhibition.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Caption: Workflow for the MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO_2_ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds (pyran-2-ones or coumarins) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC_50_ value (the concentration of the compound that inhibits 50% of cell growth).
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Caption: Workflow for the DPPH antioxidant assay.
Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare serial dilutions of the test compounds and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound dilution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm. A blank containing only methanol and a control containing DPPH and methanol should be included.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control_ - A_sample_) / A_control_] x 100. Determine the IC_50_ value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.
Caption: Workflow for the broth microdilution MIC assay.
Protocol:
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a suspension of the test microorganism and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of about 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Natural and Synthetic Coumarin Derivatives with Anti-Inflammatory / Antioxidant Activities | Bentham Science [benthamscience.com]
- 3. Coumarins and Coumarin-Related Compounds in Pharmacotherapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Structure-cytotoxicity relationships of a series of natural and semi-synthetic simple coumarins as assessed in two human tumour cell lines [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial activity of two novel coumarin derivatives: 3-cyanonaphtho[1,2-(e)] pyran-2-one and 3-cyanocoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitory mechanism of 6-Pentyl-2H-pyran-2-one secreted by Trichoderma atroviride T2 against Cylindrocarpon destructans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial and Antioxidant Activities of Coumarins from the Roots of Ferulago campestris (Apiaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. japer.in [japer.in]
- 11. Synthesis and in Vitro Antioxidant Activity Evaluation of 3-Carboxycoumarin Derivatives and QSAR Study of Their DPPH• Radical Scavenging Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of the in vivo and in vitro anti-inflammatory activity of a new hybrid NSAID tetrahydropyran derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, Anti-Inflammatory Activity, and COX-1/2 Inhibition Profile of Some Novel Non-Acidic Polysubstituted Pyrazoles and Pyrano[2,3-c]pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Duel: Unraveling the Isomeric Intricacies of 2H-Pyran and 4H-Pyran
In the realm of heterocyclic chemistry, the subtle shift of a double bond can profoundly influence a molecule's physical and chemical properties. This guide provides a detailed spectroscopic comparison of two such isomers: 2H-pyran and 4H-pyran. Aimed at researchers, scientists, and professionals in drug development, this document summarizes key quantitative spectroscopic data, outlines experimental protocols, and visualizes the comparative workflow, offering a comprehensive resource for distinguishing between these two closely related pyran isomers.
Due to the inherent instability of the parent 2H-pyran, which readily undergoes valence isomerization, experimental data for the unsubstituted molecule is scarce. Therefore, this guide utilizes a combination of computational data for a representative derivative (6-phenyl-4-methylsulfanyl-2-oxo-2H-pyran) and experimental data for a stable, closely related analog (3,4-dihydro-2H-pyran) to provide a thorough comparison with the more stable 4H-pyran.
Spectroscopic Data Summary
The following tables present a comparative summary of the available and calculated spectroscopic data for 2H-pyran and 4H-pyran isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H and ¹³C NMR Spectroscopic Data
| Isomer | Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 2H-Pyran (Computational Data for a Derivative) | ¹³C | Data not readily available | ||
| ¹H | Data not readily available | |||
| 3,4-Dihydro-2H-Pyran (Experimental Data) | ¹³C | 144.3, 100.2, 65.5, 22.5, 19.4 | C5, C6, C2, C3, C4 | |
| ¹H | 6.35, 4.65, 3.95, 2.0, 1.8 | m, m, t, m, m | H5, H6, H2, H3, H4 | |
| 4H-Pyran (Experimental Data) | ¹³C | 142.1, 107.5, 23.0 | C2/C6, C3/C5, C4 | |
| ¹H | 6.2, 4.8, 2.5 | t, d, t | H2/H6, H3/H5, H4 |
Note: Due to the instability of the parent 2H-pyran, experimental NMR data is provided for the more stable 3,4-dihydro-2H-pyran as a reference.
Infrared (IR) Spectroscopy
Table 2: Key IR Absorption Frequencies
| Isomer | Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2H-Pyran (Calculated for 6-phenyl-4-methylsulfanyl-2-oxo-2H-pyran) [1] | ~1761 | Strong | C=O stretch |
| ~1617 | Strong | C=C stretch | |
| ~1524 | Strong | C=C stretch | |
| 3,4-Dihydro-2H-Pyran (Experimental Data) | 2940, 2860 | Strong | C-H stretch (aliphatic) |
| 1650 | Medium | C=C stretch | |
| 1240 | Strong | C-O stretch (ether) | |
| 4H-Pyran (Experimental Vapor Phase Data) | 3050 | Medium | C-H stretch (alkene) |
| 2920, 2850 | Strong | C-H stretch (aliphatic) | |
| 1660 | Strong | C=C stretch | |
| 1250 | Strong | C-O stretch (ether) |
Mass Spectrometry (MS)
Table 3: Mass Spectrometry Fragmentation Data
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 2H-Pyran (Theoretical) | 82 | Data not readily available |
| 3,4-Dihydro-2H-Pyran (Experimental) | 84 | 83, 55, 41 |
| 4H-Pyran (Experimental GC-MS Data) | 82 | 81, 54, 53, 39 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 4: UV-Vis Absorption Data
| Isomer | λmax (nm) | Molar Absorptivity (ε) | Solvent |
| 2H-Pyran (Predicted for 6-phenyl-4-methylsulfanyl-2-oxo-2H-pyran) [1] | 329.3, 295.0, 249.4, 230.8 | Not specified | Methanol |
| 4H-Pyran | No significant absorption in the UV-Vis region is expected due to the lack of extended conjugation. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Samples of the pyran isomers are dissolved in a deuterated solvent (e.g., CDCl₃) to a concentration of approximately 5-10 mg/mL. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
¹H NMR Spectroscopy : Proton NMR spectra are acquired on a 400 MHz (or higher) spectrometer. Standard acquisition parameters include a spectral width of 0-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Spectroscopy : Carbon-13 NMR spectra are recorded on the same spectrometer. A proton-decoupled pulse sequence is used to obtain singlets for each carbon environment. A wider spectral width (e.g., 0-200 ppm) is employed, and a larger number of scans is typically required due to the lower natural abundance of ¹³C.
Infrared (IR) Spectroscopy
For volatile compounds like the pyran isomers, gas-phase IR spectroscopy is the preferred method to obtain high-resolution spectra free from solvent interference.
-
Sample Introduction : A small amount of the liquid sample is injected into an evacuated gas cell. The low pressure allows for the observation of rotational-vibrational fine structure.
-
Data Acquisition : The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum of the empty gas cell is first collected and automatically subtracted from the sample spectrum. The typical spectral range is 4000-400 cm⁻¹.
-
Data Analysis : The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in each isomer.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation : A dilute solution of the pyran isomer in a volatile organic solvent (e.g., dichloromethane) is prepared.
-
Gas Chromatography : A small volume (typically 1 µL) of the sample is injected into the GC. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase.
-
Mass Spectrometry : As the separated components elute from the GC column, they enter the mass spectrometer. In the ion source, the molecules are ionized, typically by electron impact (EI). The resulting ions are then separated by the mass analyzer based on their mass-to-charge ratio (m/z). A detector records the abundance of each ion, generating a mass spectrum.
Visualization of Spectroscopic Comparison Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of 2H-pyran and 4H-pyran isomers.
This comprehensive guide provides a foundational understanding of the spectroscopic differences between 2H-pyran and 4H-pyran. The presented data and protocols offer a robust framework for the unambiguous identification and characterization of these and other related heterocyclic isomers.
References
Pyran Derivatives: A New Frontier in Antimicrobial Efficacy Compared to Standard Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent antimicrobial activity. Among these, pyran derivatives have emerged as a promising class of compounds. This guide provides a comparative analysis of the antimicrobial efficacy of various synthesized pyran derivatives against standard antibiotics, supported by experimental data from multiple research studies.
Quantitative Antimicrobial Efficacy: A Comparative Overview
The antimicrobial potential of novel compounds is quantitatively assessed by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. The following tables summarize the MIC values of various pyran derivatives against a panel of Gram-positive and Gram-negative bacteria, alongside the MIC values of standard antibiotics for a direct comparison of efficacy.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Spiro-4H-Pyran Derivatives and Gentamicin
| Compound/Antibiotic | S. aureus (Standard) | S. aureus (Clinical Isolate) | S. pyogenes (Standard) | S. pyogenes (Clinical Isolate) | E. coli | P. aeruginosa |
| Spiro-4H-pyran 1d | >512 | >512 | >512 | >512 | >512 | >512 |
| Spiro-4H-pyran 2d | >512 | >512 | >512 | >512 | >512 | >512 |
| Spiro-4H-pyran 3d | >512 | >512 | >512 | >512 | >512 | >512 |
| Spiro-4H-pyran 4d | 128 | 256 | 256 | 512 | >512 | >512 |
| Spiro-4H-pyran 5d | 128 | 32 | 256 | 64 | >512 | >512 |
| Spiro-4H-pyran 6d | >512 | >512 | >512 | >512 | >512 | >512 |
| Gentamicin | 4 | 4 | 8 | 8 | 2 | 2 |
Data sourced from a study on spiro-4H-pyran derivatives.[1]
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of 4H-Pyran Derivatives and Ampicillin
| Compound/Antibiotic | S. aureus | B. subtilis | E. coli | P. aeruginosa |
| 4H-Pyran Derivative 4g | 1.95 | 0.98 | 3.9 | 7.81 |
| 4H-Pyran Derivative 4j | 0.98 | 1.95 | 7.81 | 15.62 |
| Ampicillin | 3.9 | 1.95 | 7.81 | 15.62 |
Data extracted from research on the antibacterial activity of new 4H-pyran derivatives.[2]
Table 3: Comparative Antimicrobial Activity (MIC in µg/mL) of Fused Spiro-4H-Pyran Derivatives and Ciprofloxacin
| Compound/Antibiotic | S. aureus | S. pneumoniae | E. coli | P. aeruginosa | S. typhimurium |
| Fused Spiro-4H-pyran 4c | >250 | >250 | >250 | 250 | >250 |
| Fused Spiro-4H-pyran 4e | >250 | >250 | >250 | 250 | >250 |
| Fused Spiro-4H-pyran 4l | 125 | 125 | 125 | 125 | 125 |
| Fused Spiro-4H-pyran 4m | >250 | 125 | >250 | >250 | 250 |
| Ciprofloxacin | 3.12 | 1.56 | 0.78 | 0.39 | 0.78 |
Data from a study on the antibacterial and antibiofilm efficacy of fused spiro-4H-pyran derivatives.
Experimental Protocols
The determination of antimicrobial efficacy relies on standardized and reproducible experimental protocols. The most common methods cited in the referenced studies are the Broth Microdilution Method and the Agar Disk Diffusion Test.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a widely used technique to determine the MIC of an antimicrobial agent.[3][4][5]
-
Preparation of Bacterial Inoculum: A standardized bacterial suspension is prepared. This is typically done by selecting well-isolated colonies from an 18-24 hour agar plate and suspending them in a sterile broth or saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[5] This suspension is then further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Microtiter Plates: A serial two-fold dilution of the pyran derivative or standard antibiotic is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plates are incubated at a controlled temperature (typically 35-37°C) for 16-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
Agar Disk Diffusion Test (Kirby-Bauer Method)
This method provides a qualitative assessment of antimicrobial susceptibility.[5][6]
-
Preparation of Bacterial Inoculum: A standardized bacterial suspension is prepared as described for the broth microdilution method.
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.
-
Application of Antimicrobial Disks: Paper disks impregnated with a standard concentration of the pyran derivative or antibiotic are placed on the surface of the inoculated agar.
-
Incubation: The plates are incubated under controlled conditions (typically 35-37°C for 16-24 hours).
-
Measurement of Zone of Inhibition: The diameter of the clear zone around each disk where bacterial growth is inhibited is measured in millimeters. A larger zone of inhibition indicates greater susceptibility of the bacterium to the antimicrobial agent.
Visualizing Methodologies and Mechanisms
Experimental Workflow for Antimicrobial Susceptibility Testing
The following diagram illustrates the general workflow for determining the antimicrobial efficacy of pyran derivatives using the broth microdilution and disk diffusion methods.
References
- 1. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 2. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 5. hardydiagnostics.com [hardydiagnostics.com]
- 6. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
A Comparative Guide to Catalysts in Pyran Synthesis for Researchers and Drug Development Professionals
The synthesis of pyran derivatives, a cornerstone in medicinal chemistry and drug development, is continually evolving with the advent of novel catalytic systems. The efficiency of pyran synthesis is critically dependent on the choice of catalyst, which influences reaction rates, yields, and environmental impact. This guide provides a comparative analysis of various catalysts employed in the synthesis of pyrans, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their specific needs.
Performance Comparison of Catalytic Systems
The selection of a catalyst is a pivotal step in optimizing the synthesis of pyran derivatives. The following table summarizes the performance of various catalysts under different reaction conditions, providing a quantitative basis for comparison. The data highlights the trend towards greener and more efficient catalysts, with many modern systems offering high yields in short reaction times under mild conditions.
| Catalyst | Catalyst Loading | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Recyclability | Reference |
| Fe3O4/SiO2/NH-isoindoline-1,3-dione | 10 mg | Substituted aldehydes, active methylene group, methyl acetoacetate | Ethanol | Room Temp. | 15 min | 97 | Yes | [1][2] |
| SnCl2@nano SiO2 | 0.5 g | Aldehyde, malononitrile, dimedone/cyclohexanedione | - | - | 10 min | 92 | Yes (5 cycles) | [1] |
| Ag3[PMo12O40] | 0.05 g | Aryl aldehyde, hydroxycoumarin, malononitrile | Reflux | 60 min | 97 | - | [1][2] | |
| Fe3O4@Xanthan gum | 15 min | Aldehydes, malononitrile, ethyl acetoacetate | - | Reflux | 8 h | 88 | Yes | [1] |
| Ta-MOF nanostructures | 4 mg | Aromatic aldehydes, malononitrile, C-H activated acids | Water:Ethanol (1:1) | Room Temp. | - | High | Yes | [3][4] |
| L-Proline | 10 mol% | Aromatic aldehydes, malononitrile, active methylenes | Ethanol | - | - | Good | - | [5][6] |
| 20% KOH loaded CaO | - | Benzaldehyde, malononitrile, ethyl acetoacetate | Solvent-free | 60 | 10 min | 92 | - | [7] |
| ZrCl4@Arabic Gum | 0.01 g | Aryl aldehydes, ethyl acetoacetate, malononitrile | Solvent-free | 50 | - | High | Yes | [8] |
| Nd2O3 | 20 mmol | 4-chlorobenzaldehyde, ethyl acetoacetate | PEG-400, water or H2O/EtOH (1:1) | Reflux | 45 min | 93 | - | [9][10] |
| CuFe2O4@starch | 0.03 g | Aryl aldehyde, enolizable C-H activated acidic compounds, malononitrile | Ethanol | Room Temp. | - | - | Yes | [11] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for key catalytic systems in pyran synthesis.
General Procedure for Nanocatalyst-Mediated Pyran Synthesis (e.g., Fe3O4-based)
A mixture of an aldehyde (1 mmol), malononitrile (1.1 mmol), and an active methylene compound (1 mmol) is prepared in a suitable solvent such as ethanol (3 mL). To this mixture, the nanocatalyst (e.g., 0.03 g of CuFe2O4@starch) is added. The reaction mixture is then stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the magnetic nanocatalyst is separated from the reaction mixture using an external magnet. The remaining solution is then filtered, and the solvent is evaporated under reduced pressure. The crude product is purified by recrystallization from a suitable solvent to afford the desired pyran derivative.[11]
General Procedure for Organocatalyzed Pyran Synthesis (e.g., L-Proline)
In a round-bottom flask, a mixture of an aromatic aldehyde (1 mmol), malononitrile (1 mmol), and an active methylene compound (1 mmol) is dissolved in ethanol. L-proline (10 mol%) is then added to the solution as the catalyst. The reaction mixture is stirred at room temperature. After completion of the reaction, as indicated by TLC, the solvent is removed under reduced pressure. The resulting solid is then washed with water and recrystallized from ethanol to yield the pure pyran product.[5][6]
General Procedure for Heterogeneous-Catalyzed Pyran Synthesis under Solvent-Free Conditions (e.g., 20% KOH loaded CaO)
A mixture of an aldehyde (e.g., benzaldehyde, 1 mmol), an active methylene compound (e.g., ethyl acetoacetate, 1 mmol), malononitrile (1 mmol), and the catalyst (20% KOH loaded CaO) is stirred at 60°C for a specified time (e.g., 10 minutes). The reaction progress is monitored by TLC. After the reaction is complete, the mixture is cooled to room temperature, and the product is extracted with a suitable solvent. The solvent is then evaporated to yield the crude product, which can be further purified by recrystallization.[7]
Visualizing the Comparative Study Workflow
A systematic approach is essential when comparing the efficacy of different catalysts. The following diagram illustrates a typical experimental workflow for a comparative study of catalysts in pyran synthesis.
Caption: Workflow for a comparative study of catalysts in pyran synthesis.
This guide underscores the significant advancements in the catalytic synthesis of pyrans. The presented data and protocols offer valuable insights for researchers to navigate the diverse landscape of catalytic options and select the most suitable system to accelerate their research and development endeavors in the creation of novel pyran-based compounds.
References
- 1. Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions [mdpi.com]
- 3. Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity [frontiersin.org]
- 5. Organocatalysis in Synthesis: L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organocatalysis in synthesis: L-proline as an enantioselective catalyst in the synthesis of pyrans and thiopyrans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. growingscience.com [growingscience.com]
- 8. ajchem-a.com [ajchem-a.com]
- 9. researchgate.net [researchgate.net]
- 10. mjbas.com [mjbas.com]
- 11. royalsocietypublishing.org [royalsocietypublishing.org]
Validating the Structure of Novel Pyran Derivatives: A Comparative Guide to X-ray Crystallography
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the structural validation of novel pyran derivatives using X-ray crystallography. It is supported by experimental data and includes detailed methodologies for key experiments.
Pyran derivatives are a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The precise three-dimensional arrangement of atoms within these molecules is crucial for their interaction with biological targets and, consequently, their therapeutic efficacy. X-ray crystallography stands as the definitive method for elucidating the atomic and molecular structure of crystalline compounds, providing unequivocal proof of a novel molecule's configuration.[4][5]
This guide will compare crystallographic data of several novel pyran derivatives and detail the experimental workflow for their structural validation.
Comparative Analysis of Crystallographic Data
The following tables summarize key crystallographic data for a selection of recently synthesized pyran derivatives, offering a quantitative comparison of their structural parameters.
Table 1: Comparison of Crystallographic Data for Novel Pyrano[2,3-c]pyrazole Derivatives
| Parameter | Compound I | Compound II |
| Formula | C₁₇H₁₈N₄O₄ | C₂₀H₂₁N₃O₄S |
| Crystal System | Triclinic | Monoclinic |
| Space Group | P-1 | P2₁/c |
| a (Å) | 7.6168(6) | 28.018(5) |
| b (Å) | 9.9967(5) | 9.196(5) |
| c (Å) | 11.7888(6) | 15.396(5) |
| α (°) | 105.283(5) | 90.00 |
| β (°) | 99.416(5) | 93.376(5) |
| γ (°) | 92.221(5) | 90.00 |
| Volume (ų) | 840.24(9) | 3955.1(2) |
| Z | 2 | 8 |
| R-factor (%) | Not Reported | Not Reported |
| Data sourced from a comparative analysis of two pyrano[2,3-c]pyrazole compounds.[6] |
Table 2: Comparison of Crystallographic Data for Polyfunctionalized 4H-pyran Derivatives
| Parameter | Compound I | Compound II | Compound III |
| Formula | C₁₉H₁₅F₃N₂O₂ | C₁₆H₁₃ClN₂O₂ | C₁₉H₁₈ClN₂O₂·0.5H₂O |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | C2/c | C2/c | C2/c |
| a (Å) | 20.347(2) | 15.011(2) | 29.395(5) |
| b (Å) | 8.012(1) | 8.092(1) | 8.015(1) |
| c (Å) | 22.015(3) | 12.634(2) | 15.898(3) |
| β (°) | 101.43(1) | 107.45(1) | 105.12(1) |
| Volume (ų) | 3519.2(7) | 1462.8(4) | 3611.2(1) |
| Z | 8 | 4 | 8 |
| R-factor (%) | 6.1 | 4.9 | 5.7 |
| Data sourced from a comparative analysis of three polyfunctionalized 4H-pyran derivatives.[7] |
Experimental Protocols
Synthesis and Crystallization of Pyran Derivatives
The synthesis of novel pyran derivatives often involves multi-component reactions. For instance, pyrano[2,3-c]pyrazoles can be synthesized by reacting ethyl acetoacetate, hydrazine hydrate, an aromatic aldehyde, and malononitrile in ethanol using a catalyst like piperidine.
Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., dimethylformamide, ethanol, or a mixture of solvents) at room temperature.[6]
X-ray Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is subjected to a beam of monochromatic X-rays, and the diffraction patterns are recorded on a detector as the crystal is rotated.[4][8] Data collection is typically performed at a controlled temperature (e.g., 293 K).
-
Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.
-
Structure Solution: The crystal structure is solved using direct methods.[4]
-
Structure Refinement: The atomic positions and displacement parameters are refined using full-matrix least-squares on F².
-
Software: Commonly used software for data collection, solution, and refinement include SHELXS, SHELXL, and PLATON.[6][7]
Visualization of Experimental Workflow and Signaling Pathway
The following diagrams illustrate the general workflow for validating the structure of novel pyran derivatives and a hypothetical signaling pathway where a pyran derivative might act.
References
- 1. researchgate.net [researchgate.net]
- 2. Current Developments in the Pyran-Based Analogues as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. ruppweb.org [ruppweb.org]
- 6. gdckathua.in [gdckathua.in]
- 7. pubs.aip.org [pubs.aip.org]
- 8. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
Cytotoxicity of Substituted Pyran-2-ones: A Comparative Analysis on Cancer Cell Lines
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of various substituted pyran-2-one derivatives against several cancer cell lines. The information is supported by experimental data from recent studies, offering insights into their potential as anticancer agents.
The pyran-2-one scaffold is a significant structural motif in medicinal chemistry, found in numerous bioactive natural products.[1][2] Its derivatives have garnered considerable attention for their wide range of pharmacological activities, including potent anticancer properties.[2][3][4] This guide summarizes the cytotoxic effects of different substituted pyran-2-ones, presenting their half-maximal inhibitory concentrations (IC50) and outlining the experimental methodologies used for their evaluation.
Comparative Cytotoxicity Data
The cytotoxic activity of substituted pyran-2-one derivatives has been evaluated against a panel of human cancer cell lines. The IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of cancer cells, are summarized in the table below. Lower IC50 values indicate higher potency.
| Compound ID/Class | Cancer Cell Line | IC50 (µM) | Reference |
| Fused Pyran Derivatives | |||
| 6e | MCF7 (Breast) | 12.46 ± 2.72 | [5][6] |
| 14b | A549 (Lung) | 0.23 ± 0.12 | [5][6] |
| 8c | HCT116 (Colorectal) | 7.58 ± 1.01 | [5][6] |
| 8e | A549 (Lung) | 2.09 ± 0.464 | [7][8] |
| 9c | A549 (Lung) | 1.65 ± 0.006 | [7][8] |
| 9b | HCT116 (Colorectal) | 4.84 ± 0.035 | [7][8] |
| 9f | HCT116 (Colorectal) | 4.89 ± 0.053 | [7][8] |
| Pyrano[2,3-d]pyrimidine-2,4-diones | |||
| S2 | MCF7 (Breast) | 2.65 ± 0.05 | [9] |
| S7 | MCF7 (Breast) | 1.28 ± 1.12 | [9] |
| S8 | MCF7 (Breast) | 0.66 ± 0.05 | [9] |
| S8 | HCT116 (Colorectal) | 2.76 ± 0.06 | [9] |
| 4-Aminocoumarin Derivatives | |||
| 5c | HeLa (Cervical) | >10 (Antiproliferative IC50: 1.74) | [10] |
| 5e | HeLa (Cervical) | 4.95 | [10] |
| 7c | HeLa (Cervical) | 12.9 | [10] |
| Pyranopyridine Derivatives | |||
| 12 | Hep-G2 (Liver) | More potent than Doxorubicin | [11] |
| 14 | Hep-G2 (Liver) | More potent than Doxorubicin | [11] |
| 2-Amino-pyran Derivative | |||
| I32 | MCF-7 (Breast) | 161.4 | [12] |
Experimental Protocols
The following section details the standard methodology used to assess the cytotoxicity of the substituted pyran-2-ones, primarily the MTT assay.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)[5]
-
Culture medium (e.g., DMEM, RPMI-1640) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Substituted pyran-2-one compounds dissolved in dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline)[1]
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[1]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the pyran-2-one derivatives. A vehicle control (DMSO) and a positive control (e.g., Cisplatin, Doxorubicin) are included.[1][5] The final DMSO concentration is typically kept below 0.5% to avoid solvent toxicity.[1]
-
Incubation: The plates are incubated for a further 24 to 48 hours.[1]
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another 2-4 hours.[1]
-
Formazan Solubilization: The medium is removed, and a solubilization solution is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Visualizing the Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general workflow of the cytotoxicity experiments and a proposed mechanism of action for some pyran-2-one derivatives.
Mechanism of Action
Several studies have indicated that substituted pyran-2-ones exert their cytotoxic effects through multiple mechanisms. Notably, some fused pyran derivatives have been shown to induce cell cycle arrest, cause significant DNA fragmentation, and promote apoptosis in cancer cells.[7] The induction of DNA double-strand breaks is a key event that can trigger the apoptotic cascade.[5][7] Furthermore, some pyrano[2,3-d]pyrimidine-2,4-dione derivatives have been identified as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair.[9] Inhibition of PARP-1 in cancer cells with existing DNA repair defects can lead to synthetic lethality and cell death. The α,β-unsaturated lactone moiety present in some pyran-2-ones is thought to be a key pharmacophore, acting as a Michael acceptor and covalently binding to cellular nucleophiles like amino acid residues in proteins, thereby disrupting their function.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. Current Developments in the Pyran-Based Analogues as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The value of pyrans as anticancer scaffolds in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05441F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ00824C [pubs.rsc.org]
- 6. Making sure you're not a bot! [mostwiedzy.pl]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyran derivatives. Part XXI. Antiproliferative and cytotoxic properties of novel N-substituted 4-aminocoumarins, their benzo-fused derivatives, and some related 2-aminochromones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sciencescholar.us [sciencescholar.us]
- 13. pubs.acs.org [pubs.acs.org]
Comparative Analysis of Pyran Carboxylic Acids and Oseltamivir as Influenza Neuraminidase Inhibitors
A comprehensive guide for researchers and drug development professionals on the inhibitory efficacy of pyran carboxylic acid derivatives against influenza neuraminidase, benchmarked against the established antiviral drug, oseltamivir.
This guide provides a detailed comparison of the inhibitory activities of a class of emerging antiviral compounds, pyran carboxylic acids, and the widely used neuraminidase inhibitor, oseltamivir. The data presented is compiled from various scientific studies to offer a broad perspective on their potential as therapeutic agents against influenza viruses.
Quantitative Inhibitory Activity
The inhibitory potential of a compound against influenza neuraminidase is typically quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzymatic activity of neuraminidase by 50%. A lower IC50 value indicates a more potent inhibitor.
The following tables summarize the IC50 values for representative dihydropyran carboxamide derivatives (a subclass of pyran carboxylic acids) and oseltamivir carboxylate (the active form of oseltamivir) against various influenza A and B virus strains.
Note: The data presented below is compiled from different studies. Direct comparison of absolute IC50 values should be approached with caution, as variations in experimental conditions (e.g., enzyme source, substrate concentration, assay buffer) can influence the results.
Table 1: Inhibitory Activity (IC50) of Dihydropyran Carboxamide Derivatives against Influenza Neuraminidase
| Compound | Influenza A Strain | Influenza B Strain | IC50 (nM) | Reference |
| 4-Amino-4H-pyran-6-carboxamide derivative | A/Tokyo/3/67 (H2N2) | B/Lee/40 | 1.5 | [1] |
| 4-Guanidino-4H-pyran-6-carboxamide derivative | A/Tokyo/3/67 (H2N2) | B/Lee/40 | 0.8 | [1] |
Table 2: Inhibitory Activity (IC50) of Oseltamivir Carboxylate against Influenza Neuraminidase
| Influenza A Subtype | Influenza B Strain | Mean IC50 (nM) | Reference |
| H1N1 | 1.34 | [2] | |
| H3N2 | 0.67 | [2] | |
| B/France | 13 | [2] |
From the available data, specific derivatives of pyran carboxylic acids, such as the 4-guanidino-4H-pyran-6-carboxamide, demonstrate potent inhibitory activity against influenza A neuraminidase, with IC50 values in the low nanomolar range, comparable to oseltamivir.[1][2] Structure-activity relationship studies on dihydropyrancarboxamides have shown that tertiary amides with small alkyl groups exhibit significantly greater inhibitory activity, particularly against influenza A virus enzymes.[1]
Experimental Protocols
The determination of neuraminidase inhibitory activity is crucial for the evaluation of potential antiviral compounds. A widely accepted method is the fluorescence-based neuraminidase inhibition assay.
Fluorescence-Based Neuraminidase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase. The enzyme cleaves a fluorogenic substrate, typically 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), releasing a fluorescent product, 4-methylumbelliferone. The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.
Materials and Reagents:
-
Influenza virus stock (source of neuraminidase)
-
Test compounds (pyran carboxylic acids, oseltamivir)
-
2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
Assay buffer (e.g., MES buffer with CaCl2)
-
Stop solution (e.g., NaOH in ethanol)
-
96-well black microplates
-
Fluorometer
Procedure:
-
Compound Dilution: Prepare serial dilutions of the test compounds and the reference inhibitor (oseltamivir carboxylate) in the assay buffer.
-
Enzyme Preparation: Dilute the influenza virus stock in the assay buffer to a concentration that yields a linear reaction rate over the desired incubation time.
-
Reaction Setup: In a 96-well microplate, add the diluted test compounds, the diluted virus (enzyme), and the assay buffer. Include controls for no inhibitor (100% enzyme activity) and no enzyme (background fluorescence).
-
Pre-incubation: Incubate the plate at 37°C for a specified period (e.g., 30 minutes) to allow the inhibitors to bind to the neuraminidase.
-
Substrate Addition: Add the MUNANA substrate to all wells to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined time (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding the stop solution to each well.
-
Fluorescence Measurement: Measure the fluorescence intensity in each well using a fluorometer with appropriate excitation and emission wavelengths (e.g., 365 nm excitation and 450 nm emission for 4-methylumbelliferone).
-
Data Analysis: Calculate the percentage of neuraminidase inhibition for each inhibitor concentration relative to the no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
Experimental Workflow
Caption: Workflow of the fluorescence-based neuraminidase inhibition assay.
Mechanism of Neuraminidase Inhibition
Caption: Mechanism of action of neuraminidase inhibitors.
References
- 1. Dihydropyrancarboxamides related to zanamivir: a new series of inhibitors of influenza virus sialidases. 1. Discovery, synthesis, biological activity, and structure-activity relationships of 4-guanidino- and 4-amino-4H-pyran-6-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sensitivity of influenza viruses to zanamivir and oseltamivir: a study performed on viruses circulating in France prior to the introduction of neuraminidase inhibitors in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC vs. UPLC: A Comparative Guide for the Analysis of Pyran-2-one Reaction Mixtures
For researchers, medicinal chemists, and professionals in drug development, the efficient and accurate analysis of reaction mixtures is paramount. The synthesis of pyran-2-one scaffolds, a common motif in many biologically active compounds, often results in complex mixtures containing the desired product, starting materials, intermediates, and byproducts. High-Performance Liquid Chromatography (HPLC) has traditionally been the workhorse for monitoring these reactions and assessing purity. However, the advent of Ultra-Performance Liquid Chromatography (UPLC) has presented a powerful alternative, promising significant gains in speed, resolution, and sensitivity. This guide provides an objective comparison of HPLC and UPLC for the analysis of pyran-2-one reaction mixtures, supported by representative experimental data and detailed protocols.
At a Glance: Key Performance Differences
UPLC technology fundamentally enhances the principles of liquid chromatography by utilizing stationary phase particles smaller than 2 µm in diameter.[1][2][3] This innovation allows for operation at higher pressures, leading to a dramatic increase in analytical speed, resolution, and sensitivity compared to traditional HPLC systems, which typically employ particles of 3 to 5 µm.[1][2][3]
The following tables summarize the key quantitative differences between the two techniques for a model analysis of a pyran-2-one reaction mixture.
Table 1: Chromatographic Performance Comparison
| Parameter | HPLC | UPLC |
| Typical Retention Time (min) | 10 - 20 | 2 - 5 |
| Typical Analysis Time (min) | 25 - 40 | 5 - 10 |
| Solvent Consumption per run (mL) | 25 - 40 | 3 - 6 |
| Peak Resolution | Good | Excellent |
| Peak Asymmetry (Tailing Factor) | < 1.5 | < 1.2 |
Table 2: System and Operational Parameters
| Parameter | HPLC | UPLC |
| Stationary Phase Particle Size | 3 - 5 µm | < 2 µm |
| Maximum Operating Pressure | up to 6,000 psi | up to 15,000 psi |
| Typical Column Dimensions (ID x L) | 4.6 x 150 mm | 2.1 x 50 mm |
| Injection Volume | 5 - 20 µL | 1 - 5 µL |
| Flow Rate | 1.0 - 2.0 mL/min | 0.2 - 0.6 mL/min |
Experimental Protocols
Detailed methodologies for HPLC and UPLC analysis of a representative pyran-2-one reaction mixture are provided below. These protocols are based on established methods for the analysis of aromatic and heterocyclic compounds.
Sample Preparation
A crucial step for both HPLC and UPLC analysis is proper sample preparation to ensure the removal of particulates and interferences that could damage the column and affect the quality of the chromatogram.[4][5][6][7]
-
Reaction Quenching & Extraction: Quench the reaction mixture and perform a liquid-liquid extraction to isolate the organic components.
-
Solvent Evaporation: Evaporate the organic solvent under reduced pressure.
-
Reconstitution: Dissolve the residue in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.[7]
-
Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.[7]
HPLC Methodology
-
System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: PDA detection at a wavelength range of 210-400 nm.
UPLC Methodology
-
System: A UPLC system with a binary solvent manager, sample manager, column heater, and a PDA detector.
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 10% B to 90% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Detection: PDA detection at a wavelength range of 210-400 nm.
Data Comparison and Discussion
The primary advantages of UPLC—speed, resolution, and sensitivity—are clearly evident when analyzing complex pyran-2-one reaction mixtures.
Speed: A typical HPLC analysis can take between 15 to 30 minutes, whereas a UPLC method can provide superior separation in under 5 minutes.[8][9] This significant reduction in run time allows for higher sample throughput, which is critical in a drug discovery or process development environment.
Resolution: The smaller particle size in UPLC columns leads to higher separation efficiency and narrower peaks.[2][3] This results in improved resolution between closely eluting peaks, which is often the case for isomers and structurally similar byproducts in a pyran-2-one synthesis. Better resolution allows for more accurate peak integration and quantification.
Sensitivity: The narrower peaks obtained with UPLC are also taller for the same analyte concentration, leading to an increased signal-to-noise ratio and thus greater sensitivity.[3][8] This is particularly beneficial for the detection and quantification of low-level impurities in the reaction mixture.
Solvent Consumption and Cost: The shorter run times and lower flow rates of UPLC translate to a significant reduction in solvent consumption, often by as much as 90% compared to a standard HPLC method. This not only lowers the cost of purchasing and disposing of solvents but also contributes to a greener laboratory environment.
Workflow for Chromatographic Analysis of Reaction Mixtures
The following diagram illustrates the general workflow for the analysis of a pyran-2-one reaction mixture using either HPLC or UPLC.
Caption: Workflow for the analysis of a pyran-2-one reaction mixture.
Conclusion
For the analysis of pyran-2-one reaction mixtures, UPLC offers significant advantages over traditional HPLC in terms of speed, resolution, and sensitivity. The ability to obtain high-quality chromatographic data in a fraction of the time with reduced solvent consumption makes UPLC a highly efficient and cost-effective tool for reaction monitoring, impurity profiling, and quality control in a modern research and development setting. While HPLC remains a robust and reliable technique, the superior performance of UPLC makes it the preferred choice for laboratories aiming to enhance productivity and analytical detail. The choice between HPLC and UPLC will ultimately depend on the specific analytical needs, sample throughput requirements, and available instrumentation.
References
- 1. ijcrt.org [ijcrt.org]
- 2. What is the Difference Between UPLC and HPLC? [monadlabtech.com]
- 3. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 4. organomation.com [organomation.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. greyhoundchrom.com [greyhoundchrom.com]
- 7. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 9. niito.kz [niito.kz]
A Comparative Guide to Cross-Reactivity of Pyran Derivatives in Enzyme Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory effects of various pyran derivatives on different enzymes, with a focus on understanding their cross-reactivity profiles. The information is compiled from multiple studies to offer a broader perspective on the potential for these compounds to interact with multiple targets. All quantitative data is summarized for easy comparison, and detailed experimental protocols for key assays are provided.
Data Presentation: Inhibitory Activity of Pyran Derivatives
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various pyran-based scaffolds against a range of enzymes. This data is crucial for assessing the potency and selectivity of these compounds.
Table 1: Inhibition of Cholinesterases by Pyran Derivatives
| Compound ID/Class | Target Enzyme | IC50 Value | Reference |
| Coumarin Derivative (8) | Acetylcholinesterase (AChE) | 5.63 ± 1.68 µM | [1] |
| Coumarin Derivative (9) | Butyrylcholinesterase (BuChE) | 3.40 ± 0.20 µM | [1] |
| Coumarin-Triazole Hybrid (12) | Acetylcholinesterase (AChE) | 0.011 µM | [1] |
| Coumarin-Triazole Hybrid (13) | Butyrylcholinesterase (BuChE) | 0.017 µM | [1] |
| Xanthone Derivative (23) | Acetylcholinesterase (AChE) | 0.88 ± 0.04 µM | [1] |
| Xanthone Derivative (24) | Acetylcholinesterase (AChE) | 0.88 ± 0.15 µM | [1] |
| Xanthone-Alkylbenzylamine Hybrid (29) | Acetylcholinesterase (AChE) | 0.85 µM | [1] |
| Xanthone-Alkylbenzylamine Hybrid (29) | Butyrylcholinesterase (BuChE) | 0.59 µM | [1] |
| Flavone-Cyanoacetamide Hybrid (41) | Acetylcholinesterase (AChE) | 0.271 ± 0.012 µM | [1] |
Table 2: Inhibition of Other Enzymes by Pyran Derivatives
| Compound ID/Class | Target Enzyme | IC50 Value | Reference |
| Coumarin Derivative (5) | Monoamine Oxidase A (MAO-A) | 3.9 nM | [1] |
| Coumarin Derivative (5) | Monoamine Oxidase B (MAO-B) | 4.4 nM | [1] |
| Coumarin Derivative (8) | Monoamine Oxidase B (MAO-B) | Marginal Inhibition | [1] |
| Coumarin Derivative (8) | Beta-secretase 1 (BACE1) | Moderate Inhibition | [1] |
| 4H-Pyran Derivative (4d) | Cyclin-Dependent Kinase 2 (CDK2) | Not specified, but active | [2] |
| 4H-Pyran Derivative (4k) | Cyclin-Dependent Kinase 2 (CDK2) | Not specified, but active | [2] |
| Pyran Derivative (1b) | Succinate Dehydrogenase (SDH) | Potent Inhibition | [3] |
| Pyran Derivative (1e) | Succinate Dehydrogenase (SDH) | Potent Inhibition | [3] |
| Pyran Derivative (2a) | Succinate Dehydrogenase (SDH) | Potent Inhibition | [3] |
| Pyran Derivative (2b) | Succinate Dehydrogenase (SDH) | Potent Inhibition | [3] |
| Pyran Derivative (2c) | Succinate Dehydrogenase (SDH) | Potent Inhibition | [3] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments in enzyme inhibition studies.
General Enzyme Inhibition Assay Protocol
This protocol outlines the fundamental steps for determining the inhibitory effect of a compound on enzyme activity.[4]
Materials:
-
Purified target enzyme
-
Substrate for the target enzyme
-
Pyran derivative (inhibitor)
-
Assay buffer (optimized for pH and salt concentration)
-
Cofactors (if required by the enzyme)
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the enzyme, substrate, and pyran derivative in the assay buffer. Serial dilutions of the pyran derivative are made to test a range of concentrations.
-
Enzyme and Inhibitor Pre-incubation: Add the enzyme solution to the wells of the 96-well plate. Then, add the different concentrations of the pyran derivative to the respective wells. A control well should contain the enzyme and buffer without the inhibitor. Allow the plate to incubate for a specified period (e.g., 15 minutes) at a controlled temperature to permit the binding of the inhibitor to the enzyme.
-
Initiation of Reaction: Start the enzymatic reaction by adding the substrate to all wells.
-
Measurement of Enzyme Activity: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the pyran derivative compared to the control. The IC50 value, the concentration of inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.[5][6]
Cross-Reactivity Screening Protocol
To assess the cross-reactivity of a pyran derivative, the general enzyme inhibition assay is performed against a panel of different enzymes.
Procedure:
-
Select a panel of enzymes for screening. This panel should include the primary target enzyme and other related or unrelated enzymes to determine the selectivity of the inhibitor.
-
Perform the enzyme inhibition assay as described above for each enzyme in the panel using the same pyran derivative.
-
Determine the IC50 value of the pyran derivative for each enzyme.
-
Analysis of Cross-Reactivity: Compare the IC50 values across the different enzymes. A significantly lower IC50 value for the primary target enzyme compared to other enzymes indicates high selectivity. Conversely, similar IC50 values across multiple enzymes suggest a high degree of cross-reactivity.
Mandatory Visualizations
The following diagrams illustrate key workflows and concepts in cross-reactivity studies for enzyme inhibition.
Caption: Workflow for assessing enzyme inhibition and cross-reactivity.
References
- 1. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel pyran derivatives as potential succinate dehydrogenase inhibitors: design, synthesis, crystal structure, biological activity, and molecular modeling | Semantic Scholar [semanticscholar.org]
- 4. superchemistryclasses.com [superchemistryclasses.com]
- 5. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Bioactivity Analysis: Methyl vs. Ethyl Esters of 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylic Acid
A detailed guide for researchers and drug development professionals on the potential biological activities of methyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate and ethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate. This document provides a comparative overview based on available data for structurally related pyran derivatives, details established experimental protocols for assessing bioactivity, and illustrates relevant biological pathways and experimental workflows.
Introduction
Quantitative Bioactivity Data of Related Pyran Derivatives
To provide a comparative context for the potential bioactivities of methyl and ethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate, the following tables summarize the antimicrobial and cytotoxic activities of various structurally related pyran derivatives. This data is intended to serve as a surrogate for direct comparison and to highlight the general bioactivity profile of this class of compounds.
Table 1: Antimicrobial Activity of Structurally Related Pyran Derivatives
| Compound/Derivative Class | Test Organism(s) | Bioactivity (MIC in µg/mL) | Reference(s) |
| 3-Hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide derivatives | Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, C. krusei, C. parapsilosis | Varied, with some derivatives showing significant activity against S. aureus, E. faecalis, E. coli, and C. krusei. | [1] |
| Fused Pyran Derivatives | Staphylococcus aureus, Pseudomonas aeruginosa, Bacillus subtilis, Aspergillus niger, Penicillium funiculosum | Some compounds showed considerable activity against bacteria, while others exhibited moderate or slight activity against fungi. | [2] |
| 1H-benzo[f]chromene derivatives | Bacillus cereus, Bacillus subtilis, Staphylococcus aureus, Staphylococcus aureus (MRSA), Klebsiella pneumonia, Escherichia coli | One compound exhibited MIC values ranging from 250 to 1000 µg/mL against various bacterial strains. | [3] |
| Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate metal complexes | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, Aspergillus flavus | The Co(II) complex showed significant antibacterial activity, and the Cr(III) complex was highly active against fungal strains. | [4] |
Table 2: Cytotoxic Activity of Structurally Related Pyran Derivatives
| Compound/Derivative Class | Cell Line(s) | Bioactivity (IC50 in µM) | Reference(s) |
| Ethyl 2-amino-7-methyl-5-oxo-4-phenyl-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate derivatives | SW-480, MCF-7 | Potent activity observed, with IC50 values for some derivatives ranging from 26.6 to 42.6 µM. | [5] |
| 1H-benzo[f]chromene derivatives | MCF-7, HCT, HepG-2 | Several compounds demonstrated excellent growth inhibitory activity, with IC50 values ranging from 1.3 to 3.87 µM against MCF-7 cells. | [3] |
| Ethyl 3-aryl-4-oxo-3,3a,4,6-tetrahydro-1H-furo[3,4-c]pyran-3a-carboxylates | HeLa | One compound showed potent anti-tumor activity with an IC50 value of 5.4 µM. | [6] |
| 6-Amino-4-aryl-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-carbonitrile derivatives | KB, A549, HepG2, SW48 | Several compounds showed good cytotoxicity, with IC50 values as low as 7 µM against KB cells. | [7] |
| Halogen derivatives of Methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | SW480, SW620, HCT116, HepG2, PC3, A549, MDA-MB-231 | One derivative exhibited promising activity against A549 cells, while another showed significant activity against both A549 and HepG2 cells. | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the antimicrobial and cytotoxic activities of novel compounds.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
1. Preparation of Materials:
-
Test Compounds: Prepare stock solutions of the methyl and ethyl esters of 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylic acid in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Microbial Cultures: Prepare fresh overnight cultures of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
96-Well Microtiter Plates: Use sterile, flat-bottom 96-well plates.
-
Growth Media: Sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
2. Procedure:
-
Serial Dilutions: Perform a two-fold serial dilution of the test compounds in the 96-well plates using the appropriate growth medium to achieve a range of final concentrations.
-
Inoculum Preparation: Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria. Dilute this suspension further in the growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a positive control (medium with inoculum, no compound) and a negative control (medium only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Testing: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
1. Preparation of Materials:
-
Cell Lines: Culture human cancer cell lines (e.g., HeLa, MCF-7) in appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Test Compounds: Prepare stock solutions of the methyl and ethyl esters in DMSO.
-
96-Well Cell Culture Plates: Use sterile, flat-bottom 96-well plates.
-
MTT Reagent: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Solubilization Solution: Prepare a solution to dissolve the formazan crystals (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
2. Procedure:
-
Cell Seeding: Seed the cells into the 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: The following day, treat the cells with various concentrations of the test compounds. Include a vehicle control (cells treated with the same concentration of DMSO used to dissolve the compounds) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm). The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
Mandatory Visualizations
The following diagrams illustrate a generalized signaling pathway that can be affected by cytotoxic agents and a typical experimental workflow for assessing bioactivity.
Caption: A simplified diagram of apoptotic signaling pathways.
Caption: A flowchart of the bioactivity screening process.
References
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. arabjchem.org [arabjchem.org]
- 3. Targeted potent antimicrobial and antitumor oxygen-heterocyclic-based pyran analogues: synthesis and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and anti-tumor activity of novel ethyl 3-aryl-4-oxo-3,3a,4,6-tetrahydro-1H-furo[3,4-c]pyran-3a-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Prudent Disposal of 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylic acid is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a procedural framework for the safe handling and disposal of this compound.
I. Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is imperative to handle the compound with care to minimize exposure.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or glasses.
-
Hand Protection: Use chemical-resistant gloves. Inspect gloves prior to use and dispose of contaminated gloves in accordance with good laboratory practices.
-
Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to avoid the inhalation of any dust or vapors.
-
Avoid generating dust when handling the solid compound.
-
Wash hands thoroughly after handling.
II. Spill Management
In the event of a spill, follow these steps:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Containment: For solid spills, carefully sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.
-
Decontamination: Clean the spill area thoroughly.
-
Personal Protection: Wear appropriate PPE during the entire cleanup process.
III. Disposal Procedure
The primary method for the disposal of this compound is to treat it as hazardous chemical waste.
-
Waste Identification and Segregation:
-
Treat all waste containing this compound, including the pure compound, contaminated labware, and spill cleanup materials, as hazardous waste.
-
Segregate this waste from other chemical waste streams to prevent inadvertent reactions. It should be stored separately from strong oxidizing agents.
-
-
Containerization and Labeling:
-
Use a dedicated, leak-proof, and chemically compatible container for waste collection.
-
Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the CAS number (480-65-9).
-
Indicate the approximate quantity of waste and the date of initial accumulation.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be secure, away from heat sources, and have secondary containment.
-
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal company.
-
Do not dispose of this chemical down the drain or in the regular trash.
-
IV. Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Personal protective equipment for handling 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylic acid
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylic acid. Adherence to these protocols is essential for ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Therefore, stringent use of personal protective equipment (PPE) is mandatory.
| Personal Protective Equipment (PPE) | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield.[1] | To prevent eye contact and serious eye irritation. |
| Hand Protection | Nitrile or neoprene gloves. | To avoid skin contact and irritation.[2] |
| Body Protection | A lab coat or chemical-resistant apron. | To protect against accidental spills and contamination of personal clothing.[1] |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter. | To prevent respiratory tract irritation from dust or aerosols.[2][3] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation :
-
Ensure a calibrated analytical balance is available within a fume hood or ventilated enclosure.
-
Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[3]
-
Prepare all necessary glassware and utensils.
-
Don the required PPE as specified in the table above.
-
-
Weighing and Aliquoting :
-
Conduct all weighing and handling of the solid compound within a certified chemical fume hood to minimize inhalation exposure.
-
Use a spatula to carefully transfer the desired amount of the chemical from the stock container to a tared weigh boat or directly into the reaction vessel.
-
-
Dissolution and Reaction :
-
If dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
Ensure the reaction vessel is appropriately sized and equipped for the planned procedure (e.g., stirring, heating).
-
Keep the reaction setup within the fume hood.
-
-
Post-Handling :
-
Securely close the primary container of this compound.
-
Clean all reusable glassware and utensils thoroughly.
-
Wipe down the work surface in the fume hood with an appropriate cleaning agent.
-
Disposal Plan
-
Chemical Waste :
-
Dispose of unused this compound and any solutions containing it as hazardous chemical waste.
-
Collect the waste in a clearly labeled, sealed, and appropriate waste container.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour down the drain.[2]
-
-
Contaminated Materials :
-
Dispose of any contaminated materials, such as gloves, weigh boats, and paper towels, in a designated solid hazardous waste container.[2]
-
Experimental Workflow Diagram
Caption: Workflow for Handling this compound
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
